molecular formula C18H18BF2N3O4 B1667854 BDP FL NHS Ester CAS No. 146616-66-2

BDP FL NHS Ester

Katalognummer: B1667854
CAS-Nummer: 146616-66-2
Molekulargewicht: 389.2 g/mol
InChI-Schlüssel: SDVMGNSTOAJONW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BODIPY FL succinimide ester (BODIPY FL SE) is an amine-reactive fluorescent probe. It displays excitation/emission maxima of 502/511 nm, respectively. BODIPY FL SE has been used in the synthesis of protease substrates that are non-fluorescent until unquenched following proteolytic cleavage. It has also been used in the synthesis of a fluorescent verapamil derivative and of fluorescent inhibitors of cholesterol absorption.>

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVMGNSTOAJONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146616-66-2
Record name BDP FL NHS Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

BDP FL NHS Ester: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP FL NHS Ester, a versatile and highly efficient fluorescent dye for the labeling of biomolecules. This document outlines its core properties, provides detailed experimental protocols, and illustrates its application in visualizing cellular pathways, serving as an essential resource for researchers in cell biology, immunology, and drug discovery.

Core Principles of this compound

This compound is a bright, photostable, green-fluorescent dye belonging to the BODIPY™ (boron-dipyrromethene) family of fluorophores. The "FL" designation signifies its spectral characteristics, which are similar to fluorescein. The key to its utility in bioconjugation is the N-hydroxysuccinimide (NHS) ester functional group. This amine-reactive group allows for the covalent attachment of the BDP FL dye to primary amines (-NH₂) present on biomolecules, such as the lysine (B10760008) residues of proteins and amine-modified oligonucleotides, forming a stable amide bond.[1][2][3]

The BODIPY core structure endows the dye with several advantageous photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and a relative insensitivity to environmental factors like solvent polarity and pH.[1][4][5] These features make this compound a robust and reliable fluorescent probe for a wide array of applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.

Table 1: Photophysical Properties

PropertyValueReference(s)
Maximum Excitation Wavelength (λex)502-504 nm[8][9]
Maximum Emission Wavelength (λem)509-514 nm[8][9]
Molar Extinction Coefficient (ε)85,000 - 92,000 M⁻¹cm⁻¹[8][9]
Fluorescence Quantum Yield (Φ)0.97[8]

Table 2: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₈H₁₈BF₂N₃O₄[8][9]
Molecular Weight389.16 g/mol [8]
AppearanceOrange solid[8]
SolubilityGood in DMSO, DMF, Dichloromethane[8][9]
Storage Conditions-20°C, protected from light and moisture[8][9]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The optimal conditions may need to be adjusted based on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Elution buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[]

  • Labeling Reaction:

    • Calculate the required amount of this compound. A molar excess of 8 to 20-fold of the dye to the protein is a common starting point for mono-labeling.[]

    • Add the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired elution buffer.[]

    • Alternatively, perform dialysis against a suitable buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~503 nm).

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[2]

Protocol 2: Visualization of Receptor-Mediated Endocytosis

This protocol describes the use of BDP FL-labeled ligands (e.g., transferrin) to visualize their uptake into cells via receptor-mediated endocytosis.

Materials:

  • BDP FL-labeled ligand (e.g., transferrin)

  • Cultured cells (e.g., HeLa cells) on glass-bottom dishes or coverslips

  • Cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filters for BDP FL

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or coverslips.

  • Labeling and Incubation:

    • Replace the cell culture medium with pre-warmed live-cell imaging buffer.

    • Add the BDP FL-labeled ligand to the cells at a final concentration of 5-20 µg/mL.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ to allow for receptor binding and internalization.

  • Live-Cell Imaging:

    • Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

    • Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the binding of the ligand to the cell surface and its subsequent internalization into endocytic vesicles.[5]

Mandatory Visualizations

Experimental Workflow: Protein Labeling

G Workflow for Protein Labeling with this compound A Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) C Labeling Reaction (Add dye to protein, incubate 1h at RT, protected from light) A->C B Prepare this compound Stock Solution (1-10 mg/mL in anhydrous DMSO or DMF) B->C D Purification (Size-exclusion chromatography or dialysis) C->D E Characterization & Storage (Determine DOL, store at 4°C or -20°C) D->E

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Signaling Pathway: Receptor-Mediated Endocytosis of Transferrin

G Visualization of Transferrin Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell Cell BDP FL-Tf BDP FL-Transferrin TfR Transferrin Receptor BDP FL-Tf->TfR Binding PlasmaMembrane Plasma Membrane CCP Clathrin-Coated Pit TfR->CCP Clustering Clathrin Clathrin Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Fission EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating & Fusion RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting RecyclingEndosome->TfR Recycling to Membrane

Caption: A diagram illustrating the pathway of BDP FL-labeled transferrin uptake via receptor-mediated endocytosis.

References

An In-depth Technical Guide to BDP FL NHS Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of BDP FL N-hydroxysuccinimidyl (NHS) ester, a versatile fluorescent probe. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent labeling techniques. This document details the dye's spectral characteristics, solubility, and reactivity, and provides standardized protocols for its application in labeling biomolecules.

Core Chemical and Physical Properties

BDP FL NHS Ester is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Its chemical structure imparts exceptional photophysical properties, making it a superior alternative to traditional dyes like fluorescein (B123965) (FITC). The NHS ester functional group allows for the covalent attachment of the BDP FL fluorophore to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source(s)
Chemical Formula C₁₈H₁₈BF₂N₃O₄[1][2][3]
Molecular Weight ~389.16 g/mol [3][4][5][6]
CAS Number 146616-66-2[1][2][3]
Spectroscopic Properties Value Source(s)
Excitation Maximum (λex) ~502-504 nm[1][7][8][9]
Emission Maximum (λem) ~509-514 nm[1][3][7][8]
Molar Extinction Coefficient (ε) ~85,000 - 92,000 M⁻¹cm⁻¹[1][3][7]
Fluorescence Quantum Yield (Φ) ~0.97[7]
Physicochemical Properties Value/Description Source(s)
Appearance Orange solid[4][7]
Solubility Good in organic solvents (DMF, DMSO, dichloromethane)[1][3][4][9]
Purity Typically >95%[1][6][7]
Storage Conditions Store at -20°C, desiccated and protected from light.[1][5][10] Can be shipped at ambient temperature.[1][5]

Reactivity and Labeling Chemistry

The utility of this compound as a labeling reagent stems from the reactivity of the N-hydroxysuccinimidyl ester group towards primary amines. This reaction forms a stable amide bond, covalently linking the BDP FL dye to the target molecule. Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine (B10760008) residues. The optimal pH for this reaction is typically between 8.3 and 8.5.[11] At lower pH values, the amine groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.

Chemical Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products BDP_FL_NHS_Ester This compound BDP_FL_Conjugate BDP FL-Amide Conjugate BDP_FL_NHS_Ester->BDP_FL_Conjugate + R-NH₂ (pH 8.3-8.5) NHS N-hydroxysuccinimide BDP_FL_NHS_Ester->NHS + H₂O (hydrolysis) Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->BDP_FL_Conjugate

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[4]

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

  • Labeling Reaction: Add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[2][4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture.[4]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[4]

Purification of the Labeled Conjugate

Effective removal of unconjugated dye is crucial for accurate downstream applications. Size-exclusion chromatography is a highly effective method for this purpose.

Procedure:

  • Equilibrate the size-exclusion column with a suitable buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the purified conjugate.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of BDP FL (~503 nm).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor (CF = A₂₈₀ of the free dye / A_max of the free dye) is used for this.

  • Calculate the concentration of the dye.

  • The DOL is the molar ratio of the dye to the protein.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with this compound.

Protein Labeling Workflow with this compound Start Start Prepare_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_Dye Prepare this compound Stock Solution (10 mg/mL in anhydrous DMSO or DMF) Start->Prepare_Dye Mix Combine Protein and Dye Solutions (10-20 fold molar excess of dye) Prepare_Protein->Mix Prepare_Dye->Mix Incubate Incubate for 1 hour at Room Temperature (Protect from light) Mix->Incubate Quench Quench Reaction (Optional) (e.g., with Tris-HCl) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize End End Characterize->End

References

BDP FL NHS Ester: A Technical Guide to Absorption, Emission, and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties and bioconjugation application of BDP FL NHS Ester, a versatile fluorescent probe. The document details its absorption and emission characteristics, provides structured experimental protocols for its use in labeling primary amines, and offers insights into the characterization of the resulting conjugates.

Core Photophysical and Chemical Properties

BDP FL (BODIPY FL) is a bright, green fluorescent dye known for its high fluorescence quantum yield and sharp emission spectra, making it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[1] Its N-hydroxysuccinimide (NHS) ester derivative is a popular tool for covalently attaching the dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[2] The resulting conjugates exhibit the dye's favorable spectral properties and are relatively insensitive to solvent polarity and pH changes.[2][3]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference. These values are essential for designing and interpreting fluorescence-based experiments.

PropertyValueReferences
Maximum Excitation Wavelength (λex) 502 - 504 nm[2][4][5]
Maximum Emission Wavelength (λem) 509 - 514 nm[4][5][6]
Molar Extinction Coefficient (ε) 80,000 - 92,000 M-1cm-1[6][7]
Fluorescence Quantum Yield (Φ) ~0.9 - 0.97[6][7]
Fluorescence Lifetime (τ) ~5 nanoseconds or longer[2]
Molecular Weight 389.16 g/mol [2][4]
Solubility Good in DMSO and DMF[2]
Chemical Reactivity Primary amines[2]
Correction Factor at 280 nm (CF280) 0.027[6]

Chemical Reaction and Labeling Mechanism

The conjugation of this compound to a primary amine-containing molecule, such as a protein, proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] The reaction is pH-dependent, with an optimal range of 8.3-8.5, where the primary amines are deprotonated and thus more nucleophilic.[9]

G cluster_reactants Reactants cluster_products Products BDP_FL_NHS_Ester This compound BDP_Protein_Conjugate BDP FL-Protein Conjugate (Stable Amide Bond) BDP_FL_NHS_Ester->BDP_Protein_Conjugate Nucleophilic Acyl Substitution NHS N-hydroxysuccinimide (Byproduct) BDP_FL_NHS_Ester->NHS Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->BDP_Protein_Conjugate Protein_NH2->NHS Reaction_Conditions pH 8.3 - 8.5 Room Temperature

This compound reaction with a primary amine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from protein labeling to the characterization of the final conjugate.

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for the covalent labeling of a protein with this compound.

Materials:

  • This compound

  • Protein of interest

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete in the reaction.[1]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]

  • Labeling Reaction:

    • Calculate the required amount of this compound to achieve a desired molar excess over the protein. A common starting point is a 10-fold molar excess of dye to protein.[1]

    • While gently vortexing, add the dye stock solution to the protein solution.[1]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture.[1]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[6]

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and consistency of the conjugate.[2]

Materials:

  • Purified BDP FL-labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of BDP FL, approximately 503 nm (Amax).[2]

    • If the absorbance is too high, dilute the sample with the storage buffer and record the dilution factor.

  • Calculate Protein Concentration:

    • The absorbance of the BDP FL dye at 280 nm must be accounted for to accurately determine the protein concentration. The corrected protein absorbance (Aprot) is calculated as follows: Aprot = A280 - (Amax × CF280) where CF280 is the correction factor for BDP FL at 280 nm (0.027).[2]

    • The molar concentration of the protein is then calculated using the Beer-Lambert law: [Protein] (M) = Aprot / εprot where εprot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • The molar concentration of the BDP FL dye is calculated using the Beer-Lambert law: [Dye] (M) = Amax / εdye where εdye is the molar extinction coefficient of BDP FL at its absorbance maximum (e.g., 92,000 M-1cm-1).[2]

  • Calculate DOL:

    • The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]

Protocol 3: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of the BDP FL-labeled protein can be determined using the comparative method with a known standard.

Materials:

  • Purified BDP FL-labeled protein conjugate

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the BDP FL-labeled protein and the standard in the same buffer/solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Emission:

    • Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the BDP FL-labeled protein and the standard.

  • Calculate Quantum Yield: The quantum yield of the BDP FL-labeled protein (Φsample) is calculated using the following equation: Φsample = Φstd × (Gradientsample / Gradientstd) × (η2sample / η2std) where Φstd is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a protein with this compound and characterizing the resulting conjugate.

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_characterization Characterization Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (10-20x molar excess of dye) Prep_Protein->Mix Prep_Dye Prepare this compound Stock Solution (DMSO/DMF) Prep_Dye->Mix Incubate Incubate for 1 hour (Room Temperature, protected from light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography (e.g., G-25) Incubate->Purify Measure_Abs Measure Absorbance (280 nm & ~503 nm) Purify->Measure_Abs Measure_QY Measure Fluorescence Quantum Yield Purify->Measure_QY Calc_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calc_DOL

Workflow for protein labeling with this compound.

References

BDP FL NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BDP FL N-hydroxysuccinimide (NHS) Ester, a high-performance fluorescent dye crucial for labeling biomolecules in a variety of research and drug development applications. This document details its physicochemical properties, experimental protocols for conjugation, and its application in visualizing cellular signaling pathways.

Core Properties of BDP FL NHS Ester

This compound is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] Its NHS ester functional group facilitates covalent labeling of primary amines on proteins, peptides, and other biomolecules.[2][3] Renowned for its high fluorescence quantum yield and spectral properties that are largely insensitive to pH and solvent polarity, BDP FL serves as an excellent alternative to traditional fluorescein (B123965) (FITC) and other 488 nm dyes like DyLight™ 488 and Cy2™.[4]

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Weight 389.16 g/mol [3][5]
Molecular Formula C₁₈H₁₈BF₂N₃O₄[2][4][5]
CAS Number 146616-66-2[2][5]
Excitation Maximum (λex) ~504 nm[2]
Emission Maximum (λem) ~514 nm[2]
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹[2]
Solubility Good in DMSO, DMF, DCM[2]
Reactive Group N-hydroxysuccinimide (NHS) Ester
Reactivity Primary amines (-NH₂)[3]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies, with this compound. Optimal conditions, including the molar ratio of dye to protein, may require empirical determination for each specific protein.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). Buffers containing primary amines, such as Tris, are not recommended as they will compete with the NHS ester reaction. If the protein solution contains interfering substances like sodium azide (B81097) or bovine serum albumin (BSA), they must be removed via dialysis or buffer exchange.

  • Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5. The optimal pH for the NHS ester reaction is within this range.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use high-quality, anhydrous solvents and keep the vial tightly capped.

2. Conjugation Reaction:

  • pH Adjustment: Adjust the pH of the protein solution to the optimal range of 8.3-8.5 by adding the labeling buffer. A common method is to add 1/10th the volume of 1 M sodium bicarbonate, pH 8.3.

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 dye-to-protein molar ratio is often recommended.

  • Initiate Reaction: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

3. (Optional) Quenching the Reaction:

  • To stop the reaction, a quenching solution like Tris-HCl or lysine (B10760008) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

4. Purification of the Conjugate:

  • It is essential to remove any unconjugated BDP FL dye from the final product. Gel filtration chromatography is a common and effective method for purifying the labeled protein.

5. Characterization of the Conjugate:

  • Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Visualization of Signaling Pathways

Fluorescently labeled antibodies are indispensable tools for visualizing and quantifying specific target molecules in various applications, including fluorescence microscopy and flow cytometry. BDP FL-labeled antibodies can be used to study cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

The EGFR signaling pathway is critical in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.[6]

Immunofluorescence (IF) is a powerful technique to visualize the expression, localization, and activation state of proteins within this pathway.[6] For instance, an antibody specific to phosphorylated EGFR (p-EGFR) can be labeled with this compound. This fluorescently labeled antibody can then be used to stain cells and visualize the activated receptor using fluorescence microscopy.

EGFR_Signaling_Visualization cluster_workflow Experimental Workflow cluster_pathway EGFR Signaling Pathway Antibody Anti-pEGFR Antibody Labeled_Antibody BDP FL-labeled Anti-pEGFR Antibody Antibody->Labeled_Antibody Conjugation BDP_FL This compound BDP_FL->Labeled_Antibody Stained_Cells Stained Cells Labeled_Antibody->Stained_Cells Immunostaining Cells Cells with Activated EGFR Cells->Stained_Cells Microscopy Fluorescence Microscopy Stained_Cells->Microscopy Visualization Visualization of p-EGFR Microscopy->Visualization EGF EGF (Ligand) EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation pEGFR->Cells Target for Visualization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) pEGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling and its visualization workflow.

The diagram above illustrates both the simplified EGFR signaling pathway and the experimental workflow for visualizing the activated receptor using a BDP FL-labeled antibody. The left side depicts the biological cascade, while the right side outlines the key steps in the laboratory procedure, from antibody conjugation to microscopic visualization.

References

BDP FL NHS Ester: A Technical Guide to DMSO Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDP FL NHS Ester (BODIPY™ FL N-hydroxysuccinimidyl ester) is a bright, photostable green fluorescent dye widely utilized in biological research for the labeling of primary amines in proteins, peptides, and amine-modified oligonucleotides.[1][2][3] Its fluorescence is characterized by high quantum yield and relative insensitivity to pH and solvent polarity.[3][4][5] A critical aspect of its utility is its solubility in appropriate solvents for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent of choice for this purpose. This technical guide provides an in-depth overview of the solubility of this compound in DMSO, detailed experimental protocols for its use, and visualizations of key processes.

Quantitative Data: Solubility in DMSO

This compound exhibits good solubility in DMSO, as well as other organic solvents like DMF and dichloromethane.[1][6][7][8] While qualitative descriptions are common, quantitative data and recommended concentrations for stock solutions are available from various suppliers and protocols. This information is summarized in the table below.

ParameterValueSource
Qualitative Solubility Good[1][6][8]
Specific Concentration 2 mg/mL (clear solution)
Recommended Stock Conc. 10 mg/mL[9]
Recommended Stock Conc. 1-5 mM[9]
Recommended Stock Conc. 10 mM[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound using anhydrous DMSO. The use of anhydrous solvent is crucial to prevent the hydrolysis of the reactive NHS ester group, which would render it inactive.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature before opening. This prevents moisture from condensing on the product.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial thoroughly until the dye is completely dissolved.[4][10] Gentle warming or sonication may be used to facilitate dissolution if necessary.[10]

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[9][10] For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10]

Protocol 2: General Procedure for Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein via its primary amine groups.

Materials:

  • Protein of interest

  • This compound stock solution (from Protocol 1)

  • Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quench buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[9]

  • Initiate Labeling Reaction: While gently vortexing, add the this compound stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein.[4][9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[4][9]

  • Stop Reaction (Optional): The reaction can be stopped by adding a quench buffer to consume any unreacted NHS ester.[9]

  • Purification: Separate the fluorescently labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[9]

Visualizations

Amine Labeling Reaction

The following diagram illustrates the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester of BDP FL and a primary amine on a target molecule, resulting in a stable amide bond.

G cluster_reactants Reactants cluster_products Products BDP_NHS This compound BDP_Protein BDP FL-Protein Conjugate (Stable Amide Bond) BDP_NHS->BDP_Protein + NHS N-Hydroxysuccinimide (Byproduct) BDP_NHS->NHS Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->BDP_Protein Reaction (pH 8.3-8.5)

Caption: Covalent labeling of a primary amine with this compound.

Experimental Workflow for Protein Labeling

This diagram outlines the sequential steps involved in the fluorescent labeling of a protein with this compound, from solution preparation to the final purified product.

G A 1. Prepare Protein Solution (1-10 mg/mL in Labeling Buffer) C 3. Mix Dye and Protein (10x Molar Excess of Dye) A->C B 2. Prepare this compound Stock Solution in DMSO B->C D 4. Incubate (1 Hour, Room Temp, Dark) C->D E 5. Quench Reaction (Optional) (e.g., Tris-HCl) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G Purified BDP FL-Protein Conjugate F->G

References

An In-depth Technical Guide to the Stability and Storage of BDP FL NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of BDP FL N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling primary amines in proteins, peptides, and other biomolecules. Proper handling and storage of this reagent are critical for successful and reproducible bioconjugation.

Core Concepts: Chemical Reactivity and Instability

BDP FL NHS ester facilitates the formation of a stable amide bond with primary amines through a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a covalent bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

However, the NHS ester is highly susceptible to hydrolysis, a competing reaction with water that cleaves the ester bond, rendering the dye inactive for conjugation. The rate of hydrolysis is significantly influenced by environmental factors, primarily pH and the presence of moisture. Understanding and controlling these factors are paramount to maintaining the reactivity of this compound.

Quantitative Data Summary

The stability of NHS esters is quantifiable, particularly concerning their susceptibility to hydrolysis under different conditions. The following tables summarize key quantitative data related to the stability of NHS esters. While specific data for the BDP FL moiety is limited, the data for the NHS ester functional group is broadly applicable.

Table 1: Recommended Storage Conditions

FormTemperatureDurationKey Considerations
Solid-20°CUp to 12-24 monthsStore desiccated and protected from light.[1][2][3]
In Anhydrous DMSO/DMF-20°CUp to 1-2 monthsUse anhydrous solvent; store in small aliquots.[4][5][6]
In Anhydrous DMSO/DMF-80°CUp to 1 yearUse anhydrous solvent; store in small aliquots.[5][6]
Aqueous SolutionRoom Temperature or 4°CUse immediatelyHighly susceptible to hydrolysis.[4]

Table 2: Effect of pH on NHS Ester Hydrolysis Half-Life

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous environment.

pHTemperatureHalf-life of HydrolysisImplication for Labeling Reactions
7.00°C4-5 hoursSlower hydrolysis, but amine reactivity is also reduced.[6][7][8]
7.0Room Temp.~7 hoursModerate stability, suitable for some applications.[6][9]
8.0Room Temp.~1 hourA good balance between amine reactivity and ester stability.[8]
8.3-8.5Room Temp.Optimal RangeMaximizes amine reactivity while minimizing rapid hydrolysis.[4][8][10][11]
8.64°C10 minutesSignificant increase in hydrolysis rate.[6][7][12]
>9.0Room Temp.MinutesVery rapid hydrolysis, unsuitable for efficient labeling.[8][9][13]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stock solution of this compound in an appropriate organic solvent for use in labeling reactions and to ensure its stability during storage.

Materials:

  • This compound (solid)

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][14][15]

  • Microcentrifuge tubes or amber glass vials

  • Argon or nitrogen gas (optional)

  • Dessicant

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.[5][13]

  • Carefully weigh the desired amount of the solid ester.

  • Dissolve the solid in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).[16][17] Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in separate, tightly sealed microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[5][6]

  • For long-term storage, purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.[5][13]

  • Store the aliquots at -20°C for up to 1-2 months or at -80°C for up to a year, protected from light and moisture.[5][6]

Protocol 2: Assessment of this compound Activity via Hydrolysis Assay

Objective: To qualitatively assess the reactivity of a this compound solution by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis.[13]

Materials:

  • This compound solution (in DMSO or DMF)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)[13]

  • 0.5-1.0 N Sodium Hydroxide (NaOH)[13]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the this compound in the amine-free buffer. If the stock is in DMSO/DMF, ensure the final organic solvent concentration is low (e.g., <10%).

  • Prepare a blank control containing the same concentration of buffer and organic solvent.

  • Measure the initial absorbance of the this compound solution at 260 nm (A_initial), using the blank to zero the spectrophotometer.[13]

  • To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH.[13][18]

  • Mix quickly by vortexing for a few seconds.

  • Immediately measure the absorbance at 260 nm again (A_final).[13]

Interpretation:

  • Active NHS Ester: A significant increase in absorbance will be observed after the addition of NaOH (A_final >> A_initial). This is due to the release of NHS, which has a strong absorbance at 260 nm.[13]

  • Inactive (Hydrolyzed) NHS Ester: There will be little to no increase in absorbance after adding NaOH (A_final ≈ A_initial), indicating that the NHS ester has already been hydrolyzed.[13]

Visualizations

G This compound Reaction Pathways cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis BDP_NHS This compound Amide_Bond Stable Amide Bond (BDP-NH-R) BDP_NHS->Amide_Bond Reacts with Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Bond NHS_byproduct N-hydroxysuccinimide Amide_Bond->NHS_byproduct Releases BDP_NHS_hydrolysis This compound Inactive_Carboxylic_Acid Inactive Carboxylic Acid (BDP-COOH) BDP_NHS_hydrolysis->Inactive_Carboxylic_Acid Reacts with Water Water (H2O) Water->Inactive_Carboxylic_Acid NHS_byproduct_hydrolysis N-hydroxysuccinimide Inactive_Carboxylic_Acid->NHS_byproduct_hydrolysis Releases

Caption: Competing reaction pathways for this compound.

G Experimental Workflow for this compound Labeling start Start prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) start->prep_protein prep_dye Prepare this compound Stock Solution in Anhydrous DMSO/DMF start->prep_dye add_dye Add Dye Solution to Protein Solution prep_protein->add_dye prep_dye->add_dye incubate Incubate Reaction (1-4h at RT or overnight at 4°C) add_dye->incubate quench Quench Reaction (Optional, e.g., with Tris) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify characterize Characterize Conjugate (e.g., DOL) purify->characterize end End characterize->end

Caption: A typical workflow for labeling biomolecules.

G Logical Relationships in this compound Stability cluster_factors Environmental Factors cluster_outcomes Reaction Outcomes pH pH Hydrolysis_Rate Rate of Hydrolysis pH->Hydrolysis_Rate Increases with increasing pH Amine_Reactivity Amine Reactivity pH->Amine_Reactivity Increases with increasing pH Moisture Moisture/Water Moisture->Hydrolysis_Rate Increases Temperature Temperature Temperature->Hydrolysis_Rate Increases Conjugation_Efficiency Conjugation Efficiency Hydrolysis_Rate->Conjugation_Efficiency Decreases Amine_Reactivity->Conjugation_Efficiency Increases

Caption: Key factors influencing this compound stability.

References

An In-depth Technical Guide to BDP FL NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester (BODIPY™ FL N-Hydroxysuccinimidyl Ester) is a bright, photostable, and amine-reactive fluorescent dye belonging to the boron-dipyrromethene (BODIPY™) family. Its exceptional spectral properties, including a high fluorescence quantum yield and sharp emission peaks, make it a superior alternative to traditional green fluorescent dyes like fluorescein (B123965) (FITC).[1][2] this compound is characterized by its relative insensitivity to changes in pH and solvent polarity, ensuring reliable performance across a range of experimental conditions.[3] This technical guide provides a comprehensive overview of the quantitative properties of this compound, detailed experimental protocols for its use in bioconjugation and for the determination of its quantum yield, and a discussion of its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

The performance of this compound in fluorescence-based applications is dictated by its inherent photophysical and chemical characteristics. These properties are crucial for designing experiments, selecting appropriate instrumentation, and interpreting results.

PropertyValueReference(s)
Quantum Yield (Φ) 0.95[4]
Excitation Maximum (λex) 502-503 nm[5][]
Emission Maximum (λem) 509-511 nm[5][]
Molar Extinction Coeff. (ε) 92,000 cm⁻¹M⁻¹[]
Molecular Weight 389.2 g/mol []
Chemical Reactivity Primary Amines[7]
Solubility Good in DMSO, DMF, Dichloromethane[4][]
Storage Conditions -20°C, protected from light, desiccated[8]

Experimental Protocols

I. Covalent Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein, such as an antibody.

A. Materials

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography, Sephadex G-25)

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

B. Protocol

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[10]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] For example, dissolve ~0.4 mg of this compound in 100 µL of DMSO. The NHS ester solution should be used immediately.[]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[10] For antibodies, a 15:1 dye-to-antibody molar ratio is often recommended.[11]

    • While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[10] Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to avoid protein denaturation.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[9][11] This step is optional as the subsequent purification will remove unreacted dye.[11]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.[]

    • Equilibrate the column with a suitable buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~503 nm).[]

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[11][]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix Mix Protein and Dye (10-20 fold molar excess of dye) protein_prep->mix dye_prep Prepare this compound (10 mM in anhydrous DMSO) dye_prep->mix incubate Incubate (1-2 hours at room temperature, protected from light) mix->incubate quench Quench Reaction (Optional) (e.g., with hydroxylamine) incubate->quench purify Purify Conjugate (Size-exclusion chromatography) quench->purify characterize Characterize (Determine Degree of Labeling) purify->characterize store Store Conjugate (4°C or -20°C, protected from light) characterize->store

Caption: Workflow for the covalent labeling of a protein with this compound.

II. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of a compound can be determined relative to a well-characterized standard with a known quantum yield.[10] This method is based on the comparison of the integrated fluorescence intensities and the absorbance values of the sample and the standard.[3]

A. Materials

  • This compound

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[9]

  • Spectrophotometer (for absorbance measurements)

  • Fluorometer (for fluorescence measurements)

  • High-purity solvent (e.g., ethanol)

  • Quartz cuvettes (1 cm path length)

B. Protocol

  • Solution Preparation:

    • Prepare a stock solution of this compound and the quantum yield standard in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

  • Absorbance Measurement:

    • Using the spectrophotometer, measure the absorbance of each dilution of the sample and the standard at a fixed excitation wavelength (e.g., 488 nm).

  • Fluorescence Measurement:

    • Using the fluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.

    • The quantum yield of the this compound can be calculated using the following equation:[9]

      Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

      Where:

      • Φ is the quantum yield

      • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

      If the same solvent is used for both the sample and the standard, the equation simplifies to:

      Φ_sample = Φ_std * (m_sample / m_std)

Application in Signaling Pathway Analysis: Apoptosis Detection

BDP FL and its derivatives can be conjugated to biomolecules to probe cellular processes.[1] A prominent example is the use of BDP FL-conjugated Annexin V to detect apoptosis (programmed cell death).

During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[13] Annexin V is a protein that has a high affinity for PS in the presence of calcium ions.[13] By conjugating BDP FL to Annexin V, researchers can fluorescently label apoptotic cells for detection by methods such as flow cytometry and fluorescence microscopy.[13]

G cluster_cell Cellular States cluster_detection Detection Mechanism healthy_cell Healthy Cell (Phosphatidylserine on inner membrane leaflet) apoptotic_cell Apoptotic Cell (Phosphatidylserine translocated to outer leaflet) healthy_cell->apoptotic_cell Apoptotic Stimulus binding Binding to Exposed Phosphatidylserine apoptotic_cell->binding annexin_v BDP FL-Annexin V Conjugate annexin_v->binding signal Fluorescent Signal (Detectable by flow cytometry or microscopy) binding->signal

Caption: Detection of apoptosis using BDP FL-Annexin V.

Experimental Workflow: Apoptosis Detection by Flow Cytometry
  • Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent. Include untreated cells as a negative control.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer containing BDP FL-Annexin V and a viability dye such as Propidium Iodide (PI). PI is a nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late-stage apoptotic cells.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Healthy cells: Will be negative for both BDP FL-Annexin V and PI.

    • Early apoptotic cells: Will be positive for BDP FL-Annexin V and negative for PI.

    • Late apoptotic/necrotic cells: Will be positive for both BDP FL-Annexin V and PI.

Conclusion

This compound is a high-performance fluorescent probe with exceptional photophysical properties, making it a valuable tool for researchers in various fields. Its high quantum yield, photostability, and straightforward conjugation chemistry enable the development of robust and sensitive assays for the study of proteins, cellular pathways, and other biological phenomena. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the effective utilization of this compound in research and drug development.

References

Navigating the Fluorescent Landscape: A Technical Guide to BDP FL and BODIPY FL NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and drug development, the precise labeling and tracking of molecules are paramount. Fluorescent probes are indispensable tools in this endeavor, and among the most prominent are those based on the boron-dipyrromethene (BODIPY) core structure. This technical guide provides an in-depth exploration of two commonly encountered yet often confusingly named amine-reactive dyes: BDP FL NHS Ester and BODIPY FL NHS Ester. We will clarify their relationship, detail their chemical and spectral properties, provide comprehensive experimental protocols, and illustrate key workflows.

BDP FL vs. BODIPY FL: A Clarification of Nomenclature

A frequent point of confusion for researchers is the distinction between this compound and BODIPY FL NHS Ester. It is crucial to understand that these are two names for the identical chemical compound .

  • BODIPY™ is a registered trademark of Thermo Fisher Scientific (originating from Molecular Probes, Inc.).

  • BDP® is a registered trademark of Lumiprobe Corporation.

Both designations refer to the same fluorescent dye molecule, which is chemically known as 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionic Acid, Succinimidyl Ester. The shared Chemical Abstracts Service (CAS) number for both products is 146616-66-2 .[1][2][3][4][5][6] Therefore, the technical data, experimental protocols, and applications described in this guide are applicable to the product regardless of the trademarked name under which it is sold. The primary difference lies in the supplier and any proprietary formulations or quality control standards they may employ.

Core Chemical and Physical Properties

The BODIPY FL core is renowned for its exceptional photophysical properties, making it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[6][7][8][9][10][11]

Key Attributes:

  • High Photostability: BDP FL exhibits significantly greater resistance to photobleaching compared to fluorescein, enabling longer and more intense imaging experiments.[8][12]

  • Environmental Insensitivity: Its fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring more stable and reproducible signals in diverse experimental conditions.[1][10]

  • High Quantum Yield: The rigid bicyclic structure of the BODIPY core minimizes non-radiative decay pathways, resulting in exceptionally bright fluorescence.[8][12][13]

  • Narrow Emission Spectra: BDP FL has a sharp and well-defined emission peak, which is highly advantageous for multicolor imaging applications as it reduces spectral overlap.[8][10][12]

  • Hydrophobicity: The dye possesses unique hydrophobic properties, making it ideal for staining lipids, membranes, and other lipophilic compounds.[9][10]

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters for BDP FL / BODIPY FL NHS Ester are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueCitations
CAS Number 146616-66-2[1][2][4][5]
Molecular Formula C₁₈H₁₈BF₂N₃O₄[2][3][5][6]
Molecular Weight 389.16 g/mol [3]
Appearance Orange solid / Light orange to very dark red powder[8]
Solubility Good in DMSO, DMF, Dichloromethane; Limited in water[2][6][8]
Table 2: Spectroscopic Properties
PropertyValueCitations
Excitation Maximum (λex) 502 - 504 nm[1][2][4]
Emission Maximum (λem) 510 - 514 nm[2][4]
Molar Extinction Coefficient (ε) ~82,000 - 92,000 M⁻¹cm⁻¹[6][8][13]
Fluorescence Quantum Yield (Φ) ~0.97[8][13]

Experimental Protocols

The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue).[14]

Preparation of Stock Solution
  • Allow the vial of BDP FL / BODIPY FL NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[15]

  • Vortex the solution until the dye is completely dissolved.

  • This stock solution should be prepared fresh and used immediately, as the NHS ester is susceptible to hydrolysis.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • BDP FL / BODIPY FL NHS Ester stock solution (from 4.1)

  • Labeling Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5. (Phosphate buffer can also be used). Avoid buffers containing primary amines like Tris or glycine.[16]

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

Procedure:

  • Dissolve the protein to be labeled in the labeling buffer at a concentration of 2-10 mg/mL.[1][16]

  • Calculate the required amount of NHS ester. A 10-fold molar excess of dye to protein is a common starting point for optimization.[1]

  • While gently vortexing the protein solution, slowly add the calculated volume of the NHS ester stock solution.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

  • To stop the reaction, you can optionally add a quenching buffer, such as 1 M Tris-HCl, pH 8.5, to a final concentration of 50-100 mM.

  • Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).[15]

  • Collect the fractions containing the brightly colored, labeled protein. The free dye will travel more slowly through the column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~503 nm).

  • Store the labeled conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Visualizations of Workflows and Pathways

Diagram 1: Protein Labeling Workflow

The following diagram illustrates the general workflow for conjugating the NHS ester dye to a protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dye_Prep Prepare Dye Stock (1-10 mg/mL in DMSO/DMF) Mix Add Dye to Protein (10x molar excess) Dye_Prep->Mix Protein_Prep Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer, pH 8.3-8.5) Protein_Prep->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography (e.g., G-25) Incubate->Purify Analyze Analyze (Degree of Labeling) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

Caption: Workflow for labeling a protein with BDP FL / BODIPY FL NHS ester.

Diagram 2: Amine-Reactive Labeling Chemistry

This diagram illustrates the chemical reaction between the NHS ester and a primary amine on a biomolecule.

G Dye BDP-FL-NHS Ester Conjugate BDP-FL-Protein (Stable Amide Bond) Dye->Conjugate + Protein Protein-NH₂ (Primary Amine) Protein->Conjugate pH 8.3-8.5 Byproduct NHS Byproduct

Caption: Reaction mechanism of NHS ester with a primary amine.

Applications in Research and Drug Development

The exceptional properties of BDP FL / BODIPY FL make it a versatile tool for a wide range of applications:

  • Fluorescence Microscopy and Live-Cell Imaging: Its brightness and photostability are ideal for high-resolution imaging of labeled proteins, lipids, and other cellular structures.[1]

  • Flow Cytometry: The strong fluorescent signal allows for clear identification and sorting of labeled cell populations.

  • Immunoassays: Used to label antibodies for sensitive detection of antigens in various assay formats.[1]

  • Fluorescence Polarization (FP) Assays: The relatively long excited-state lifetime of the dye is beneficial for FP-based assays that monitor molecular interactions, which is valuable in drug screening.[10]

  • Protease Substrate Synthesis: The dye can be used to create quenched substrates that become fluorescent upon enzymatic cleavage, enabling the study of protease activity.[1][4]

Conclusion

This compound and BODIPY FL NHS Ester are identical, highly versatile, amine-reactive fluorescent dyes. Their superior photostability, high quantum yield, and insensitivity to environmental factors make them an excellent choice over traditional fluorophores for a multitude of applications in research and drug development. By understanding their properties and following robust labeling protocols, researchers can effectively harness the power of this fluorophore to achieve sensitive and reliable results in their experimental endeavors.

References

BDP FL NHS Ester: A Technical Guide for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester (BODIPY™ FL N-Hydroxysuccinimidyl Ester) is a high-performance, amine-reactive fluorescent probe widely utilized in biological research.[1] Belonging to the boron-dipyrromethene (BODIPY) class of dyes, it is renowned for its bright, green fluorescence, exceptional photostability, and a high fluorescence quantum yield, often approaching 1.0 even in aqueous environments.[2][3] Its spectral properties are notably insensitive to changes in pH and solvent polarity, ensuring consistent and reliable performance across diverse experimental conditions.[4][5] These characteristics make BDP FL an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[1][5][6] The N-hydroxysuccinimidyl (NHS) ester moiety enables the covalent attachment of the BDP FL dye to primary amines (R-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules, making it a versatile tool for fluorescent labeling.[7][8]

Core Properties and Data

The performance of a fluorophore is defined by its photophysical properties. BDP FL exhibits superior brightness and stability, which are critical for sensitive detection and high-resolution imaging applications.

Quantitative Photophysical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Excitation Maximum (λex) ~502-505 nm[1][3][4][9][10]
Emission Maximum (λem) ~509-514 nm[1][3][9][10]
Molar Extinction Coefficient (ε) >80,000 - 92,000 cm⁻¹M⁻¹[1][2][3][8]
Fluorescence Quantum Yield (Φ) ~0.97 - 1.0[1][2][6]
Fluorescence Lifetime (τ) ~5 nanoseconds or longer[3][5][11]
Molecular Weight 389.16 g/mol [3][6][8][12]
Correction Factor (CF280) 0.027[1][6]

Key Applications and Experimental Protocols

This compound is a versatile tool for a variety of biological applications, primarily centered around the fluorescent labeling of biomolecules for detection and tracking.

Protein and Antibody Labeling

The most common application of this compound is the covalent labeling of proteins and antibodies.[7] The NHS ester reacts with primary amines, predominantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues, to form stable amide bonds.[7]

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

  • This compound[3]

  • IgG Antibody (or protein of interest) in an amine-free buffer (e.g., PBS or 0.1-0.2 M sodium bicarbonate buffer, pH 8.3-8.5)[8]

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification[3]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 7.4-8.5 or Glycine[7]

Procedure:

  • Protein Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.[3][4][13] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete in the reaction.[13]

    • Adjust the pH of the protein solution to 8.0-8.5 to ensure the primary amines are deprotonated and reactive.[]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][13]

    • Immediately before use, prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[4][7] For example, dissolve ~0.4 mg of this compound (MW 389.16) in 100 µL of DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM dye stock solution. A starting point of a 10:1 to 15:1 molar ratio of dye-to-antibody is recommended, which should be optimized for each specific protein.[4][7]

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[3]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% to avoid protein denaturation.[3]

    • Incubate the reaction for 60 minutes to 2 hours at room temperature, protected from light.[3][4]

  • Quenching Reaction (Optional):

    • To terminate the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 15-30 minutes.[7] This step is optional as the subsequent purification will remove unreacted dye.[7]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).[3]

    • The labeled protein conjugate will typically be in the first colored fractions that elute from the column.[3] Unconjugated dye will be removed as it has a lower molecular weight.[15]

  • Characterization (Degree of Labeling - DOL):

    • The DOL, or the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

      • A_max: Absorbance of the conjugate at the dye's absorption maximum (~503 nm).

      • A_280: Absorbance of the conjugate at 280 nm.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[7]

      • ε_dye: Molar extinction coefficient of the dye at λ_max (~92,000 M⁻¹cm⁻¹).[1]

      • CF_280: Correction factor for the dye's absorbance at 280 nm (0.027 for BDP FL).[1][6]

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent and storing at -20°C.[1]

Fluorescence Microscopy

BDP FL conjugates are widely used for imaging cellular components.[16] Its high brightness and photostability are ideal for visualizing the localization and dynamics of labeled proteins or for staining specific organelles or structures like lipids and membranes.[5][16][][18]

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.[3]

  • Labeling:

    • Prepare a working solution of the BDP FL-conjugated probe (e.g., labeled antibody or ligand) in a pre-warmed, phenol (B47542) red-free culture medium. The optimal concentration needs to be determined empirically but often ranges from 0.1 to 2 µM.[3]

    • Wash the cells once with pre-warmed PBS.

    • Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]

  • Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound conjugate.[3]

  • Imaging: Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation ~488 nm, Emission ~510-540 nm).[18]

Flow Cytometry

The sharp emission spectrum and high quantum yield of BDP FL make it an excellent choice for flow cytometry, allowing for sensitive detection and quantification of cell surface or intracellular targets.[3][19]

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in a cold flow cytometry staining buffer (e.g., PBS with 1-2% FBS) at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining:

    • Add the BDP FL-conjugated antibody to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.[3]

  • Washing: Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound antibody.[3]

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer.[3]

  • Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for the green channel.[3]

Visualizing Workflows and Applications

Diagrams can clarify complex experimental processes and conceptual relationships. The following are generated using Graphviz (DOT language) to illustrate key workflows.

Protein Labeling and Purification Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3) Reaction Combine & Incubate (10:1 dye:protein molar ratio) 1-2 hours, RT, dark Prot_Prep->Reaction Dye_Prep Prepare 10 mM BDP FL NHS Ester Stock in Anhydrous DMSO Dye_Prep->Reaction Purify Purify via Size-Exclusion Chromatography (e.g., PD-10) Reaction->Purify Analyze Characterize Conjugate (Spectroscopy for DOL) Purify->Analyze

Workflow for protein labeling with this compound.
Conceptual Workflow: Tracking Receptor Internalization

G Receptor Cell Surface Receptor Endosome Endosome with Fluorescent Signal Receptor->Endosome Endocytosis Membrane Ligand BDP FL-Labeled Ligand Ligand->Receptor Binding

Using BDP FL-ligands to track receptor-mediated endocytosis.

References

BDP FL NHS Ester: A Comprehensive Technical Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biological research and drug development, the precise visualization and tracking of proteins are paramount. Fluorescent labeling has emerged as an indispensable tool, and the choice of fluorophore can significantly impact the quality and reliability of experimental outcomes. BDP FL NHS Ester (BODIPY® FL N-hydroxysuccinimidyl Ester) is a high-performance, amine-reactive fluorescent dye that has gained prominence as a superior alternative to traditional green-emitting fluorophores like fluorescein (B123965) (FITC). This technical guide provides an in-depth overview of this compound, its properties, detailed protocols for protein labeling, and a comparative analysis with other common dyes, empowering researchers to optimize their protein conjugation strategies.

This compound belongs to the boron-dipyrromethene (BODIPY) class of dyes, which are renowned for their exceptional photophysical properties. These include high fluorescence quantum yields, sharp excitation and emission spectra, and a relative insensitivity to environmental factors such as pH and solvent polarity.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (-NH₂) present on proteins, primarily on the N-terminus and the side chains of lysine (B10760008) residues, forming a stable amide bond.[3][4][5]

Core Properties and Advantages of this compound

This compound offers several distinct advantages over other fluorescent dyes, making it an excellent choice for a wide array of applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.

  • High Quantum Yield: BDP FL exhibits a high fluorescence quantum yield, often approaching 1.0, which contributes to its exceptional brightness.[6][7]

  • Photostability: It is significantly more photostable than fluorescein, enabling longer exposure times and more robust imaging experiments without significant signal loss.[8][9]

  • pH Insensitivity: Unlike fluorescein, the fluorescence of BDP FL is not quenched at acidic pH, providing more reliable and consistent signals in varying cellular environments.[1][7]

  • Narrow Emission Spectrum: The dye possesses a narrow emission bandwidth, which reduces spectral overlap in multicolor imaging experiments and can lead to a higher peak intensity.[8][9][10]

  • Hydrophobicity: Its unique hydrophobic properties make it ideal for staining lipids, membranes, and other lipophilic structures.[1]

  • Low Molecular Weight: The relatively low molecular weight of this compound minimizes potential steric hindrance and perturbation of the labeled protein's function.[9][10]

Quantitative Data Summary

For a direct comparison, the following tables summarize the key quantitative properties of this compound and its common alternatives.

Table 1: Spectroscopic Properties of this compound and Common Alternatives

PropertyThis compoundAlexa Fluor™ 488 NHS EsterDyLight™ 488 NHS Ester
Excitation Maximum (nm) ~502 - 504[1][4][11]~495[]~493[13][14]
Emission Maximum (nm) ~509 - 514[4][6][11]~519[]~518[13][14]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~80,000 - 92,000[4][6][10]~71,000 - 73,000[15]~70,000[13][14]
Fluorescence Quantum Yield (Φ) ~0.9 - 1.0[6][7]~0.92[15]High[13]
Brightness (ε x Φ) ~72,000 - 92,000~65,320 - 67,160High

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₈BF₂N₃O₄[6][10][11]
Molecular Weight ( g/mol ) ~389.16 - 389.2[4][10][11]
Solubility Good in organic solvents (DMF, DMSO, Dichloromethane); Limited in water[6][10]
Storage Conditions -20°C, protected from light and moisture[1][9][11]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[16][17]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[5][11]

  • Labeling Reaction:

    • Calculate the required amount of this compound. A molar excess of 8 to 20-fold of the dye to the protein is a common starting point for mono-labeling.[16][17]

    • Add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5][11]

  • Quench Reaction (Optional but Recommended): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[8]

  • Purification of Labeled Protein: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against a suitable buffer.[17]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm).

    • Store the labeled protein at 4°C for short-term and -20°C for long-term storage, protected from light.[11]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is a critical parameter to ensure the quality and consistency of the labeled protein.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength (λₘₐₓ) of BDP FL (~503 nm) (Aₘₐₓ).

  • Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

    • ε_dye is the molar extinction coefficient of this compound (~92,000 M⁻¹cm⁻¹).

  • Calculate the corrected protein absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP FL, this is typically around 0.027).[6]

  • Calculate the protein concentration: Protein Concentration (M) = A₂₈₀_corrected / (ε_protein × path length)

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

The following diagrams illustrate key processes and workflows related to this compound protein labeling.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + BDP_NHS This compound BDP_NHS->Labeled_Protein Byproduct N-hydroxysuccinimide (Byproduct) BDP_NHS->Byproduct Conditions Aqueous Buffer pH 8.3 - 8.5 Room Temperature

Caption: Chemical reaction of this compound with a protein.

G start Start: Unlabeled Protein prep_protein 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) start->prep_protein reaction 3. Labeling Reaction (1 hr, Room Temp, Dark) prep_protein->reaction prep_dye 2. Prepare this compound (10 mg/mL in DMSO/DMF) prep_dye->reaction quench 4. Quench Reaction (Optional, Tris Buffer) reaction->quench purify 5. Purify Conjugate (Gel Filtration/Dialysis) quench->purify characterize 6. Characterize (Determine DOL) purify->characterize end End: Labeled Protein characterize->end

Caption: General workflow for protein labeling with this compound.

G start Low Labeling Efficiency? check_ph Is buffer pH 8.3-8.5? start->check_ph check_amines Buffer free of primary amines? check_ph->check_amines Yes solution_ph Adjust pH to 8.3-8.5 check_ph->solution_ph No check_dye Is dye fresh and anhydrous? check_amines->check_dye Yes solution_buffer Buffer exchange to amine-free buffer check_amines->solution_buffer No check_ratio Is dye:protein ratio optimal? check_dye->check_ratio Yes solution_dye Use fresh, anhydrous dye stock check_dye->solution_dye No solution_ratio Optimize dye:protein molar ratio check_ratio->solution_ratio No Consider other factors\n(e.g., protein accessibility) Consider other factors (e.g., protein accessibility) check_ratio->Consider other factors\n(e.g., protein accessibility) Yes

Caption: Troubleshooting guide for low protein labeling efficiency.

Conclusion

This compound stands out as a high-performance fluorescent dye for protein labeling, offering significant advantages in terms of brightness, photostability, and environmental insensitivity. Its robust chemical properties and straightforward labeling protocol make it an invaluable tool for researchers and scientists in various fields. By understanding its core characteristics and following optimized experimental procedures, professionals in drug development and life sciences can achieve reliable and high-quality fluorescently labeled proteins for a multitude of applications, ultimately leading to more accurate and reproducible experimental data.

References

An In-depth Technical Guide to BDP FL NHS Ester: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BDP FL NHS Ester, a widely used amine-reactive fluorescent dye. It details the core mechanism of action, provides quantitative data for experimental design, outlines detailed protocols for key applications, and includes visual diagrams to facilitate understanding.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary function of this compound is to covalently attach the bright and photostable BDP FL fluorophore to biomolecules.[1][2] This is achieved through a well-established chemical reaction known as nucleophilic acyl substitution.[3] The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines (-NH2) found on proteins, peptides, amine-modified oligonucleotides, and other molecules.[1][4][]

The reaction proceeds as follows:

  • Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the NHS ester.[3][4]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[3]

  • Release of NHS and Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent amide bond between the BDP FL dye and the biomolecule.[1][3]

This reaction is highly efficient and specific for primary amines, making this compound a valuable tool for fluorescently labeling biological targets.[1][6] The resulting BDP FL-conjugates exhibit bright fluorescence with a narrow emission bandwidth, making them suitable for a variety of fluorescence-based assays.[1]

Quantitative Data for Experimental Design

Successful bioconjugation with this compound requires careful consideration of its physicochemical properties and the reaction conditions. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₈BF₂N₃O₄
Molecular Weight 389.16 g/mol [1][7]
Excitation Maximum (λex) 503 nm[1][7][8]
Emission Maximum (λem) 509 nm[1][7][8]
Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹[7][8]
Fluorescence Quantum Yield (Φ) 0.97[7]
Solubility Good in organic solvents (DMSO, DMF); Limited in water[7][8][9]

Table 2: Recommended Reaction Conditions for Bioconjugation

ParameterRecommended ConditionNotes
pH 7.2 - 8.5[3][4]Optimal labeling is often achieved at pH 8.3-8.5.[3][10] Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester increases.[4]
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate)[3][10]Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester.[11][12]
Molar Excess of Dye 5- to 20-fold over the biomolecule[3][4]This is a starting point and should be optimized for the specific application to achieve the desired degree of labeling (DOL).
Reaction Time 1 - 2 hours at room temperature or 2 hours to overnight at 4°C[3][4]Longer incubation times may be necessary for less reactive proteins or when using lower molar excesses of the dye.
Temperature Room temperature or 4°C[3][4]Performing the reaction at 4°C can help to minimize hydrolysis of the NHS ester, particularly during longer incubation periods.

Key Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Proteins and Antibodies

This protocol provides a general procedure for labeling proteins, including antibodies, with this compound.

Materials:

  • Protein or antibody solution (1-10 mg/mL in amine-free buffer)[3]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][4]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) (optional)[11]

  • Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[12]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[11][12]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.[4]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6][12] Vortex to ensure the dye is fully dissolved.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[4]

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[11]

    • Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purify the Conjugate:

    • Remove the unreacted this compound and the NHS byproduct by size-exclusion chromatography or dialysis.[12]

    • Load the reaction mixture onto a pre-equilibrated size-exclusion column.

    • Elute the protein-dye conjugate with an appropriate buffer (e.g., PBS). The labeled protein will typically elute first as a colored band.

    • Collect the fractions containing the purified conjugate.

  • Determine the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~503 nm).

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.091 M sodium borate, pH 8.5)

  • Purification supplies (e.g., ethanol (B145695) for precipitation, HPLC system)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer.

  • Prepare the this compound Stock Solution:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Perform the Conjugation Reaction:

    • Add the this compound stock solution to the oligonucleotide solution. A molar excess of the dye is typically used.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle shaking.

  • Purify the Labeled Oligonucleotide:

    • The excess, unreacted dye can be removed by methods such as ethanol precipitation or reverse-phase HPLC. For many applications, precipitation is sufficient to remove the majority of the free dye.

Visualizing the Process

Diagrams can aid in understanding the chemical reactions and experimental workflows. The following are representations created using the DOT language.

G cluster_reactants Reactants cluster_reaction Nucleophilic Acyl Substitution cluster_products Products Biomolecule Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate + BDP FL-NHS Ester BDP_NHS BDP FL-NHS Ester BDP_NHS->Intermediate Conjugate Biomolecule-NH-CO-BDP FL (Stable Amide Bond) Intermediate->Conjugate Collapse Byproduct N-Hydroxysuccinimide Intermediate->Byproduct Release

This compound Reaction Mechanism

G Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-Free Buffer, pH 8.3-8.5) Start->Prepare_Protein Conjugation 3. Mix and Incubate (1-2h at RT or overnight at 4°C) Prepare_Protein->Conjugation Prepare_Dye 2. Prepare this compound Stock Solution (10 mM in DMSO) Prepare_Dye->Conjugation Purification 4. Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterize Conjugate (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

General Experimental Workflow for Protein Labeling

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules for a wide array of research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][6] Its superior photostability and brightness compared to traditional fluorescein (B123965) derivatives make it an excellent choice for demanding imaging experiments.[1] By understanding the core mechanism of action and carefully controlling the reaction parameters outlined in this guide, researchers can achieve efficient and reproducible bioconjugation, enabling the visualization and quantification of their molecules of interest.

References

BDP FL NHS Ester: An In-depth Technical Guide to Photostability for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and photophysical properties of BDP FL NHS Ester, a high-performance fluorescent dye. This compound has emerged as a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC) for applications demanding high photostability and brightness. This guide presents quantitative data, detailed experimental protocols, and logical workflows to enable researchers to effectively utilize this robust fluorescent label in their work.

Core Photophysical and Photostability Properties

This compound, belonging to the boron-dipyrromethene (BODIPY) class of dyes, exhibits exceptional photophysical properties that contribute to its superior performance in fluorescence-based applications.[1] Its rigid molecular structure and inherent resistance to photochemical degradation make it significantly more photostable than traditional dyes like fluorescein.[2]

Key Performance Characteristics

This compound is characterized by a high fluorescence quantum yield, often approaching 1.0, which contributes to its bright signal.[][4] Unlike fluorescein, its fluorescence is relatively insensitive to solvent polarity and pH.[5] These properties, combined with its enhanced photostability, make it an ideal choice for demanding applications such as single-molecule imaging and long-term live-cell tracking.[1][6]

Quantitative Data Summary

The following tables summarize the key photophysical and photostability properties of this compound, with a comparison to the widely used but less stable fluorescein (FITC).

ParameterThis compoundFluorescein (FITC)Reference
Excitation Maximum (λex) ~503 nm~494 nm[]
Emission Maximum (λem) ~509 nm~518 nm[]
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield (Φf) ~0.9 - 1.0~0.92 (in 0.1 M NaOH)[][4]
Photostability HighLow to Moderate[2][6]

While a specific photobleaching quantum yield (Φb) for this compound is not widely reported in a standardized format, qualitative and comparative studies consistently demonstrate its significantly higher resistance to photobleaching compared to fluorescein. The photostability of BODIPY dyes, in general, is markedly superior to that of fluorescein.

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for labeling proteins with this compound and for measuring its photostability.

Protein Labeling with this compound

This protocol describes the covalent labeling of proteins with primary amines (e.g., lysine (B10760008) residues) using this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the protein solution, add the dye stock solution at a molar ratio of 10:1 to 20:1 (dye:protein). This ratio may need to be optimized for your specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Dissolve Protein in Reaction Buffer mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Dissolve this compound in DMSO/DMF prep_dye->mix incubate Incubate (1-2h, RT, dark) mix->incubate quench Quench Reaction (Tris Buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify end End purify->end start Start start->prep_protein start->prep_dye

Caption: Workflow for covalent labeling of proteins with this compound.

Measurement of Photobleaching Half-Life (t1/2)

This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.

Materials:

  • This compound labeled sample (e.g., immobilized on a microscope slide)

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample of the BDP FL-labeled molecule immobilized on a microscope slide to prevent diffusion.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).

  • Image Acquisition:

    • Select a region of interest (ROI) on the sample.

    • Acquire a time-lapse series of images with continuous illumination at a constant intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without the dye.

    • Normalize the background-corrected intensity values to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.

G Photobleaching Half-Life Determination cluster_setup Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Immobilized Labeled Sample setup_microscope Configure Fluorescence Microscope prep_sample->setup_microscope select_roi Select Region of Interest (ROI) setup_microscope->select_roi acquire_timelapse Acquire Time-Lapse Images (Continuous Illumination) select_roi->acquire_timelapse measure_intensity Measure Mean ROI Intensity acquire_timelapse->measure_intensity correct_background Background Correction measure_intensity->correct_background normalize Normalize to Initial Intensity correct_background->normalize plot_decay Plot Intensity vs. Time normalize->plot_decay determine_half_life Determine t1/2 at 50% Intensity plot_decay->determine_half_life end t1/2 determine_half_life->end start Start start->prep_sample

Caption: Experimental workflow for determining the photobleaching half-life.

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield (Φb) represents the probability that a dye molecule will be photodegraded per absorbed photon. A lower Φb indicates higher photostability. This protocol describes a method for its determination.

Materials:

  • Spectrofluorometer or fluorescence microscope with a calibrated light source

  • UV-Vis spectrophotometer

  • Solution of this compound of known concentration

  • Reference standard with a known Φb (optional, for relative measurements)

Procedure:

  • Sample Preparation: Prepare an optically dilute solution of this compound with an absorbance of < 0.05 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of the solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.

  • Data Analysis:

    • The rate of photobleaching can be determined by fitting the fluorescence decay to an exponential function.

    • The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = (Number of photobleached molecules) / (Number of absorbed photons)

Conclusion

This compound offers a significant advantage over traditional green fluorescent dyes due to its exceptional photostability and bright fluorescence.[2][7] For researchers and drug development professionals engaged in fluorescence-based assays, particularly those requiring long-term or quantitative imaging, this compound provides a reliable and robust tool. The experimental protocols provided in this guide offer a framework for the successful application and characterization of this high-performance fluorophore.

References

BDP FL NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146616-66-2

This in-depth technical guide provides a comprehensive overview of BDP FL NHS Ester, a versatile fluorescent dye widely used in life sciences research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and experimental protocols.

Core Properties and Technical Data

This compound is a bright, photostable, and amine-reactive fluorescent dye belonging to the BODIPY™ family. Its spectral characteristics, similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488, make it an excellent choice for various fluorescence-based applications. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient covalent labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.[1]

Below is a summary of the key quantitative data for this compound:

PropertyValue
CAS Number 146616-66-2
Molecular Formula C₁₈H₁₈BF₂N₃O₄
Molecular Weight 389.16 g/mol
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 nm
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.97
Solubility Good in DMSO, DMF, and other organic solvents
Storage Conditions -20°C, protected from light and moisture

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protein and Antibody Labeling

This protocol describes the covalent labeling of proteins and antibodies with this compound.

Materials:

  • Protein or antibody of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

  • Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Procedure:

  • Preparation of Protein/Antibody Solution:

    • Dissolve the protein or antibody in an amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve approximately 0.4 mg of this compound in 100 µL of anhydrous solvent. Vortex to ensure complete dissolution. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • For optimal labeling, a molar excess of the dye is required. A starting point of a 10- to 20-fold molar excess of this compound to the protein/antibody is recommended. The optimal ratio should be determined empirically for each specific biomolecule.

    • Slowly add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent can be added. Add 1 M Tris-HCl, pH 8.5, to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification of the Labeled Conjugate:

    • Separate the labeled protein/antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein/antibody.

    • Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~503 nm (for BDP FL).

Labeling of Amine-Modified Oligonucleotides

This protocol outlines the procedure for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Preparation of this compound Stock Solution:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.

    • Gently vortex the mixture to ensure it is well-mixed.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye using a suitable method such as High-Performance Liquid Chromatography (HPLC).

Applications and Visualizations

This compound is a valuable tool for a wide range of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. Its bright and stable fluorescence allows for the visualization of cellular structures and dynamic processes.

Visualizing P-Glycoprotein (P-gp) Expression in Multidrug Resistant Cells

This compound can be used to label molecules that bind to specific cellular targets, such as the P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. By conjugating BDP FL to a P-gp targeting moiety, researchers can visualize the expression and localization of P-gp in live or fixed cells.

P_gp_Expression cluster_cell Cancer Cell cluster_nucleus Nucleus Cell_Membrane DNA DNA P_gp P-glycoprotein (P-gp) DNA->P_gp Transcription & Translation Efflux Drug Efflux P_gp->Efflux Drug Chemotherapeutic Drug Drug->P_gp Binding BDP_FL_Probe BDP FL-labeled P-gp Probe BDP_FL_Probe->P_gp Binding & Visualization Efflux->Drug Expulsion

Visualization of P-glycoprotein (P-gp) expression and drug efflux in a cancer cell.

Workflow for Antibody Labeling and Immunofluorescence

The following diagram illustrates a typical experimental workflow for labeling an antibody with this compound and its subsequent use in immunofluorescence to visualize a target protein within a cell.

Antibody_Labeling_Workflow Start Start Prepare_Ab Prepare Antibody (in amine-free buffer) Start->Prepare_Ab Prepare_Dye Prepare this compound (10 mM in DMSO) Start->Prepare_Dye Labeling Incubate Antibody + Dye (1-2h, RT, dark) Prepare_Ab->Labeling Prepare_Dye->Labeling Purification Purify Labeled Antibody (Size-Exclusion Chromatography) Labeling->Purification Characterization Characterize Conjugate (Spectroscopy) Purification->Characterization Cell_Staining Immunofluorescence Staining of Target Protein in Cells Characterization->Cell_Staining Imaging Fluorescence Microscopy Cell_Staining->Imaging End End Imaging->End

Experimental workflow for antibody labeling and immunofluorescence using this compound.

Conclusion

This compound is a high-performance fluorescent probe with exceptional photophysical properties, making it an invaluable tool for labeling a wide range of biomolecules. Its bright, stable fluorescence and straightforward conjugation chemistry enable researchers to visualize and track biological processes with high sensitivity and resolution. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the successful implementation of this compound in various research and development settings.

References

Methodological & Application

BDP FL NHS Ester: A Comprehensive Guide to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the covalent labeling of proteins with BDP FL NHS Ester, a bright and photostable green fluorescent dye. Beloning to the boron-dipyrromethene (BODIPY) class of fluorophores, BDP FL is an excellent tool for a variety of biological research applications due to its high fluorescence quantum yield and sharp emission spectrum.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the labeling procedure, from reagent preparation to post-labeling purification and analysis.

Introduction

This compound is a highly efficient amine-reactive fluorescent dye used for covalently attaching the BDP FL fluorophore to proteins and other biomolecules.[2] The N-hydroxysuccinimidyl (NHS) ester functional group reacts specifically with primary amines (R-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[3][4] This labeling method is widely employed in various applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[5] BDP FL serves as a superior replacement for traditional fluorescein-based dyes like FITC, offering enhanced photostability and a fluorescence signal that is less sensitive to pH changes.[3][6]

Chemical Properties and Spectral Data

BDP FL is characterized by its bright green fluorescence, with excitation and emission maxima comparable to fluorescein (B123965) and Alexa Fluor™ 488.[3] Its narrow emission bandwidth contributes to brighter signals, particularly when using monochromator-based detection instruments.[6] The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₈BF₂N₃O₄[2]
Molecular Weight 389.16 g/mol [3]
Excitation Maximum (λex) 502-504 nm[2][3]
Emission Maximum (λem) 509-514 nm[2][6]
Extinction Coefficient 85,000 - 92,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield 0.97[6]
Solubility DMSO, DMF, DCM[2][3]
Chemical Reactivity Primary Amines[3]

Protein Labeling Protocol

This protocol outlines a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer (e.g., Phosphate-Buffered Saline - PBS)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_sol Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) mix Add Dye Solution to Protein Solution p_sol->mix d_sol Prepare Dye Stock Solution (1-10 mg/mL in anhydrous DMSO/DMF) d_sol->mix incubate Incubate for 1 hour at Room Temperature (Protected from light) mix->incubate quench Quench Reaction (Add Quenching Buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Labeled Protein (Spectrophotometry) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

Step-by-Step Procedure
  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester for reaction.[1][4]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[4] This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required amount of this compound. A 10- to 20-fold molar excess of dye to protein is a good starting point for optimization.[1]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[1] This will react with any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute the protein with an appropriate storage buffer, such as PBS.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~503 nm).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of this compound with a primary amine on a protein.

Applications in Research

The covalent labeling of proteins with this compound enables a wide array of applications in biological research:

  • Fluorescence Microscopy: Labeled proteins, such as antibodies, can be used to visualize specific cellular structures and targets.[5]

  • Flow Cytometry: Facilitates the identification and quantification of cell populations based on the fluorescence of labeled antibodies bound to cell surface markers.[5]

  • Live-Cell Imaging: The photostability of BDP FL makes it suitable for tracking the dynamics of labeled proteins in living cells over time.[5]

  • Fluorescence Polarization Assays: The relatively long excited-state lifetime of BDP FL is advantageous for studying molecular interactions.[3]

Storage and Handling

  • This compound (Solid): Store at -20°C, protected from light and moisture.[3] Can be stored for up to one year.[7]

  • Dye Stock Solution: Prepare fresh before each use. If short-term storage is necessary, store at -20°C, desiccated and protected from light.

  • Labeled Protein: Store at 4°C for short-term use or at -20°C to -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles by aliquoting the labeled protein.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive dye (hydrolyzed NHS ester)- Use fresh, anhydrous DMSO or DMF. - Prepare dye stock solution immediately before use.
- Competing amines in the buffer- Ensure the reaction buffer is free of Tris, glycine, or other primary amines.
- Incorrect pH of the reaction buffer- Adjust the pH of the reaction buffer to 8.3-8.5 for optimal reactivity.[8]
Protein Precipitation - High concentration of organic solvent- Keep the volume of the dye stock solution added to the protein solution to a minimum (typically ≤10% of the total reaction volume).
- Hydrophobicity of the dye- Consider using a BDP FL variant with a PEG spacer to increase the water solubility of the conjugate.
High Background Fluorescence - Incomplete removal of unreacted dye- Ensure thorough purification of the labeled protein, for example, by using a longer size-exclusion column or performing dialysis.

References

Application Note and Protocols for Labeling Antibodies with BDP FL NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled antibodies are crucial tools in a multitude of biological research and diagnostic applications, including flow cytometry, fluorescence microscopy, and various immunoassays.[1] The selection of a suitable fluorophore is paramount for achieving sensitive and reliable results. BDP FL, a borondipyrromethene dye, presents a superior alternative to traditional fluorescein (B123965) (FITC), offering enhanced photostability, a high fluorescence quantum yield, and spectral properties that are largely insensitive to pH and solvent polarity.[1][2][3][4]

This document provides a detailed protocol for the covalent conjugation of BDP FL N-hydroxysuccinimidyl (NHS) ester to antibodies. The most common method for labeling proteins involves the reaction of an amine-reactive dye with primary amines (-NH2) present on the protein.[1][5] In antibodies, these primary amines are found at the N-terminus of each polypeptide chain and on the side chains of lysine (B10760008) residues, making them readily accessible for conjugation.[1][5] The NHS ester functional group reacts with these primary amines under mild, slightly alkaline conditions (pH 7.2-9) to form a stable, covalent amide bond.[5] This application note outlines the procedures for antibody preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling (DOL).

Materials and Reagents

  • Antibody: Purified antibody in an amine-free buffer (e.g., PBS). The antibody solution should be free of protein stabilizers like BSA and preservatives like sodium azide (B81097) which can interfere with the reaction.[6] A concentration of 2-10 mg/mL is recommended.[7][8]

  • BDP FL NHS Ester: Store at -20°C, desiccated and protected from light.[2][3][9]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, amine-free solvent for dissolving the this compound.[1][10]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[10] Amine-containing buffers like Tris are not recommended as they compete in the reaction.[5][10]

  • Quenching Solution (Optional): 1 M Tris-HCl or Glycine, pH 8.5, to stop the reaction.[7]

  • Purification System: Size-exclusion chromatography (e.g., gel filtration column like Sephadex G-25) or dialysis cassettes for separating the labeled antibody from unreacted dye.[11][12]

  • Spectrophotometer: For measuring absorbance to determine protein concentration and the degree of labeling.

Quantitative Data Summary

Successful antibody conjugation relies on the intrinsic properties of the dye and carefully controlled reaction parameters. The tables below summarize the key characteristics of the BDP FL fluorophore and the recommended starting points for the conjugation reaction.

Table 1: Properties of BDP FL Fluorophore

PropertyValueReference
Excitation Maximum (λex)~502-504 nm[3][8][9]
Emission Maximum (λem)~510-514 nm[3][8][9]
Molar Extinction Coefficient (ε_dye)~85,000 - 92,000 M⁻¹cm⁻¹[4][9]
Molecular Weight (MW)~389.16 g/mol [3][13][14]
Correction Factor at 280 nm (CF₂₈₀)~0.027[4]

Correction factor is used to account for the dye's absorbance at 280 nm when calculating protein concentration.

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[7][8]
Molar Ratio (Dye:Antibody)5:1 to 20:1This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[1]
Reaction pH8.3 - 8.5Optimal for the reaction between NHS ester and primary amines.[10]
Reaction Time60 minutesCan be extended to increase the DOL, but should be optimized.[8]
Reaction TemperatureRoom TemperatureGentle mixing is recommended.[7]
Optimal DOL for Antibodies2 - 10Higher DOL can lead to fluorescence quenching and reduced antibody function.[15]

Experimental Protocols

Preparation of Reagents

A. Antibody Preparation

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, MES, or HEPES). If the antibody buffer contains interfering substances like Tris, glycine, or BSA, it must be purified.[6][16]

  • Purification can be achieved by dialysis against the reaction buffer or by using an antibody purification kit.[16]

  • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).[7][8]

B. This compound Stock Solution Preparation NHS esters are moisture-sensitive and should be handled accordingly.[1]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][7]

  • Prepare a 10 mM stock solution by dissolving the required amount of dye in anhydrous DMSO or DMF.[1][8] For example, to make 100 µL of a 10 mM solution, dissolve ~0.4 mg of this compound (MW ~389 g/mol ) in 100 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh before each use.[7]

Antibody Labeling Reaction
  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess. A starting molar ratio of 10:1 (dye:antibody) is recommended.[1][8]

    • Calculation Example: For 1 mg of a 150 kDa IgG antibody in 1 mL:

      • Moles of Antibody = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of Dye needed (10:1 ratio) = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol

      • Volume of 10 mM Dye Stock = (6.67 x 10⁻⁸ mol) / (0.010 mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing.

  • Incubate the reaction for 60 minutes at room temperature, protected from light.[8]

Purification of the Labeled Antibody

It is critical to remove any unreacted, free dye from the labeled antibody solution.[12][17]

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.

  • Apply the reaction mixture directly to the top of the column.

  • Elute the conjugate with PBS. The labeled antibody will be larger and elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer and elute later.

  • Collect the first colored fraction, which contains the purified antibody-dye conjugate.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[11] It is determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (~503 nm, Aₘₐₓ). Dilute the sample if the absorbance is >2.0 and account for the dilution factor.[12][18]

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_prot

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ: Absorbance of the conjugate at ~503 nm.

      • CF₂₈₀: Correction factor for BDP FL at 280 nm (~0.027).[4]

      • ε_prot: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[18]

  • Calculate the concentration of the dye.

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • ε_dye: Molar extinction coefficient of BDP FL at its λₘₐₓ (~85,000 M⁻¹cm⁻¹).[9]

  • Calculate the DOL.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

The optimal DOL for antibodies typically falls between 2 and 10 to avoid issues like fluorescence self-quenching or loss of antibody functionality.[18][15]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification & Analysis cluster_storage Storage Ab_Prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Reaction Conjugation Reaction (Add Dye to Antibody, Incubate 1 hr @ RT) Ab_Prep->Reaction Dye_Prep This compound Stock Solution Preparation (10 mM in DMSO) Dye_Prep->Reaction Purify Purification (Size-Exclusion Chromatography) Reaction->Purify Analyze Characterization (Measure A280 & Amax, Calculate DOL) Purify->Analyze Final Store Labeled Antibody (4°C short-term, -20°C long-term) Analyze->Final

Caption: Experimental workflow for antibody labeling.

G Ab Antibody-NH₂ (Primary Amine) Plus1 + BDP BDP FL-NHS Ester Arrow pH 8.3 - 8.5 Conjugate Antibody-NH-CO-BDP FL (Stable Amide Bond) Plus2 + NHS NHS Byproduct (N-hydroxysuccinimide) Arrow->Conjugate

Caption: Amine-reactive labeling chemistry.

References

Application Notes and Protocols for BDP FL NHS Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester is a bright, photostable, and green-fluorescent dye belonging to the BODIPY™ family.[1] It serves as an excellent alternative to fluorescein (B123965) (FITC) and other 488 nm dyes like DyLight™ 488 and Cy2™.[2][3][4][5] The N-hydroxysuccinimide (NHS) ester functional group makes it highly reactive towards primary amines, enabling covalent labeling of proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][6][7] This covalent conjugation results in a stable amide bond, making BDP FL a robust fluorescent probe for a wide array of applications in biological research and drug development, including immunoassays, live-cell imaging, and fluorescence polarization assays.[1][7][8] The fluorescence of BDP FL is largely insensitive to changes in pH and solvent polarity, ensuring reliable performance in various experimental conditions.[1][8]

Chemical Properties and Specifications

This compound is characterized by its high fluorescence quantum yield and narrow emission spectrum, which minimizes spectral overlap in multicolor imaging.[1][2][3]

PropertyValueReferences
Molecular Formula C₁₈H₁₈BF₂N₃O₄[3][4][5][6]
Molecular Weight 389.16 g/mol [3][4][5][7]
Excitation Maximum (λex) ~502-504 nm[3][6][7][8]
Emission Maximum (λem) ~509-514 nm[3][4][6][7]
Molar Extinction Coefficient (ε) ~85,000 - 92,000 M⁻¹cm⁻¹[3][4][6][9]
Fluorescence Quantum Yield (Φ) ~0.97[4]
Solubility Good in organic solvents (DMF, DMSO, Dichloromethane)[3][4][6][7]
Storage Conditions Store at -20°C in the dark, desiccated.[2][5][6][7]

Reaction Mechanism: Conjugation to Primary Amines

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction.[10][11] The unprotonated primary amine on the target molecule (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[10][12] This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide (NHS) leaving group and form a stable amide bond.[10][11]

Reaction_Mechanism BDP BDP FL-NHS Ester Intermediate Tetrahedral Intermediate BDP->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Conjugate BDP FL-Amine Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide Intermediate->NHS

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)[8][13]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[14][15]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12][14][15]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.5[10][13]

  • Purification column (e.g., size-exclusion chromatography, dialysis)[11][16]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS).[13] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[13]

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[8][13]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[13]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][13] This solution should be prepared fresh.[13]

  • Labeling Reaction:

    • A starting molar excess of 10:1 to 20:1 (dye:protein) is recommended.[8][13] This ratio may need to be optimized.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10][11][14]

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10][13]

    • Incubate for 15-30 minutes at room temperature.[10][11]

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[11][16]

Workflow for Protein Labeling

Experimental_Workflow P1 Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) P3 Add Dye to Protein (10-20 fold molar excess) P1->P3 P2 Prepare 10 mM this compound Stock Solution (DMSO or DMF) P2->P3 P4 Incubate (1-2h RT or overnight 4°C, dark) P3->P4 P5 Quench Reaction (Tris or Glycine) P4->P5 P6 Purify Conjugate (Size-Exclusion Chromatography) P5->P6 P7 Characterize Conjugate (Calculate DOL) P6->P7

Caption: General workflow for protein conjugation with this compound.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several key parameters.

ParameterRecommended RangeNotesReferences
pH 8.3 - 8.5Optimal for deprotonation of primary amines and reaction with NHS ester. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the NHS ester.[10][11][14][15]
Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis of the NHS ester and are suitable for longer incubation times.[10][11]
Reaction Time 1 - 4 hours (RT) or overnight (4°C)Can be optimized based on the reactivity of the protein.[10][11][14]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized to achieve the desired Degree of Labeling (DOL).[8][13]

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[9][17] It is a critical parameter for ensuring the quality and reproducibility of the conjugate.[9] An optimal DOL is crucial, as too few labels result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially affect the biological activity of the protein.[18][19] For antibodies, a DOL between 2 and 10 is often desirable.[10][19]

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~503 nm (the absorbance maximum for BDP FL).[9]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~503 nm (A_max).[9][16]

  • Calculate the molar concentration of the BDP FL dye.[9]

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength.[9]

  • Calculate the molar concentration of the protein.[9]

  • Determine the DOL by calculating the molar ratio of the dye to the protein.[9]

Formulas:

  • Dye Concentration (M): Concentration_dye = A_max / (ε_dye * path length)[9]

  • Corrected Protein Absorbance at 280 nm: Corrected_A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)[9]

  • Protein Concentration (M): Concentration_protein = Corrected_A₂₈₀ / (ε_protein * path length)[9]

  • Degree of Labeling (DOL): DOL = Concentration_dye / Concentration_protein[9]

Constants for BDP FL:

  • ε_dye (at ~503 nm): 92,000 M⁻¹cm⁻¹[3][4][9]

  • CF₂₈₀ (Correction Factor): 0.027[4][9]

Applications in Research and Drug Development

The stable and bright fluorescence of BDP FL-conjugated biomolecules makes them valuable tools in various research and drug development applications:

  • Fluorescence Microscopy and Cellular Imaging: Tracking the localization and dynamics of proteins and other molecules within living cells.[8][]

  • Flow Cytometry: Quantifying cell populations based on the expression of cell surface markers labeled with BDP FL-conjugated antibodies.

  • Immunoassays: Developing sensitive and robust fluorescence-based detection methods.[8]

  • Drug Delivery and Targeting: Monitoring the delivery and uptake of drug-conjugated molecules.[]

  • Protease Activity Assays: BDP FL-labeled casein can be used as a substrate to measure protease activity, where cleavage of the highly labeled, quenched protein results in an increase in fluorescence.[21]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL - Inactive NHS ester due to hydrolysis. - Suboptimal pH of the reaction buffer. - Presence of competing primary amines in the buffer. - Insufficient molar excess of the dye.- Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution. - Ensure the reaction buffer pH is between 8.3 and 8.5. - Perform buffer exchange to remove any amine-containing substances. - Increase the molar ratio of dye to protein.
High DOL / Protein Precipitation - Excessive molar ratio of dye to protein.- Reduce the molar excess of the dye in the labeling reaction.
High Background Fluorescence - Incomplete removal of unreacted dye.- Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis.

By following these detailed protocols and considering the key quantitative parameters, researchers can successfully conjugate this compound to primary amines, enabling a wide range of fluorescence-based applications.

References

BDP FL NHS Ester: Application Notes and Protocols for Molar Excess Calculation and Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP FL NHS Ester for the fluorescent labeling of proteins, antibodies, and other amine-containing biomolecules. This document outlines the principles of molar excess calculation, detailed experimental protocols, and methods for characterizing the final conjugate.

Introduction to this compound Labeling

This compound is a bright and photostable amine-reactive fluorescent dye belonging to the BODIPY class.[1][2][3] Its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH make it an excellent choice for various bioconjugation applications, including cellular imaging, immunoassays, and flow cytometry.[1][4] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[5][6]

The efficiency of this labeling reaction is critically dependent on several factors, most notably the molar excess of the this compound over the biomolecule.[7] Optimizing this ratio is crucial for achieving the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to a single biomolecule.[8][9] An insufficient molar excess will result in a low DOL and weak fluorescence, while an excessive amount can lead to protein precipitation, loss of biological activity, or fluorescence quenching.[9][]

Molar Excess Calculation

The optimal molar excess of this compound is empirical and depends on factors such as the concentration of the protein, the number of available primary amines, and the desired DOL.[7][11] A common starting point for protein labeling is a 10- to 20-fold molar excess of the dye.[1][12]

The amount of this compound required can be calculated using the following formula:

Weight of NHS Ester (mg) = (Molar Excess × Weight of Protein (mg) × MW of NHS Ester ( g/mol )) / MW of Protein ( g/mol )

Where:

  • Molar Excess: The desired ratio of moles of NHS ester to moles of protein.

  • Weight of Protein: The mass of the protein to be labeled.

  • MW of NHS Ester: The molecular weight of this compound (approximately 389.16 g/mol ).[3][13]

  • MW of Protein: The molecular weight of the protein.

For example, to label 2 mg of an antibody (MW ~150,000 g/mol ) with a 15-fold molar excess of this compound:

Weight of NHS Ester (mg) = (15 × 2 mg × 389.16 g/mol ) / 150,000 g/mol ≈ 0.0778 mg

Quantitative Data Summary

The following tables summarize key quantitative data for designing and optimizing this compound labeling experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight~389.16 g/mol [3][13]
Excitation Maximum (λex)~503 nm[3]
Emission Maximum (λem)~509 nm[3]
Molar Extinction Coefficient (ε) at λmax~92,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.97[3]
SolubilityGood in DMF, DMSO; Limited in water[3]

Table 2: Recommended Starting Molar Excess Ratios for Protein Labeling

Desired Degree of Labeling (DOL)Recommended Molar ExcessNotes
1 - 35 - 10 foldA good starting point for many applications to achieve mono-labeling.[14]
3 - 710 - 20 foldCommonly used for antibodies in immunoassays.[1][12]
> 7> 20 foldMay be required for specific applications but increases the risk of protein aggregation and loss of activity. Optimization is critical.

Table 3: Critical Reaction Parameters for this compound Labeling

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[11][15][16]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. 4°C can be used for longer incubations to minimize hydrolysis.[5][17]
Reaction Time 1 - 2 hours at RT; Overnight at 4°CIncubation time may require optimization.[5][17]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[11][14]
Buffer Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Sodium Phosphate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction.[12][17]

Experimental Protocols

This section provides a detailed protocol for labeling a protein with this compound.

Materials and Reagents
  • This compound (stored at -20°C, desiccated, and protected from light)[2][13]

  • Protein to be labeled (in an amine-free buffer)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[16]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[16]

  • Spectrophotometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) add_dye Add this compound to Protein Solution prep_protein->add_dye prep_dye Prepare this compound Stock (10 mg/mL in anhydrous DMSO/DMF) prep_dye->add_dye incubate Incubate (1-2h at RT or overnight at 4°C) add_dye->incubate quench Quench Reaction (add Tris-HCl to 50-100 mM) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Spectrophotometry) purify->analyze calc_dol Calculate Degree of Labeling (DOL) analyze->calc_dol

Caption: A streamlined workflow for fluorescently labeling proteins with this compound.

Detailed Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11][14]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS at pH 7.2-8.0 using dialysis or a desalting column.[12]

  • Prepare the this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[1]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[7][16]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove unreacted dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column).[8]

    • Collect the fractions containing the labeled protein. Successful labeling can often be visually confirmed by the color of the protein fraction.

Characterization of the Labeled Protein

The Degree of Labeling (DOL) is a critical parameter to determine after purification. It can be calculated using spectrophotometric measurements.[8][9]

  • Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorption maximum of BDP FL dye, which is approximately 503 nm (A_dye).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_dye / (ε_dye × path length)

    • ε_dye for BDP FL is ~92,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: [Protein] (M) = (A₂₈₀ - (A_dye × CF₂₈₀)) / (ε_protein × path length)

    • CF₂₈₀ is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For BDP FL, this is approximately 0.027.[3]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.[9]

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

The ideal DOL for antibodies is typically between 2 and 10.[5][9]

Signaling Pathways and Logical Relationships

Reaction Mechanism of this compound with a Primary Amine

The fundamental reaction is a nucleophilic acyl substitution.[5][17] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[5][6]

reaction_mechanism reactant1 BDP-FL-NHS Ester intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (e.g., Lysine) reactant2->intermediate plus + product1 BDP-FL-Protein Conjugate (Stable Amide Bond) intermediate->product1 Collapse & Release product2 N-Hydroxysuccinimide intermediate->product2 plus2 +

Caption: Reaction of this compound with a primary amine.

Decision Flowchart for Optimizing Molar Excess

This flowchart provides a logical approach to optimizing the molar excess for a specific labeling experiment.

molar_excess_optimization decision decision start Start: Define Desired DOL initial_labeling Perform Initial Labeling (e.g., 10-fold molar excess) start->initial_labeling purify_analyze Purify and Analyze Conjugate (Calculate DOL) initial_labeling->purify_analyze check_dol Is DOL within a target range? purify_analyze->check_dol increase_excess Increase Molar Excess check_dol->increase_excess No (Too Low) decrease_excess Decrease Molar Excess check_dol->decrease_excess No (Too High) check_activity Check Protein Activity/ Aggregation check_dol->check_activity Yes increase_excess->initial_labeling decrease_excess->initial_labeling is_active Is Activity Retained? check_activity->is_active optimize_conditions Optimize Other Conditions (pH, Time, Temp) is_active->optimize_conditions No end End: Optimal Protocol Established is_active->end Yes optimize_conditions->initial_labeling fail End: Re-evaluate Strategy optimize_conditions->fail

Caption: A decision-making flowchart for optimizing the molar excess in labeling reactions.

References

Optimizing BDP FL NHS Ester Labeling: The Critical Role of Buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL (BDP FL) is a bright and photostable green fluorescent dye widely utilized for labeling proteins, antibodies, and other biomolecules. Its N-hydroxysuccinimide (NHS) ester derivative, BDP FL NHS Ester, is a popular amine-reactive reagent that forms stable amide bonds with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The efficiency of this labeling reaction is critically dependent on the reaction buffer's pH, which governs both the nucleophilicity of the target amines and the stability of the NHS ester. These application notes provide detailed protocols and guidance for optimizing the labeling of biomolecules with this compound, with a specific focus on the importance of buffer pH.

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For this reaction to proceed efficiently, the primary amine on the biomolecule must be in its deprotonated, nucleophilic state (-NH2).[1] Conversely, the NHS ester is susceptible to hydrolysis, a competing reaction with water that renders the dye inactive. The rate of hydrolysis increases significantly with pH.[1][2] Therefore, selecting the optimal buffer pH is a crucial balance between maximizing the reactivity of the target molecule and minimizing the hydrolysis of the this compound.[3][4]

The Effect of pH on Labeling Efficiency

The optimal pH for labeling reactions using NHS esters is consistently reported to be in the range of 8.3 to 8.5.[5][6][7] This range provides the best compromise between amine reactivity and NHS ester stability.

  • Below pH 8.0: A significant portion of primary amines on the protein will be in their protonated form (-NH3+), which is not nucleophilic, leading to poor labeling efficiency.[1][8]

  • Above pH 9.0: The rate of NHS ester hydrolysis becomes rapid, outcompeting the desired labeling reaction and leading to a significant reduction in labeling yield.[1]

The following table summarizes the effect of pH on the competing reactions involved in this compound labeling:

pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.5Low (amines are protonated)LowPoor
8.0 - 8.5 High (amines are deprotonated) Moderate Optimal
> 9.0HighVery HighLow

Signaling Pathway and Experimental Workflow

The logical relationship between pH and the competing reactions in NHS ester labeling can be visualized as follows:

cluster_0 Reaction Conditions cluster_1 Reaction Pathways pH pH Amine_Deprotonation Amine Deprotonation (R-NH3+ -> R-NH2) pH->Amine_Deprotonation Increases with pH NHS_Ester_Hydrolysis NHS Ester Hydrolysis (Inactive Dye) pH->NHS_Ester_Hydrolysis Increases with pH Labeling_Reaction Successful Labeling (Stable Amide Bond) Amine_Deprotonation->Labeling_Reaction BDP_FL_NHS_Ester BDP_FL_NHS_Ester BDP_FL_NHS_Ester->NHS_Ester_Hydrolysis BDP_FL_NHS_Ester->Labeling_Reaction Biomolecule Biomolecule Biomolecule->Labeling_Reaction

Caption: pH-dependent pathways in this compound labeling.

A typical experimental workflow for labeling a protein with this compound is outlined below:

Start Start Prepare_Protein 1. Prepare Protein Solution (in amine-free buffer) Start->Prepare_Protein Adjust_pH 2. Adjust pH to 8.3-8.5 (e.g., 0.1 M Sodium Bicarbonate) Prepare_Protein->Adjust_pH Mix 4. Mix Protein and Dye Solutions Adjust_pH->Mix Prepare_Dye 3. Prepare this compound Solution (in anhydrous DMSO or DMF) Prepare_Dye->Mix Incubate 5. Incubate Reaction (e.g., 1-2 hours at RT, protected from light) Mix->Incubate Quench 6. Quench Reaction (Optional) (e.g., with Tris or hydroxylamine) Incubate->Quench Purify 7. Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Quench->Purify Characterize 8. Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for this compound labeling.

Experimental Protocols

Protocol 1: Standard Labeling of Proteins with this compound

This protocol provides a general procedure for labeling proteins with this compound. The optimal protein concentration and dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Alternatively, 0.1 M phosphate (B84403) buffer or borate (B1201080) buffer at the same pH can be used.[5][6]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[9]

  • Purification column (e.g., size-exclusion chromatography column)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.[6]

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[10][11] If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess. A 5 to 15-fold molar excess of dye over protein is a common starting point.[11]

    • While gently vortexing the protein solution, slowly add the dissolved this compound.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9] Alternatively, the reaction can be carried out overnight at 4°C.[5]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.[9]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[12]

    • Collect the fractions containing the labeled protein, which will be visually identifiable by its green fluorescence.

  • Storage:

    • Store the purified labeled protein under conditions appropriate for the specific protein, typically at 4°C or -20°C, protected from light.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified BDP FL-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL, which is approximately 503 nm (A_max).[13]

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at ~503 nm.

    • CF₂₈₀: Correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of the dye / A_max of the dye). For BDP FL, this is approximately 0.027.[13]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A_max / ε_dye

    • ε_dye: Molar extinction coefficient of BDP FL at ~503 nm (approximately 92,000 M⁻¹cm⁻¹).[13]

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency Incorrect pH of labeling buffer. Verify the pH of the labeling buffer is between 8.3 and 8.5.[5][6]
Presence of primary amines in the buffer. Use an amine-free buffer like sodium bicarbonate, phosphate, or borate.[10]
Hydrolysis of this compound. Prepare the dye solution immediately before use and avoid prolonged exposure to moisture.[14]
Insufficient dye-to-protein molar ratio. Increase the molar excess of the this compound.
Protein Precipitation High concentration of organic solvent (DMSO/DMF). The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.
Protein instability at the labeling pH. For sensitive proteins, consider using a slightly lower pH (e.g., 8.0) and a longer incubation time.[3]

By carefully controlling the buffer pH and following these optimized protocols, researchers can achieve efficient and reproducible labeling of biomolecules with this compound for a wide range of applications in research and drug development.

References

BDP FL NHS Ester: Application Notes and Protocols for Biomolecule Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of BDP FL N-hydroxysuccinimidyl (NHS) Ester for the fluorescent labeling of proteins, antibodies, and other biomolecules containing primary amines. This document outlines the reaction mechanism, key experimental parameters, and detailed protocols for conjugation, purification, and characterization of the resulting fluorescently labeled molecules.

Introduction

BDP FL NHS Ester is a bright, photostable, and amine-reactive fluorescent dye.[1][2] It serves as an excellent alternative to traditional fluorescein-based dyes like FITC, offering superior performance in various applications such as fluorescence microscopy, flow cytometry, and immunoassays.[3][4] The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[5][] This protocol focuses on the controlled and reproducible conjugation of this compound to biomolecules.

Reaction Mechanism

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the BDP FL dye and the target molecule.[5]

reagents This compound + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products BDP FL-Amide Conjugate + NHS intermediate->products NHS Leaving Group Release

Figure 1. Reaction of this compound with a primary amine.

Quantitative Data Summary

Successful conjugation depends on several key parameters. The following tables summarize important quantitative data for consideration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight~389.16 g/mol [2][4][7]
Excitation Maximum (λex)~502-503 nm[2][7][8]
Emission Maximum (λem)~509-511 nm[2][7][8]
Molar Extinction Coefficient~92,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.97[2]
SolubilityDMSO, DMF[7][8]
Storage (Solid)-20°C, desiccated, protected from light[1][7][8]
Storage (in Anhydrous DMSO)-20°C for up to 1-2 months; -80°C for up to 6 months[8][9]

Table 2: Recommended Reaction Conditions for Protein Conjugation

ParameterRecommended RangeNotesReference(s)
pH 8.0 - 9.0Optimal pH is typically 8.3-8.5 for efficient amine reactivity while minimizing NHS ester hydrolysis.[8][9][10]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can minimize hydrolysis and are suitable for sensitive proteins.[5][11][12]
Reaction Time 1 - 4 hours at room temperature; can be extended to overnight at 4°CThe optimal time should be determined empirically for each specific protein.[5][11][13]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[8]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized to achieve the desired Degree of Labeling (DOL).[3][8]
Buffer Amine-free buffers (e.g., PBS, sodium bicarbonate, HEPES)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein for the dye.[8][9][12]

Experimental Protocols

This section provides a detailed workflow for the conjugation of this compound to a protein, followed by purification and characterization of the conjugate.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) conjugation Add Dye to Protein (Target Molar Ratio) prep_protein->conjugation prep_dye Prepare this compound Stock (10 mM in anhydrous DMSO) prep_dye->conjugation incubation Incubate (1-4h at RT or overnight at 4°C, protected from light) conjugation->incubation purification Purify Conjugate (Size-Exclusion Chromatography) incubation->purification characterization Characterize Conjugate (Calculate Degree of Labeling) purification->characterization

Figure 2. Experimental workflow for this compound conjugation.

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[8][9]

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into a suitable conjugation buffer via dialysis or size-exclusion chromatography.[8]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][8] This stock solution should be used immediately.

Protocol 2: Conjugation Reaction
  • Reaction Setup:

    • Slowly add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing.[5] The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid protein denaturation.[11]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5][13] Gentle agitation during incubation can improve conjugation efficiency.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer such as 1 M Tris-HCl can be added to a final concentration of 50-100 mM.[3][5] Incubate for an additional 15-30 minutes at room temperature.[5] This step is optional as the subsequent purification will remove any unreacted dye.[3]

Protocol 3: Purification of the Conjugate

It is crucial to remove the unconjugated this compound from the final product. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[3][12]

  • Column Equilibration:

    • Equilibrate the size-exclusion column with the desired storage buffer (e.g., PBS).

  • Sample Loading and Elution:

    • Carefully apply the entire conjugation reaction mixture to the center of the equilibrated column.[3]

    • Elute the conjugate according to the manufacturer's instructions, collecting the fractions containing the labeled protein. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

Protocol 4: Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring consistency.[14]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (~503 nm, A_max).

  • Calculation of Degree of Labeling (DOL):

    • The DOL can be calculated using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A_max / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~503 nm).

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[3]

    • ε_dye: Molar extinction coefficient of the dye at its A_max (~92,000 M⁻¹cm⁻¹ for BDP FL).[2]

Storage of the Conjugate

Store the purified BDP FL-protein conjugate at 4°C, protected from light.[3] For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Protein buffer contains primary amines. - pH of the reaction is too low. - this compound has been hydrolyzed. - Insufficient molar excess of the dye.- Exchange the protein into an amine-free buffer. - Adjust the pH to 8.0-9.0. - Use fresh, high-quality this compound and anhydrous DMSO. - Increase the molar ratio of dye to protein.
Protein Precipitation - High concentration of organic solvent (DMSO). - Protein is not stable under the reaction conditions.- Keep the final DMSO concentration below 10%. - Perform the reaction at a lower temperature (4°C).
High Background Fluorescence - Incomplete removal of unconjugated dye.- Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.

References

BDP FL NHS Ester: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester is a bright, green-fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1] It serves as an excellent alternative to traditional fluorescein-based dyes like FITC, offering superior photostability, high fluorescence quantum yield, and a pH-insensitive fluorescence signal.[2][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds, making it an ideal tool for fluorescently labeling antibodies and other probes for various biological applications, including flow cytometry.[3][4] These characteristics make this compound a robust and reliable choice for identifying and quantifying cell populations, as well as analyzing cellular functions with high sensitivity and resolution.[5]

Physicochemical and Spectral Properties

This compound is a specialized fluorescent dye designed for optimal performance in the 488 nm channel.[5] Its chemical formula is C18H18BF2N3O4, with a molecular weight of approximately 389.16 g/mol .[5][6] The dye is soluble in organic solvents such as DMSO and DMF.[7][8]

Table 1: Quantitative Data for this compound

PropertyValueNotes
Excitation Maximum (λex) ~502-505 nmIdeal for excitation with a 488 nm laser.[2]
Emission Maximum (λem) ~509-514 nmEmits in the green spectrum, detectable with a standard FITC filter.[2][8]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹High coefficient indicates strong light absorption.[2]
Fluorescence Quantum Yield (Φ) ~0.9-1.0Approaches 1.0, even in aqueous solutions, indicating high brightness.[2]
Fluorescence Lifetime (τ) ~5 nanoseconds or longerUseful for advanced applications like fluorescence polarization assays.[2][7]
Molecular Weight 389.16 g/mol [6][7]

Applications in Flow Cytometry

The exceptional brightness and photostability of BDP FL make it a superior choice for flow cytometry applications.[9] It can be used for:

  • Immunophenotyping: BDP FL-conjugated antibodies allow for the precise identification and enumeration of specific cell subsets within a heterogeneous population.[5]

  • Cell Proliferation Assays: Covalent labeling of intracellular proteins with this compound allows for the tracking of cell division by dye dilution.[10] As cells divide, the fluorescence intensity is halved in daughter cells.

  • Apoptosis Studies: When conjugated to specific markers like Annexin V, BDP FL can be used to detect apoptotic cells.

  • Intracellular Protein Staining: Following cell fixation and permeabilization, BDP FL-labeled antibodies can be used to detect intracellular targets.

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound

This protocol describes the covalent conjugation of this compound to a primary antibody.

Materials:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Reaction tubes

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.[2]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[2]

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent denaturation of the protein.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[2]

Protocol 2: Staining Cells for Flow Cytometry with a BDP FL-Conjugated Antibody

This protocol provides a general procedure for staining a cell suspension with a directly conjugated antibody.

Materials:

  • Cell suspension (1 x 10⁶ cells/mL)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • BDP FL-conjugated antibody

  • FACS tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining: Add the optimal predetermined amount of the BDP FL-conjugated antibody to the cell suspension.

  • Incubation: Incubate for 30-60 minutes at 4°C, protected from light.[2]

  • Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[2]

  • Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).[4]

  • Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser and appropriate emission filters.[2]

Visualizing Experimental Workflows and Pathways

Antibody Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_ab Prepare Antibody in Amine-Free Buffer mix Mix Antibody and Dye Stock Solution prep_ab->mix prep_dye Prepare BDP FL NHS Ester Stock in DMSO prep_dye->mix incubate Incubate at RT (1-2 hours, dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify collect Collect Labeled Antibody Fractions purify->collect

Caption: Workflow for labeling an antibody with this compound.

Flow Cytometry Staining Workflow

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension add_ab Add BDP FL-Conjugated Antibody prep_cells->add_ab incubate Incubate at 4°C (30-60 min, dark) add_ab->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Buffer wash2->resuspend analyze Acquire on Flow Cytometer resuspend->analyze G gen0 Gen 0 gen1_1 Gen 1 gen0->gen1_1 1st Division gen1_2 Gen 1 gen0->gen1_2 1st Division gen2_1 Gen 2 gen1_1->gen2_1 2nd Division gen2_2 Gen 2 gen1_1->gen2_2 2nd Division gen2_3 Gen 2 gen1_2->gen2_3 2nd Division gen2_4 Gen 2 gen1_2->gen2_4 2nd Division

References

Application Note: BDP FL NHS Ester for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP FL NHS Ester is a high-performance, amine-reactive fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores. It is designed for the 488 nm channel and serves as an excellent replacement for traditional dyes like fluorescein (B123965) (FITC), Cy2™, and DyLight™ 488.[1][2] The N-hydroxysuccinimide (NHS) ester moiety enables covalent conjugation to primary amines on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[3][4]

Key advantages of BDP FL include exceptional brightness, high photostability, and a high fluorescence quantum yield that is relatively insensitive to solvent polarity and pH.[5][6] Its narrow emission spectrum reduces spectral overlap in multiplexing experiments and enhances brightness, making it an ideal tool for various bio-imaging applications including fluorescence microscopy, immunofluorescence, and flow cytometry.[7][3][8]

Properties of this compound

This compound is characterized by its robust photophysical and chemical properties, making it a reliable tool for fluorescent labeling.

2.1. Chemical & Physical Properties The dye is an orange solid with good solubility in organic solvents like DMSO and DMF, but limited solubility in water.[1][2] For long-term storage, it should be kept at -20°C in the dark and desiccated.[1]

2.2. Spectroscopic Properties The dye's spectral characteristics are well-suited for standard green channel filter sets (e.g., FITC/GFP).

PropertyValueReference(s)
Excitation Maximum (λex)503 nm[2][8]
Emission Maximum (λem)509 nm[2][8]
Molar Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹[2][8]
Fluorescence Quantum Yield (Φ)0.97[8]
Molecular Weight389.16 g/mol [1][2]
Molecular FormulaC₁₈H₁₈BF₂N₃O₄[1][2]

Experimental Protocols

Protocol for Protein & Antibody Labeling

This protocol describes the covalent labeling of a protein (e.g., an IgG antibody) with this compound.

3.1. Materials Required

  • Protein/antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. (Phosphate-buffered saline, PBS, at pH 8.5 is also suitable). Buffers must be free of primary amines like Tris or glycine.[9]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes.[8][10]

  • Spectrophotometer

3.2. Pre-Labeling Preparation

  • Protein Preparation: The protein solution should be at a concentration of 2-10 mg/mL in the Labeling Buffer for optimal results.[9][5] If the protein is in an incompatible buffer (e.g., containing Tris or azide), a buffer exchange must be performed using dialysis or a desalting column.[11]

  • Dye Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[5][12] This solution should be prepared fresh.

3.3. Labeling Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) calc Calculate Molar Excess (10-20 fold dye:protein) prep_protein->calc prep_dye Prepare this compound (10 mg/mL in DMSO/DMF) prep_dye->calc mix Add Dye to Protein Vortex gently calc->mix incubate Incubate for 1 hour (Room temp, in the dark) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Analyze Conjugate (Spectroscopy for DOL) purify->analyze

Caption: Workflow for labeling proteins with this compound.

3.4. Step-by-Step Labeling Procedure

  • Calculate Dye Amount: A molar ratio of 10:1 to 20:1 (dye:protein) is a recommended starting point.[9] The optimal ratio may need to be determined empirically for each protein.

    • Example Calculation for IgG:

      • Amount of IgG: 1 mg

      • Molar Weight of IgG: ~150,000 Da

      • Molar Weight of this compound: 389.16 Da

      • Moles of IgG = 1 mg / 150,000,000 mg/mol = 6.67 nmol

      • Moles of Dye (15x excess) = 6.67 nmol * 15 = 100 nmol

      • Mass of Dye = 100 nmol * 389.16 g/mol = 38.9 µg

  • Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5][12]

3.5. Purification of the Conjugate It is critical to remove the unconjugated "free" dye, as it can cause high background fluorescence.[13]

  • Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS buffer (pH 7.4).

  • Apply the reaction mixture directly to the column.

  • Elute the conjugate with PBS. The labeled protein will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.

  • Collect the first colored fraction containing the purified BDP FL-labeled protein.

3.6. Characterization (Degree of Labeling) The Degree of Labeling (DOL), or the average number of dye molecules per protein, should be determined.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃) using a spectrophotometer.

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF₂₈₀): 0.027[7]

    • A_prot = A₂₈₀ - (A₅₀₃ × CF₂₈₀)

    • Protein Conc. (M) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm, e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₅₀₃ / 92,000 M⁻¹cm⁻¹

  • Calculate the DOL:

    • DOL = Dye Conc. / Protein Conc.

    • An optimal DOL for antibodies is typically between 2 and 7.

Application Protocol: Immunofluorescence Staining

This protocol provides a general workflow for using a BDP FL-labeled antibody for direct immunofluorescence staining of cultured cells.

4.1. Workflow for Immunofluorescence Staining

G cluster_cell_prep Cell Preparation cluster_staining Staining & Mounting cluster_imaging Imaging seed Seed Cells on Coverslips fix Fix Cells (e.g., 4% PFA) seed->fix perm Permeabilize (if intracellular) (e.g., 0.1% Triton X-100) fix->perm block Block Nonspecific Sites (e.g., BSA or serum) perm->block stain Incubate with BDP FL-Ab (1-10 µg/mL, in the dark) block->stain wash Wash to Remove Unbound Ab (3x with PBS) stain->wash mount Mount Coverslip (Antifade mounting medium) wash->mount image Image with Fluorescence Microscope (FITC/GFP filter set) mount->image

Caption: General workflow for immunofluorescence cell staining.

4.2. Step-by-Step Staining Procedure

  • Cell Preparation:

    • Culture and seed cells on sterile glass coverslips in a petri dish or multi-well plate and grow overnight.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • For intracellular targets, permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block nonspecific antibody binding sites by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Staining:

    • Dilute the BDP FL-labeled primary antibody to a working concentration (typically 1-10 µg/mL) in the blocking buffer.

    • Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature (or overnight at 4°C), protected from light.

  • Washing:

    • Wash the cells three times for 5 minutes each with PBS to remove any unbound antibodies.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the sample using a fluorescence microscope equipped with a standard FITC or GFP filter set (Excitation ~488 nm, Emission ~510 nm).[8]

References

BDP FL NHS Ester: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester is a bright, photostable, and green-fluorescent dye belonging to the BODIPY™ family. Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming a stable amide bond. These characteristics make this compound an excellent tool for a variety of fluorescence-based applications, particularly in the realm of live cell imaging. This document provides detailed application notes and protocols for the use of this compound in visualizing and tracking cellular components and processes in real-time. This compound serves as a superior alternative to traditional fluorescein (B123965) (FITC) due to its enhanced photostability and pH-insensitivity.[1][2]

Chemical and Photophysical Properties

BDP FL is characterized by its high fluorescence quantum yield and sharp emission peak.[1] It is a valuable tool for fluorescence microscopy and other applications due to its brightness and photostability. The dye is neutral, has a low molecular weight, and maintains a high quantum yield even after conjugation to biomolecules.[1][2]

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~503 nm[3]
Emission Maximum (λem)~509 nm[3]
Molar Extinction Coefficient (ε)~92,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.97
Molecular Weight389.16 g/mol
Reactive GroupN-hydroxysuccinimide (NHS) ester[3]
ReactivityPrimary amines[3]
SolubilityDMSO, DMF

Applications in Live Cell Imaging

This compound is a versatile tool for live-cell imaging, enabling researchers to visualize cellular structures and dynamics with high fidelity. Its primary applications in this area fall into two main categories:

  • Labeling of Biomolecules for Cellular Tracking: Proteins, antibodies, or ligands can be conjugated with this compound in vitro and subsequently introduced to live cells. This approach is widely used to study specific cellular processes such as receptor-mediated endocytosis.

  • Pan-Membrane Protein Labeling: Direct application of this compound to live cells results in the covalent labeling of all surface-exposed primary amines on membrane proteins. This technique provides a powerful method for visualizing membrane dynamics, cell-cell interactions, and changes in cell morphology.[4]

Application Note 1: Visualizing Receptor-Mediated Endocytosis

This application details the use of BDP FL-labeled ligands (e.g., transferrin) to monitor their uptake into live cells through receptor-mediated endocytosis.

Signaling Pathway: Receptor-Mediated Endocytosis

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand BDP FL-Ligand Binding Ligand-Receptor Binding Ligand->Binding 1. Binding Receptor Receptor Receptor->Binding ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit 2. Clustering EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome 3. Internalization LateEndosome Late Endosome EarlyEndosome->LateEndosome 4. Sorting Recycling Recycling to Membrane EarlyEndosome->Recycling 4a. Recycling Lysosome Lysosome LateEndosome->Lysosome 5. Degradation Recycling->Receptor

Caption: Receptor-mediated endocytosis pathway.

Experimental Protocols

Protocol 1.1: Labeling a Ligand (e.g., Transferrin) with this compound

This protocol describes the general procedure for conjugating this compound to a protein like transferrin.

ParameterRecommendation
Protein Concentration1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)
This compound Stock Solution10 mg/mL in anhydrous DMSO or DMF
Molar Ratio (Dye:Protein)10-15:1 (optimize for specific protein)
Reaction Time1 hour at room temperature, protected from light
Quenching (Optional)1 M Tris-HCl, pH 8.0
PurificationSize-exclusion chromatography (e.g., Sephadex G-25)

Methodology:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A 10- to 15-fold molar excess of the dye is a good starting point for optimization.[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching buffer like 1 M Tris-HCl (pH 8.0) can be added.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

Protocol 1.2: Live Cell Imaging of Ligand Internalization

This protocol outlines the steps for visualizing the uptake of the BDP FL-labeled ligand by live cells.

ParameterRecommendation
Cell SeedingPlate cells on glass-bottom dishes or coverslips to 60-80% confluency
Labeled Ligand Concentration5-20 µg/mL in imaging buffer (e.g., HBSS)
Incubation Time15-60 minutes at 37°C, 5% CO₂
Washing2-3 times with pre-warmed imaging buffer
ImagingFluorescence microscope with appropriate filter sets for BDP FL

Methodology:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.

  • Staining: Wash the cells once with pre-warmed imaging buffer. Add the BDP FL-labeled ligand at the desired concentration and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound labeled ligand.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

Application Note 2: Pan-Membrane Protein Labeling for Studying Membrane Dynamics

Directly labeling the surface of live cells with this compound allows for the visualization of the entire plasma membrane proteome, enabling the study of dynamic cellular processes.[4]

Experimental Workflow: Pan-Membrane Protein Labeling

G CellCulture 1. Cell Culture (Adherent or Suspension) Labeling 3. Labeling (5 minutes at RT) CellCulture->Labeling PrepareDye 2. Prepare this compound Stock Solution (10 mg/mL in DMSO) PrepareDye->Labeling Washing 4. Washing (2-3 times with PBS) Labeling->Washing Imaging 5. Live Cell Imaging Washing->Imaging

Caption: Workflow for pan-membrane protein labeling.

Experimental Protocols

Protocol 2.1: Pan-Membrane Protein Labeling of Live Cells

This protocol provides a streamlined method for the rapid and uniform labeling of surface proteins on live mammalian cells.[4]

ParameterFor Suspension CellsFor Adherent Cells
Cell Density1 x 10⁶ cells/mL in PBS60-80% confluency on coverslips
This compound Working Solution0.5 µg/µL in DMSO0.5 µg/µL in DMSO
Labeling Volume50 µL dye solution to 500 µL cell suspensionAdd dye directly to media to final concentration of 1-5 µM
Incubation5 minutes at room temperature, protected from light5-10 minutes at 37°C, protected from light
WashingCentrifuge and resuspend in fresh media 2-3 timesWash with pre-warmed media 2-3 times

Methodology for Adherent Cells:

  • Prepare Dye: Prepare a working solution of this compound in DMSO.

  • Labeling: Add the dye directly to the cell culture medium to achieve the desired final concentration (typically 1-5 µM).

  • Incubation: Incubate for 5-10 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with pre-warmed culture medium.

  • Imaging: Proceed with live-cell imaging.

Methodology for Suspension Cells:

  • Cell Preparation: Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.

  • Labeling: Add 50 µL of the this compound working solution to 500 µL of the cell suspension and mix gently.[4]

  • Incubation: Incubate for 5 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells, remove the supernatant, and resuspend in fresh culture medium. Repeat this wash step 2-3 times.

  • Imaging: Resuspend the cells in imaging buffer and transfer to an imaging dish.

Applications of Pan-Membrane Labeling
  • Visualizing Cell Morphology and Dynamics: Track changes in cell shape during processes like cell division, migration, and adhesion.[5]

  • Monitoring Cell-Cell Interactions: Observe the formation of cellular junctions and the exchange of membrane components between interacting cells.[5]

  • Studying Membrane Protein Redistribution: In combination with specific markers, pan-membrane labeling can reveal the reorganization of the plasma membrane in response to stimuli.

Application Note 3: Assessment of Cytotoxicity

It is crucial to determine the optimal concentration of this compound that provides a strong fluorescent signal without inducing cellular toxicity. A common method to assess cytotoxicity is the MTT assay.

Experimental Workflow: MTT Cytotoxicity Assay

G SeedCells 1. Seed Cells in 96-well plate Treat 2. Treat with this compound (various concentrations) SeedCells->Treat Incubate 3. Incubate (e.g., 24 hours) Treat->Incubate AddMTT 4. Add MTT Reagent (Incubate 2-4 hours) Incubate->AddMTT Solubilize 5. Add Solubilization Solution AddMTT->Solubilize ReadAbsorbance 6. Read Absorbance (570 nm) Solubilize->ReadAbsorbance

Caption: Workflow for MTT cytotoxicity assay.

Protocol 3.1: MTT Assay for Cytotoxicity Assessment

This protocol is adapted for assessing the cytotoxicity of the fluorescent dye on adherent cells.

ParameterRecommendation
Cell SeedingPlate cells in a 96-well plate and allow to adhere overnight
TreatmentAdd serial dilutions of this compound to the wells
Incubation24 hours (or desired time point) at 37°C, 5% CO₂
MTT Reagent10 µL of 5 mg/mL solution per 100 µL of media
MTT Incubation2-4 hours at 37°C
Solubilization100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
ReadoutAbsorbance at 570 nm

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.

  • Treatment: The following day, remove the media and add fresh media containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

This compound is a highly effective and versatile fluorescent probe for live cell imaging. Its bright and photostable fluorescence, combined with its ability to covalently label proteins, makes it an invaluable tool for researchers studying a wide range of cellular processes. By following the detailed protocols and application notes provided in this document, researchers can effectively utilize this compound to gain deeper insights into the dynamic world of the living cell.

References

Application Notes and Protocols for BDP FL NHS Ester Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biomedical research, enabling the visualization and quantification of molecular interactions, enzymatic activities, and cellular processes.[1] BDP FL (BODIPY® FL) is a bright, photostable green fluorescent dye with excitation and emission spectra similar to fluorescein (B123965) (FITC).[2] Its fluorescence is minimally affected by changes in pH or solvent polarity, making it a robust choice for labeling peptides in various experimental conditions.[3][] The N-hydroxysuccinimide (NHS) ester functional group of BDP FL allows for efficient and specific covalent labeling of primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[5][6] These application notes provide detailed protocols and guidance for achieving optimal labeling efficiency of peptides with BDP FL NHS Ester.

Key Principles of this compound Labeling

The reaction between this compound and a primary amine on a peptide is a nucleophilic acyl substitution.[] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[] The efficiency of this reaction is critically dependent on several factors that must be carefully controlled.

Factors Influencing Labeling Efficiency:

  • pH: The reaction is highly pH-dependent.[8] The optimal pH range is typically 8.0-9.0, with pH 8.3-8.5 often being ideal.[5][8] At lower pH, the primary amines are protonated (-NH3+) and non-nucleophilic, preventing the reaction.[8][9] At pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the amine reaction and reduces labeling efficiency.[5][9]

  • Buffer Composition: The labeling buffer must be free of primary amines, such as Tris or glycine, as these will compete with the peptide for the NHS ester.[5][9] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[5]

  • Molar Ratio: The molar ratio of dye to peptide is a critical parameter. A molar excess of the this compound is required to drive the reaction to completion. For peptides, a starting molar excess of 5 to 10-fold is recommended.[10] However, the optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling (DOL).[5]

  • Concentration: Higher concentrations of the peptide (1-10 mg/mL) can improve conjugation efficiency.[5][8]

  • Temperature and Time: The reaction can be performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[5] Lower temperatures can reduce the rate of NHS ester hydrolysis, which may be beneficial for sensitive peptides or when longer reaction times are needed.[5]

  • Solvent: this compound is not readily soluble in aqueous buffers and should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[10][11]

Quantitative Data on Labeling Parameters

The following table summarizes the recommended starting conditions for peptide labeling with this compound and the expected outcomes. Optimization may be required for specific peptides.

ParameterRecommended RangeExpected Outcome & Notes
pH 8.0 - 9.0A pH of 8.3-8.5 is often optimal, balancing amine reactivity and NHS ester hydrolysis.[5][8]
Buffer System 0.1 M Sodium Bicarbonate, 0.1 M Phosphate (B84403), or Borate BufferMust be free of primary amines (e.g., Tris, Glycine).[5][9]
Dye:Peptide Molar Ratio 5:1 to 10:1A good starting point for achieving a degree of labeling (DOL) close to 1. May need to be optimized empirically.[10]
Peptide Concentration 1 - 10 mg/mLHigher concentrations can enhance reaction efficiency.[5][8]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature offers a faster reaction. 4°C reduces dye hydrolysis and is suitable for overnight reactions.[5]
Reaction Time 1 - 2 hours at Room Temp. or 4 - 12 hours at 4°CLonger incubation times may not necessarily increase efficiency due to hydrolysis of the NHS ester.[5]
Dye Solvent Anhydrous DMSO or DMFThe dye stock solution should be prepared immediately before use to prevent degradation.[5][11]

Experimental Protocols

Visualizing the Experimental Workflow

The overall process for labeling, purifying, and characterizing a BDP FL-labeled peptide is outlined below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage peptide_prep 1. Prepare Peptide Solution (1-10 mg/mL in amine-free buffer, pH 8.3) reaction 3. Mix Peptide and Dye Solutions (5-10 fold molar excess of dye) Incubate 1-2h at RT, protected from light peptide_prep->reaction dye_prep 2. Prepare this compound Solution (10 mg/mL in anhydrous DMSO) dye_prep->reaction purify 4. Purify Labeled Peptide (e.g., RP-HPLC) reaction->purify characterize 5. Characterize Product (Mass Spectrometry, Absorbance for DOL) purify->characterize storage 6. Lyophilize and Store (-20°C or -80°C, protected from light) characterize->storage

Caption: Workflow for this compound peptide labeling.

Protocol 1: this compound Labeling of Peptides

This protocol provides a general procedure for conjugating this compound to a peptide containing a primary amine.

Materials:

  • Peptide with a primary amine (N-terminus or lysine side chain)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]

  • Quenching Solution (optional): 1.5 M hydroxylamine (B1172632), pH 8.5, or 1 M Tris-HCl, pH 8.0[10][12]

  • Purification system (e.g., Reversed-phase HPLC)[10]

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.[10]

    • Ensure the peptide is fully dissolved. If the peptide is in an incompatible buffer (e.g., containing Tris or azide), perform a buffer exchange into the labeling buffer.[9]

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]

  • Labeling Reaction:

    • Calculate the volume of the this compound solution needed to achieve a 5 to 10-fold molar excess relative to the peptide.

    • While gently vortexing the peptide solution, slowly add the dissolved this compound.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]

  • Quenching the Reaction (Optional):

    • To terminate the reaction, you can add a quenching solution (e.g., hydroxylamine or Tris) and incubate for 30 minutes at room temperature.[10][12] This step is optional if the reaction mixture proceeds directly to purification.

  • Purification:

    • Separate the labeled peptide from unreacted dye and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for peptide purification.[10][13]

    • Monitor the elution profile at the absorbance maximum of the peptide (e.g., 214 nm or 280 nm) and the absorbance maximum of BDP FL (~502 nm).[10]

    • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled peptide.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry.

    • Determine the Degree of Labeling (see Protocol 2).

    • Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.[10]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Measure the absorbance of the purified BDP FL-labeled peptide solution in a suitable buffer at 280 nm (A₂₈₀) and at the absorbance maximum for BDP FL, which is approximately 502 nm (A_max).[10]

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A_max / (ε_dye × path length)

    • Where ε_dye is the molar extinction coefficient of BDP FL at its A_max.

  • Calculate the concentration of the peptide:

    • First, calculate the absorbance of the peptide at 280 nm, correcting for the dye's contribution:

      • A_peptide = A₂₈₀ - (A_max × CF₂₈₀)

      • CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye).[10]

    • Then, calculate the peptide concentration:

      • [Peptide] (M) = A_peptide / (ε_peptide × path length)

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be estimated from its amino acid sequence.[10]

  • Calculate the DOL:

    • DOL = [Dye] / [Peptide] [10]

Application Example: Kinase Activity Assay

Fluorescently labeled peptides are powerful tools for studying enzyme activity. For instance, a BDP FL-labeled peptide can serve as a substrate for a protein kinase in a fluorescence polarization (FP) assay.

Signaling Pathway Context

In a typical kinase signaling pathway, a kinase transfers a phosphate group from ATP to a substrate protein or peptide. This phosphorylation event can be detected by a change in the molecular properties of the substrate. In an FP assay, the small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it may then be bound by a large, specific phosphopeptide-binding antibody. This large complex tumbles much more slowly, leading to a high fluorescence polarization signal.

G Kinase Active Kinase PhosphoSubstrate Phosphorylated BDP FL-Peptide Kinase->PhosphoSubstrate phosphorylates ATP ATP ATP->Kinase Substrate BDP FL-Peptide (Substrate) Substrate->Kinase Complex Large Immuno-Complex (High Polarization) PhosphoSubstrate->Complex Antibody Phospho-Specific Antibody Antibody->Complex

References

Application Note: Purification and Characterization of BDP FL NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a fundamental technique for studying protein localization, interaction, and function. BODIPY™ FL (BDP FL) is a bright, photostable, and relatively environment-insensitive fluorophore, making it an excellent choice for protein conjugation. The N-hydroxysuccinimide (NHS) ester functional group of BDP FL NHS Ester reacts efficiently with primary amines on proteins, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][2]

Following the labeling reaction, the removal of unconjugated (free) dye is critical.[3] Excess free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and potential artifacts in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1][3] This document provides detailed protocols for the purification of BDP FL labeled proteins using size-exclusion chromatography and dialysis, along with methods for characterizing the final conjugate.

Protein Labeling with this compound

Successful purification begins with an optimized labeling reaction. The goal is to achieve a desired Degree of Labeling (DOL) while maintaining protein function. The reaction's efficiency is highly dependent on pH, as the primary amine must be deprotonated to be nucleophilic, while the NHS ester is susceptible to hydrolysis at high pH.[4] The optimal pH for this reaction is typically between 8.0 and 8.5.[4][5]

Critical Parameters for Labeling

Summarized below are the key parameters that influence the outcome of the labeling reaction.

ParameterRecommended ConditionRationale & Notes
Protein Buffer Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, PBS)Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[1][6]
Reaction pH pH 8.3 - 8.5This pH range offers the best balance between maintaining deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[4]
Dye:Protein Molar Ratio 5:1 to 20:1This should be optimized for each specific protein. A higher ratio increases the DOL but also risks protein precipitation and fluorescence quenching.[1][7] Start with a 10:1 or 15:1 ratio for initial experiments.[1][6]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[6]
Reaction Time & Temp 1 - 2 hours at Room Temperature (20-25°C)Protect the reaction from light to prevent photobleaching of the BDP FL dye.[1]
Experimental Workflow Diagram

The overall process from protein preparation to final analysis is outlined below.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis Prot_Prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Dye_Prep 2. Prepare BDP FL Stock Solution (DMSO) Labeling 3. Mix Protein & Dye (Incubate 1-2h, RT, Dark) Dye_Prep->Labeling Add dropwise Quench 4. Quench Reaction (e.g., with Tris or Hydroxylamine) Labeling->Quench Purify 5. Remove Free Dye (SEC or Dialysis) Quench->Purify Characterize 6. Characterize Conjugate (Absorbance Spectroscopy) Purify->Characterize Calc_DOL 7. Calculate DOL Characterize->Calc_DOL

Caption: Workflow for labeling, purification, and analysis of BDP FL-protein conjugates.

Purification Protocols

The primary goal of purification is to separate the high-molecular-weight protein-dye conjugate from the low-molecular-weight, unreacted this compound.[3]

Protocol 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

Size-exclusion chromatography (SEC), also known as gel filtration, is a gentle and highly effective method for separating molecules based on their size.[8][9] Larger molecules (the labeled protein) pass through the column more quickly, while smaller molecules (the free dye) are retarded, allowing for efficient separation.[1][8] This is often performed using pre-packed gravity or spin columns for convenience.[10]

Materials:

  • Gel filtration desalting column (e.g., Sephadex G-25, suitable for proteins >5 kDa).

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

  • Centrifuge (for spin columns).

Procedure (Spin Column Format):

  • Prepare the Column: Remove the column's bottom closure and loosen the cap. Place it in a collection tube.

  • Remove Storage Buffer: Centrifuge at 1,500 x g for 1-2 minutes to remove the storage solution. Discard the flow-through.[1]

  • Equilibrate: Add 1-2 column volumes of Equilibration Buffer to the top of the resin. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.

  • Load Sample: Place the column in a fresh collection tube. Carefully apply the quenched labeling reaction mixture (typically 100-200 µL) to the center of the resin bed.

  • Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The free dye remains in the column resin.

Principle of Size-Exclusion Chromatography

SEC_Principle cluster_column SEC Column cluster_input Sample Input cluster_output Elution p1 p2 p3 Eluted_Protein Labeled Protein p3->Eluted_Protein p4 p5 p6 p7 p8 Eluted_Dye Free Dye p8->Eluted_Dye p9 Protein Labeled Protein Protein->p1 Excluded from pores (elutes first) Dye Free Dye Dye->p5 Enters pores (elutes later)

Caption: In SEC, large proteins are excluded from resin pores and elute first.

Protocol 2: Dialysis

Dialysis is a technique that separates molecules based on selective diffusion across a semi-permeable membrane.[11] It is effective for buffer exchange and removing small molecules from protein solutions.[12] This method is gentle but typically requires more time and larger buffer volumes than SEC.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), e.g., 10 kDa.

  • Dialysis Buffer (e.g., PBS, pH 7.4).

  • Large beaker and magnetic stir plate.

Procedure:

  • Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Load Sample: Load the quenched labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialyze: Place the sealed cassette in a beaker with a large volume of cold (4°C) Dialysis Buffer (e.g., 500-1000 times the sample volume).[11] Stir the buffer gently on a stir plate.

  • Buffer Exchange: Dialyze for 2-4 hours or overnight.[11][12] For maximum efficiency, perform at least two buffer changes. A typical schedule is 2 hours, change buffer, another 2 hours, change buffer, then overnight at 4°C.[11]

  • Recover Sample: Carefully remove the sample from the cassette. The purified labeled protein is now ready for characterization.

Characterization: Calculating the Degree of Labeling (DOL)

After purification, it is essential to determine the concentration of the protein and the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL).[13][14] This is achieved by measuring the absorbance of the purified conjugate solution using a spectrophotometer.[15]

Procedure:

  • Measure Absorbance: Using a quartz cuvette, measure the absorbance of the purified protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for BDP FL, which is ~503 nm (A₅₀₃).[13] The buffer used for purification should be used as a blank.

  • Calculate DOL: Use the Beer-Lambert law and the following equations.

Step 1: Calculate the Protein Concentration (M) The BDP FL dye also absorbs light at 280 nm, so a correction factor (CF) must be applied to determine the true protein absorbance.[13] The CF for BDP FL is the ratio of its absorbance at 280 nm to its absorbance at 503 nm (CF₂₈₀ ≈ 0.027).[13]

  • Corrected A₂₈₀ = A₂₈₀_measured - (A₅₀₃_measured × CF₂₈₀)[13]

  • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

    • Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm (e.g., for a typical IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[13]

Step 2: Calculate the Dye Concentration (M)

  • Dye Concentration (M) = A₅₀₃_measured / ε_dye

    • Where ε_dye for BDP FL is ~92,000 M⁻¹cm⁻¹ at 503 nm.[13]

Step 3: Calculate the Degree of Labeling (DOL)

  • DOL = Molar Concentration of Dye / Molar Concentration of Protein[13]

Data Presentation: Expected Purification Results
ParameterPre-Purification (Crude Reaction)Post-Purification (SEC/Dialysis)Method of Analysis
Presence of Free Dye HighNegligible / UndetectableTLC / HPLC / FSEC[16]
Protein Recovery 100% (by definition)>85% (Typical)A₂₈₀ Measurement
Degree of Labeling (DOL) Not accurately measurable2 - 8 (Typical, protein-dependent)UV-Vis Spectroscopy[17]
Purity LowHighSDS-PAGE / FSEC[18]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Recovery - Protein precipitation during labeling.[7]- Nonspecific binding to the purification column/membrane.- Reduce the dye:protein molar ratio in the labeling reaction.[7]- Ensure the protein is highly soluble in the chosen buffer.- For SEC, ensure the column resin is compatible with the protein.
Protein Precipitation after Labeling - The conjugated dye increases the overall hydrophobicity of the protein, causing it to aggregate.[7]- Decrease the DOL by lowering the dye:protein ratio.[7]- Include mild, non-ionic detergents or adjust buffer salt concentration.[19]- Perform labeling and purification at 4°C to reduce aggregation kinetics.
Low or No Labeling (Low DOL) - Incorrect buffer pH (too low).- Presence of competing amines (e.g., Tris buffer).- Hydrolyzed/inactive NHS ester.- Ensure reaction buffer pH is 8.3-8.5.[4]- Use an amine-free buffer like sodium bicarbonate or PBS.[1]- Prepare the dye stock solution in anhydrous DMSO immediately before use.[1]
High Background in Downstream Assays - Incomplete removal of free dye.- Repeat the purification step. For SEC, ensure the column size is adequate for the sample volume.- For dialysis, increase the number of buffer changes and/or the duration of dialysis.[11]

References

Application Notes and Protocols for BDP FL NHS Ester: Determining the Degree of Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2][3][4][5] It is spectrally similar to fluorescein (B123965) (FITC) and other 488 nm dyes, offering high quantum yields and narrow emission spectra.[2][3][6] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on biomolecules to form stable amide bonds.[1] Accurate determination of the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is critical for ensuring the quality, consistency, and optimal performance of the fluorescently labeled conjugate.[7][8][9][10] An optimal DOL maximizes the fluorescent signal while minimizing potential issues such as fluorescence quenching and loss of biological activity.[7][8] This document provides a detailed protocol for calculating the DOL of BDP FL-labeled proteins using absorbance spectroscopy.

Principle of DOL Calculation

The determination of the DOL is based on the Beer-Lambert law. By measuring the absorbance of the purified labeled protein at two specific wavelengths, it is possible to calculate the concentrations of both the protein and the BDP FL dye. The DOL is then determined from the molar ratio of the dye to the protein.[7][10]

The absorbance is measured at:

  • ~503 nm: The maximum absorbance wavelength (λmax) for BDP FL dye.[2][5]

  • 280 nm: At this wavelength, both the protein (due to aromatic amino acids) and the BDP FL dye absorb light.[10]

To accurately determine the protein concentration, the contribution of the BDP FL dye to the absorbance at 280 nm must be subtracted using a correction factor (CF).[10][11]

Key Quantitative Data for this compound

The following table summarizes the essential quantitative data required for DOL calculations.

ParameterValueReference
BDP FL Dye Properties
Maximum Absorbance (λmax)503 nm[2]
Molar Extinction Coefficient (ε_dye_) at λmax92,000 M⁻¹cm⁻¹[2][5]
Correction Factor (CF₂₈₀)0.027[2][11]
Molecular Weight389.16 g/mol [2][4]
General Protein Properties (Example: IgG)
Molar Extinction Coefficient (ε_protein_) at 280 nm~210,000 M⁻¹cm⁻¹[10][12]

Experimental Workflow for DOL Determination

The following diagram illustrates the overall workflow for labeling a protein with this compound and subsequently determining the DOL.

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Measurement & Calculation A Prepare Protein Solution C Labeling Reaction (Protein + Dye) A->C B Prepare this compound Stock Solution B->C D Purify Labeled Protein (e.g., Size-Exclusion Chromatography) C->D E Collect Labeled Protein Fractions D->E F Measure Absorbance (A₂₈₀ and A₅₀₃) E->F G Calculate DOL F->G

Caption: Experimental workflow for determining the degree of labeling.

Detailed Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • Purification column (e.g., size-exclusion chromatography)[7]

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[13]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the labeling reaction.[13][14]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]

  • Labeling Reaction:

    • Calculate the required amount of this compound. A 10- to 20-fold molar excess of the dye to the protein is a good starting point, but the optimal ratio may need to be determined empirically.[14]

    • While gently vortexing the protein solution, slowly add the dissolved this compound.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. This step is crucial for accurate DOL determination.[7][16]

Protocol 2: Calculation of the Degree of Labeling (DOL)

Materials:

  • Purified BDP FL-labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

  • Buffer used for protein storage

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the absorbance measurements to 280 nm and 503 nm.

  • Blank Measurement: Fill a quartz cuvette with the buffer used for the protein sample and zero the instrument at both wavelengths.[10]

  • Sample Measurement:

    • Transfer the purified BDP FL-labeled protein solution to a clean quartz cuvette.

    • Record the absorbance values at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).

    • Note: If the absorbance readings are too high (typically > 2.0), dilute the sample with a known volume of buffer and repeat the measurement. Remember to account for the dilution factor in the calculations.[7]

Logical Flow of DOL Calculation

The following diagram outlines the logical steps involved in the DOL calculation.

G cluster_input Measured & Known Values cluster_calc Calculations A280 A₂₈₀ Calc_Prot_Abs A_protein_ = A₂₈₀ - (A₅₀₃ × CF₂₈₀) A280->Calc_Prot_Abs A503 A₅₀₃ Calc_Dye_Conc [Dye] = A₅₀₃ / ε_dye_ A503->Calc_Dye_Conc A503->Calc_Prot_Abs E_dye ε_dye_ E_dye->Calc_Dye_Conc E_prot ε_protein_ Calc_Prot_Conc [Protein] = A_protein_ / ε_protein_ E_prot->Calc_Prot_Conc CF CF₂₈₀ CF->Calc_Prot_Abs Calc_DOL DOL = [Dye] / [Protein] Calc_Dye_Conc->Calc_DOL Calc_Prot_Abs->Calc_Prot_Conc Calc_Prot_Conc->Calc_DOL

Caption: Logical flow of the Degree of Labeling (DOL) calculation.

Calculation Steps

  • Calculate the molar concentration of the BDP FL dye ([Dye]): [Dye] (M) = A₅₀₃ / (ε_dye_ × path length)

    • A₅₀₃: Absorbance of the labeled protein at 503 nm.

    • ε_dye_: Molar extinction coefficient of BDP FL at 503 nm (92,000 M⁻¹cm⁻¹).[2][5]

    • path length: The path length of the cuvette in cm (typically 1 cm).

  • Calculate the corrected absorbance of the protein at 280 nm (A_protein_): A_protein_ = A₂₈₀ - (A₅₀₃ × CF₂₈₀)

    • A₂₈₀: Absorbance of the labeled protein at 280 nm.

    • A₅₀₃: Absorbance of the labeled protein at 503 nm.

    • CF₂₈₀: Correction factor for BDP FL's absorbance at 280 nm (0.027).[2][11]

  • Calculate the molar concentration of the protein ([Protein]): [Protein] (M) = A_protein_ / (ε_protein_ × path length)

    • A_protein_: Corrected absorbance of the protein at 280 nm.

    • ε_protein_: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[10][12]

    • path length: The path length of the cuvette in cm (typically 1 cm).

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Example Calculation

Measured Values:

  • A₂₈₀ = 0.85

  • A₅₀₃ = 0.60

  • Protein: IgG (ε_protein_ = 210,000 M⁻¹cm⁻¹)

Calculations:

  • [Dye]: 0.60 / (92,000 M⁻¹cm⁻¹ × 1 cm) = 6.52 x 10⁻⁶ M

  • A_protein_: 0.85 - (0.60 × 0.027) = 0.85 - 0.0162 = 0.8338

  • [Protein]: 0.8338 / (210,000 M⁻¹cm⁻¹ × 1 cm) = 3.97 x 10⁻⁶ M

  • DOL: (6.52 x 10⁻⁶ M) / (3.97 x 10⁻⁶ M) ≈ 1.64

The Degree of Labeling in this example is approximately 1.6.

Troubleshooting and Considerations

  • Incomplete Removal of Free Dye: The presence of unconjugated this compound will lead to an overestimation of the DOL. Ensure thorough purification of the labeled protein.[10]

  • Optimal DOL: For antibodies, the optimal DOL typically falls between 2 and 10.[9][16] However, the ideal DOL should be determined experimentally for each specific application to achieve the best balance between signal intensity and biological functionality.[7][8]

  • Over-labeling: A high DOL can lead to fluorescence quenching and may compromise the biological activity of the protein.[7][8]

  • Under-labeling: A low DOL will result in a weak fluorescent signal.[8]

  • Protein Concentration: Accurate knowledge of the protein's molar extinction coefficient is crucial for an accurate DOL calculation.

References

Application Notes and Protocols for BDP FL NHS Ester in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring molecular interactions in real-time.[1] This method is particularly well-suited for high-throughput screening (HTS) and drug discovery applications. The core principle of FP lies in the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state. When a small, fluorescently labeled tracer is excited with plane-polarized light, it tumbles rapidly in solution, leading to a high degree of depolarization of the emitted light.[2][3] However, when this tracer binds to a larger molecule (e.g., a protein), its rotational motion is significantly slowed, resulting in a higher degree of polarization of the emitted light.[1][4]

BDP FL (BODIPY FL) is a bright, green-fluorescent dye with exceptional photostability and a high fluorescence quantum yield, making it an excellent fluorophore for FP assays.[5][6] Its fluorescence is relatively insensitive to changes in pH and solvent polarity.[7][8] A key advantage of BDP FL for FP is its relatively long excited-state lifetime (typically 5 nanoseconds or longer), which makes its fluorescence polarization sensitive to a broader range of molecular sizes.[7][9] The N-hydroxysuccinimide (NHS) ester functional group of BDP FL NHS Ester allows for the straightforward and efficient covalent labeling of primary amines on proteins, peptides, and other biomolecules to create stable tracer molecules for FP assays.[8][10][11]

These application notes provide a comprehensive guide to utilizing this compound for developing robust fluorescence polarization assays.

Photophysical and Chemical Properties of this compound

A clear understanding of the properties of this compound is crucial for successful assay development. The key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~502-505 nm[5][7]
Emission Maximum (λem)~509-514 nm[5][12]
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ)~0.9-1.0[5]
Fluorescence Lifetime (τ)≥ 5 nanoseconds[5][7]
Molecular Weight389.16 g/mol [7][12]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[8][10]
ReactivityPrimary Amines (-NH₂)[7][10]
SolubilityDMSO, DMF[7][12]

Experimental Protocols

Protocol 1: Labeling of Proteins/Peptides with this compound

This protocol details the steps for covalently conjugating this compound to a protein or peptide containing primary amines.

Materials:

  • This compound

  • Protein or peptide of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)[10]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 (optional)

Procedure:

  • Protein Preparation:

    • Dissolve the protein or peptide in the Reaction Buffer at a concentration of 2-10 mg/mL.[10][14] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[10][14]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[5] Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a 5- to 10-fold molar excess of the dissolved this compound.[5] The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Reaction Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[14]

  • Purification of the Labeled Conjugate:

    • Separate the BDP FL-labeled protein/peptide from the unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[15]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~503 nm).

Workflow for Protein Labeling with this compound

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye (5-10x molar excess of dye) protein_prep->mix dye_prep Prepare this compound Stock Solution (DMSO/DMF) dye_prep->mix incubate Incubate 1-2 hours at RT (Protected from light) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Characterize Labeled Protein (Spectroscopy for DOL) purify->analyze

Caption: A streamlined workflow for the covalent labeling of proteins with this compound.

Protocol 2: Fluorescence Polarization Binding Assay

This protocol describes a direct binding assay to determine the interaction between a BDP FL-labeled tracer and a larger binding partner.

Materials:

  • BDP FL-labeled tracer (from Protocol 1)

  • Unlabeled binding partner (e.g., protein, antibody)

  • Assay Buffer: A buffer that maintains the stability and activity of the interacting molecules (e.g., PBS with 0.01% Tween-20).

  • Black, low-volume 96-well or 384-well microplate

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled binding partner in the Assay Buffer.

    • Prepare a working solution of the BDP FL-labeled tracer in the Assay Buffer at a concentration that gives a stable and sufficient fluorescence signal (typically in the low nanomolar range). This concentration should be well below the expected Kd of the interaction.

    • In the microplate, add a constant volume of the BDP FL-labeled tracer solution to each well.

    • Add an equal volume of the serially diluted unlabeled binding partner to the wells. Include control wells with only the tracer and buffer (for minimum polarization) and wells with tracer and the highest concentration of the binding partner (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.[16] The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.[16]

    • Set the excitation and emission wavelengths appropriate for BDP FL (e.g., Ex: 503 nm, Em: 512 nm).[5][7]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the mP values against the concentration of the unlabeled binding partner.

    • The data can be fitted to a sigmoidal dose-response curve to determine the binding affinity (e.g., Kd or EC50).

Fluorescence Polarization Assay Principle

G Principle of Fluorescence Polarization Assay cluster_free Free Tracer cluster_bound Bound Tracer free_tracer BDP FL Tracer rapid_rotation Rapid Rotation free_tracer->rapid_rotation Excitation low_fp Low Polarization (Depolarized Light) rapid_rotation->low_fp Emission binding_partner Large Binding Partner complex Tracer-Partner Complex binding_partner->complex Binding slow_rotation Slow Rotation complex->slow_rotation Excitation high_fp High Polarization (Polarized Light) slow_rotation->high_fp Emission free_tracer_bound BDP FL Tracer free_tracer_bound->complex

Caption: The fundamental principle of a fluorescence polarization binding assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Polarization Signal or Small Assay Window - Low binding affinity.- The molecular weight difference between the tracer and the binding partner is too small.[1] - The fluorophore is attached via a flexible linker, allowing it to rotate independently (the "propeller effect").[17]- Increase the concentration of the binding partner.- Ensure the labeled molecule is significantly smaller than the binding partner.[1] - Consider labeling at a different site or using a dye with a shorter linker.[9]
High Background Fluorescence - Contaminants in the buffer or reagents.[17] - High concentration of the tracer.- Use high-purity reagents and buffers.- Optimize the tracer concentration to the lowest level that provides a stable signal.
Signal Drifts Over Time - Photobleaching of the BDP FL dye.[18] - Protein denaturation or aggregation.- Reduce the excitation light intensity and exposure time.[18] - Include an antifade reagent in the buffer.[19] - Optimize buffer conditions (e.g., add detergents like Tween-20).[20]
Inconsistent Results - Incomplete mixing.- Temperature fluctuations.[3] - Pipetting errors.- Ensure thorough mixing of reagents in the microplate.- Maintain a constant temperature during the assay.- Use calibrated pipettes and proper pipetting techniques.

Conclusion

This compound is an exceptional reagent for developing sensitive and robust fluorescence polarization assays. Its bright, photostable fluorescence and long excited-state lifetime provide a wide dynamic range for monitoring molecular interactions. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize this compound to generate high-quality data for a variety of applications in basic research and drug development.

References

Application Note: BDP FL NHS Ester Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the fluorescent labeling of amine-modified oligonucleotides with BDP FL NHS Ester. BDP FL is a bright and photostable green fluorescent dye belonging to the boron-dipyrromethene (BODIPY™) class of fluorophores.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines to form a stable amide bond, making it an excellent choice for labeling amine-modified oligonucleotides.[2][3] BDP FL-labeled oligonucleotides are valuable tools in various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), microarrays, and real-time PCR. This dye is characterized by high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to solvent polarity and pH.[4][5]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide on the carbonyl carbon of the NHS ester of the BDP FL dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The reaction is typically carried out in a slightly basic buffer (pH 8.3-9.0) to ensure the primary amine is in its deprotonated, nucleophilic state.[6][7][8]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and typical outcomes of the labeling reaction.

ParameterValueReference
Excitation Maximum (λex)503 nm[2][4][9]
Emission Maximum (λem)509 nm[2][4][9]
Molar Extinction Coefficient (ε)~80,000 - 92,000 cm⁻¹M⁻¹[4][9][10]
Fluorescence Quantum Yield (Φ)~0.9 - 0.97[4][9]
Typical Labeling Efficiency50-90%[11][12]

Experimental Protocols

1. Materials and Reagents

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][9]

  • Labeling Buffer: 0.1 M sodium tetraborate (B1243019) or sodium bicarbonate, pH 8.5-9.0[6][13]

  • Quenching Buffer: 1.5 M hydroxylamine (B1172632), pH 8.5 (optional)[11]

  • 3 M NaCl

  • Cold absolute ethanol (B145695) (–20°C)

  • 70% ethanol (–20°C)

  • Nuclease-free water

  • Purification column (e.g., size-exclusion chromatography, reverse-phase HPLC)[6][11][13]

2. Pre-Labeling Preparation of Amine-Modified Oligonucleotide

To ensure efficient labeling, it is crucial to remove any interfering compounds, especially those containing primary amines (e.g., Tris buffer, triethylamine, ammonium (B1175870) salts), from the amine-modified oligonucleotide.[11][13]

  • Dissolve the oligonucleotide in nuclease-free water.

  • Perform a chloroform (B151607) extraction to remove impurities.

  • Precipitate the oligonucleotide by adding 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[11][12]

  • Incubate at –20°C for at least 30 minutes.[11][12]

  • Centrifuge to pellet the oligonucleotide.

  • Wash the pellet with cold 70% ethanol and air dry.

  • Resuspend the purified oligonucleotide in the labeling buffer at a concentration of 1-10 mg/mL.

3. This compound Stock Solution Preparation

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[6] This solution should be prepared fresh before each use.

4. Labeling Reaction

This protocol is optimized for labeling 100 µg of a 5'-amine-modified oligonucleotide.[12][13]

  • In a microcentrifuge tube, combine the purified amine-modified oligonucleotide with the labeling buffer.

  • Slowly add the this compound stock solution to the oligonucleotide solution while vortexing. A 10-20 fold molar excess of the dye is a good starting point for optimization.

  • Incubate the reaction for 2-6 hours at room temperature, protected from light.[6][11] Longer incubation times (e.g., overnight) do not necessarily increase the labeling efficiency.[11][12]

  • (Optional) To stop the reaction, add a quenching buffer such as hydroxylamine to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.[1][11]

5. Purification of the Labeled Oligonucleotide

After the labeling reaction, the mixture contains the labeled oligonucleotide, unlabeled oligonucleotide, and unreacted this compound. Purification is necessary to remove the free dye.

  • Ethanol Precipitation (Initial Cleanup):

    • Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture.[11][12]

    • Incubate at –20°C for 30 minutes.

    • Centrifuge to pellet the labeled oligonucleotide.

    • Wash the pellet with cold 70% ethanol and air dry.

    • Resuspend the pellet in nuclease-free water.

  • Chromatographic Purification (Final Purification):

    • For high-purity labeled oligonucleotides, further purification by reverse-phase HPLC or size-exclusion chromatography is recommended.[6][11] Reverse-phase HPLC is particularly effective for purifying dye-labeled oligonucleotides.[14]

6. Characterization and Quantification

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 503 nm (for BDP FL).

    • The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl).

    • The degree of labeling (DOL), which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula: DOL = (A_dye × ε_oligo) / (A_oligo × ε_dye)

      • A_dye = Absorbance at 503 nm

      • A_oligo = Absorbance at 260 nm

      • ε_dye = Molar extinction coefficient of BDP FL (~80,000 - 92,000 M⁻¹cm⁻¹)[4][9][10]

      • ε_oligo = Molar extinction coefficient of the oligonucleotide (can be estimated based on the sequence).

    • A correction factor should be applied to the absorbance at 260 nm to account for the dye's absorbance at this wavelength. The correction factor for BDP FL at 280 nm is approximately 0.027, a similar value can be estimated for 260 nm from the absorbance spectrum.[9]

Visualizations

Chemical Reaction

cluster_reactants Reactants cluster_products Products AmineOligo Amine-Modified Oligonucleotide (R-NH2) LabeledOligo BDP FL Labeled Oligonucleotide (R-NH-CO-BDP) AmineOligo->LabeledOligo + this compound BDPEster This compound BDPEster->LabeledOligo NHS N-Hydroxysuccinimide BDPEster->NHS releases

Caption: Chemical reaction of this compound with an amine-modified oligonucleotide.

Experimental Workflow

start Start: Amine-Modified Oligonucleotide purify_oligo Purify Oligonucleotide (Chloroform Extraction & Ethanol Precipitation) start->purify_oligo labeling Labeling Reaction (pH 8.5-9.0, RT, 2-6h) purify_oligo->labeling prep_dye Prepare this compound Stock Solution (in DMSO/DMF) prep_dye->labeling purify_conjugate Purify Labeled Oligonucleotide (Ethanol Precipitation & HPLC) labeling->purify_conjugate characterize Characterization (UV-Vis Spectroscopy) purify_conjugate->characterize end End: Purified BDP FL-Labeled Oligonucleotide characterize->end

Caption: Experimental workflow for labeling amine-modified oligonucleotides with this compound.

References

Application Notes: BDP FL Dyes for Fluorescent Staining of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boron-dipyrromethene (BODIPY or BDP) dyes are a class of fluorescent probes highly valued in biological research. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, excellent photostability, and relative insensitivity to environmental pH and polarity, make them superior to traditional fluorophores like fluorescein.[1][2][3][4] The inherent hydrophobicity of the BODIPY core structure makes these dyes particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2][][6]

This document provides detailed protocols for lipid visualization using two common forms of BDP dyes:

  • BDP FL NHS Ester: An amine-reactive form primarily used for covalently conjugating the BDP FL fluorophore to proteins, lipids with primary amines, or other amine-containing molecules.

  • BODIPY 493/503: A non-reactive, lipophilic dye that is a gold standard for specifically staining neutral lipid droplets within cells.[][7][8][9]

Part 1: this compound - Properties and Protocol for Amine Conjugation

This compound (Succinimidyl Ester) is the most common tool for conjugating the bright, green BDP FL dye to biomolecules.[2][6] The NHS ester moiety reacts efficiently with primary amines (R-NH₂) on proteins (e.g., lysine (B10760008) residues) or amine-modified lipids to form stable covalent bonds.[2][10] This allows for the creation of custom fluorescent probes to track the localization and dynamics of specific lipid-associated proteins or modified lipids.

Quantitative Data: this compound Properties
PropertyValueSource(s)
Excitation Maximum~502 - 504 nm[1][3][11]
Emission Maximum~510 - 514 nm[3][11]
Molecular Weight~389.2 g/mol [3][4][11]
Extinction Coefficient~85,000 cm⁻¹M⁻¹[11]
Recommended SolventsAnhydrous DMSO, DMF[2][3][11]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[2][3][6]
Reactivity TargetPrimary amines[2][6][11]
Experimental Protocol: Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimal dye-to-protein molar ratios should be determined empirically for each specific protein.[10]

Materials:

  • This compound

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Protein to be labeled (at ≥ 2 mg/mL for best results)[2]

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]

  • Purification column (e.g., Zeba™ Spin desalting column)[10]

Procedure:

  • Prepare Dye Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

  • Prepare Protein Solution: Dissolve the protein to be conjugated in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[2]

  • Conjugation Reaction: While gently stirring, add the desired volume of the 10 mM dye stock solution to the protein solution. A typical starting point is a 15:1 molar ratio of dye to protein.[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][10]

  • Purification: Remove the unconjugated, excess dye from the labeled protein using a desalting column according to the manufacturer's instructions.[10] The resulting conjugate is now ready for use in lipid interaction studies or other applications.

cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Use prep_dye Prepare 10 mM this compound in anhydrous DMSO mix Add Dye to Protein Solution (e.g., 15:1 molar ratio) prep_dye->mix prep_protein Dissolve Protein in Bicarbonate Buffer (pH 8.3) prep_protein->mix incubate Incubate for 1 hour at Room Temperature (Protect from Light) mix->incubate purify Purify Conjugate using a Desalting Column incubate->purify ready Fluorescently Labeled Protein Ready for Application purify->ready

Workflow for conjugating proteins with this compound.

Part 2: Direct Staining of Neutral Lipids with BODIPY 493/503

For the direct visualization and quantification of neutral lipid droplets in cells, the non-reactive and highly lipophilic dye BODIPY 493/503 is the preferred reagent.[9] Its nonpolar structure allows it to rapidly partition into the hydrophobic core of lipid droplets, emitting a bright green fluorescence with a high signal-to-noise ratio.[][9] This dye is suitable for use in both live and fixed cells.[1][]

Quantitative Data: BODIPY 493/503 Properties
PropertyValueSource(s)
Excitation Maximum~493 nm[8][9]
Emission Maximum~503 nm[8][9]
SpecificityHigh for Neutral Lipids[][8][9]
Recommended SolventsDMSO[7]
Cell PermeabilityYes[1]
SuitabilityLive and Fixed Cells[1][]
Experimental Protocol 1: Staining Neutral Lipids in Live Cells

This protocol is adapted for staining lipid droplets in live, cultured cells for fluorescence microscopy or flow cytometry.

Materials:

  • BODIPY 493/503

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Cells cultured in a format suitable for imaging (e.g., glass-bottom dishes)

Procedure:

  • Prepare Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 by dissolving 1.3 mg of the dye in 1 mL of DMSO. This stock can be stored at -20°C, protected from light.[7]

  • Prepare Staining Solution: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 1-2 µM in sterile PBS or serum-free culture medium.[7][] For example, dilute the stock 1:2500 in PBS to get a 2 µM solution.[7]

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Washing: Gently wash the cells with sterile PBS to remove any residual serum lipids.[7][]

  • Staining: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7][]

  • Final Wash: Aspirate the staining solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[7][]

  • Imaging: The cells are now ready for immediate imaging using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP settings).

cluster_workflow Live-Cell Staining Workflow culture Culture cells on glass-bottom dish wash1 Wash cells once with PBS culture->wash1 stain Incubate with 1-2 µM BODIPY 493/503 (15-30 min, 37°C) wash1->stain wash2 Wash cells 2-3 times with PBS stain->wash2 image Image immediately with fluorescence microscope wash2->image

Workflow for staining neutral lipids in live cells.
Experimental Protocol 2: Staining Neutral Lipids in Fixed Cells

Fixation is useful for preserving cell morphology and for experiments involving immunofluorescence co-staining.

Materials:

  • All materials from the live-cell protocol

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium (e.g., ProLong™ Gold antifade reagent)[7]

  • Glass slides and coverslips

Procedure:

  • Cell Culture: Grow cells on sterile coverslips placed in a culture dish.

  • Washing: Gently wash the cells with PBS.[7]

  • Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15-30 minutes at room temperature.[7][]

  • Post-Fixation Wash: Remove the PFA and wash the samples three times with PBS, for 5 minutes each time.[7]

  • Staining: Prepare the BODIPY 493/503 staining solution as described in the live-cell protocol. Add the solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[7]

  • Final Wash: Aspirate the staining solution and wash the coverslips twice with PBS.[7]

  • Mounting: Use forceps to carefully invert the coverslip onto a glass slide containing a drop of antifade mounting medium.[7]

  • Imaging: The slides can be imaged immediately or stored at 4°C, protected from light.

cluster_workflow Fixed-Cell Staining Workflow culture Culture cells on coverslips fix Fix with 4% PFA (15-30 min, RT) culture->fix wash1 Wash cells 3 times with PBS fix->wash1 stain Stain with 1-2 µM BODIPY 493/503 (15-30 min, RT) wash1->stain wash2 Wash cells twice with PBS stain->wash2 mount Mount coverslip on slide with antifade medium wash2->mount image Image with fluorescence microscope mount->image

Workflow for staining neutral lipids in fixed cells.

References

Troubleshooting & Optimization

troubleshooting low BDP FL NHS Ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP FL NHS Ester labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting NHS esters with primary amines on a protein (N-terminus and the ε-amino group of lysine (B10760008) residues) is between 8.3 and 8.5.[1][2][3] Within this range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[1][3] At a lower pH, the amine groups are protonated and thus unreactive.[1][2] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces efficiency.[1][2][4] For pH-sensitive proteins, a lower pH of 7.2-7.4 can be used, but this will require a longer incubation time as the reaction rate is slower.[1][5]

Q2: Which buffers are compatible with this compound labeling, and which should be avoided?

It is critical to use buffers that are free of primary amines.[2][5]

  • Compatible Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 8.3-8.5.[1][5][6][7][8] A 0.1 M sodium bicarbonate solution is a commonly recommended buffer.[1][9]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[1][2][7][10] These buffers will compete with the primary amines on the target protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[1][10] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before labeling.[1]

Q3: How should I properly store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity of this compound.[5]

  • Storage: The reagent should be stored at -20°C to -80°C in a desiccated environment to protect it from moisture.[1][5][6][11]

  • Handling: Before use, it is critical to allow the vial to equilibrate to room temperature before opening.[1][5][6][12] This prevents moisture from condensing onto the reagent, which can cause hydrolysis.[1][5][12] It is recommended to prepare fresh stock solutions in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each use.[1][5][13]

Q4: What is the primary competing reaction that reduces labeling efficiency?

The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[1][4][6] This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), reducing the amount of active ester available to react with the protein.[1] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[1][4][14]

Q5: What is a typical Degree of Labeling (DOL) for an antibody?

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. For antibodies, a DOL between 3 and 7 is often considered optimal. The ideal DOL can vary depending on the specific application. Over-labeling can sometimes lead to fluorescence quenching or protein precipitation.[10][12]

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling efficiency is a common issue in bioconjugation experiments. Use the following guide to diagnose and resolve the problem.

Problem Area 1: Reaction Buffer and Conditions
Potential Cause Recommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][5] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[1]
Presence of Competing Amines Ensure that the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines (e.g., ammonium (B1175870) salts).[1][2][10] If necessary, perform a buffer exchange into a compatible buffer like PBS or sodium bicarbonate.[1][5]
Suboptimal Temperature and Incubation Time The reaction may be too slow at low temperatures. A common starting point is 1 to 4 hours at room temperature.[5] For more sensitive proteins, the reaction can be performed overnight at 4°C.[2] Protect the reaction from light if the label is fluorescent.[5]
Problem Area 2: Reagents (Dye and Protein)
Potential Cause Recommended Action
Hydrolyzed/Inactive this compound This compound is moisture-sensitive.[12] Always allow the vial to warm to room temperature before opening to prevent condensation.[1][5][12] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before each use.[1][5][13]
Poor Solubility of this compound Ensure the this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution.[1] The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[1][12]
Low Protein Concentration For efficient labeling, a protein concentration in the range of 1-10 mg/mL is generally recommended.[1][10] At lower concentrations, the reaction kinetics are slower, which can lead to lower labeling efficiency.[10][12] If possible, increase the protein concentration.[5]
Inappropriate Dye-to-Protein Molar Ratio An insufficient molar excess of the NHS ester will result in a low DOL. A common starting point for mono-labeling is an 8- to 20-fold molar excess of the dye over the protein.[1] This ratio may need to be optimized for your specific protein and desired DOL.[12]
Low Number of Available Primary Amines The labeling reaction targets the N-terminus and lysine residues.[1] If your protein has a low number of accessible primary amines due to its three-dimensional structure, the labeling efficiency will be inherently low.[5] Consider alternative labeling chemistries that target other functional groups (e.g., maleimides for cysteine residues).[1]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1] The recommended protein concentration is 1-10 mg/mL.[1][10] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[1]

  • Prepare this compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[1][5][12] Dissolve the ester in high-quality, anhydrous DMSO or DMF to a stock concentration of 10 mM.[13]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[5][12]

    • While gently stirring the protein solution, add the this compound stock solution.[5]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5] Protect the reaction from light.[5]

  • Purification: Remove unreacted this compound and byproducts using a desalting column, dialysis, or another appropriate purification method.[10]

Visualizations

Troubleshooting_Workflow start Low Labeling Efficiency check_buffer Check Reaction Buffer start->check_buffer ph_ok Is pH 8.3-8.5? check_buffer->ph_ok check_reagents Check Reagents dye_fresh Is dye fresh & handled correctly? check_reagents->dye_fresh check_protein Check Protein protein_conc Is protein conc. 1-10 mg/mL? check_protein->protein_conc check_ratio Check Molar Ratio ratio_optimized Is dye:protein ratio optimized? check_ratio->ratio_optimized success Successful Labeling amine_free Is buffer amine-free? ph_ok->amine_free Yes adjust_ph Adjust pH ph_ok->adjust_ph No amine_free->check_reagents Yes buffer_exchange Perform buffer exchange amine_free->buffer_exchange No dye_fresh->check_protein Yes use_fresh_dye Use fresh dye dye_fresh->use_fresh_dye No amines_accessible Are primary amines accessible? protein_conc->amines_accessible Yes concentrate_protein Increase protein concentration protein_conc->concentrate_protein No amines_accessible->check_ratio Yes alt_chemistry Consider alternative chemistry amines_accessible->alt_chemistry No ratio_optimized->success Yes optimize_ratio Optimize molar ratio ratio_optimized->optimize_ratio No adjust_ph->check_buffer buffer_exchange->check_buffer use_fresh_dye->check_reagents concentrate_protein->check_protein optimize_ratio->check_ratio Labeling_Pathway cluster_reaction Reaction Conditions Protein Protein (with Primary Amines, R-NH2) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein BDP_NHS This compound BDP_NHS->Labeled_Protein Hydrolyzed_Dye Hydrolyzed BDP FL (Inactive) BDP_NHS->Hydrolyzed_Dye Conditions pH 8.3-8.5 Amine-free buffer Room Temperature NHS N-Hydroxysuccinimide (Byproduct) Labeled_Protein->NHS Water H2O (Water) Water->Hydrolyzed_Dye

References

Technical Support Center: BDP FL NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility and procedural issues with BDP FL NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye belonging to the BODIPY family, known for its bright, green fluorescence, high photostability, and pH-insensitive emission.[1][2][3] The N-hydroxysuccinimide (NHS) ester group is amine-reactive, making it ideal for covalently labeling primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[3][4] It is spectrally similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[1][3]

Q2: In which solvents is this compound soluble?

This compound is readily soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][5] However, it has limited solubility in water and aqueous buffers due to the hydrophobic nature of the BODIPY core dye.[3][6][7][8] For applications requiring higher aqueous solubility, sulfonated versions of the dye are available.[9][10]

Q3: How should I prepare a stock solution of this compound?

It is critical to use an anhydrous organic solvent like DMSO or DMF to prevent the hydrolysis of the reactive NHS ester group.[11][12] A stock solution of 1-10 mM is typically recommended.[2][4][12]

Key Preparation Steps:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][13]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[12]

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Vortex thoroughly until the dye is completely dissolved.[12]

  • This stock solution should be prepared fresh immediately before use.[4] If storage is necessary, use small, tightly sealed aliquots and store at -20°C, protected from light and moisture.[11]

Q4: Why is my this compound not dissolving in my aqueous reaction buffer?

The inherent hydrophobicity of the BODIPY dye limits its direct solubility in aqueous solutions.[3] The dye should first be dissolved in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution. This stock solution is then added to the aqueous reaction buffer containing the molecule to be labeled. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (ideally under 10% v/v) to avoid precipitating the protein or biomolecule.[11]

Q5: What are the optimal buffer conditions for a labeling reaction?

The labeling reaction is highly pH-dependent.[14]

  • pH: The optimal pH range for the reaction between an NHS ester and a primary amine is 8.3-8.5.[4][14] Lower pH values lead to protonation of the amine, reducing its reactivity, while higher pH values accelerate the hydrolysis of the NHS ester, inactivating the dye.[13][14]

  • Buffer Type: Use an amine-free buffer to avoid competition with the target molecule. Recommended buffers include 0.1 M sodium bicarbonate, phosphate-buffered saline (PBS), or sodium borate (B1201080) buffer.[13][14]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the labeling reaction and significantly reduce efficiency.[2][11]

Troubleshooting Guide

This section addresses common problems encountered during labeling experiments with this compound.

Problem 1: Low or No Labeling Efficiency

If you observe a low degree of labeling (DOL), it can often be attributed to one of the following issues.

Potential Cause Recommended Solution
Hydrolyzed/Inactive NHS Ester The NHS ester is moisture-sensitive.[11] Always use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before your experiment.[4][13] Store the solid dye desiccated at -20°C.[11][13]
Presence of Competing Amines Ensure your protein or biomolecule is in an amine-free buffer (e.g., PBS, sodium bicarbonate).[11] If the sample is in a buffer like Tris or glycine, a buffer exchange must be performed before labeling.[2]
Suboptimal pH Verify that the reaction buffer pH is between 8.3 and 8.5.[14] A lower pH will decrease amine reactivity, while a higher pH will increase dye hydrolysis.[13]
Low Protein Concentration The labeling reaction is concentration-dependent. For optimal results, use a protein concentration between 2-10 mg/mL.[2][11] If your protein solution is too dilute, consider concentrating it.
Insufficient Dye Molar Excess A 10- to 20-fold molar excess of dye to protein is a common starting point.[4][11] This ratio may need to be optimized for your specific protein. Perform a titration with different molar ratios to find the optimal condition.
Problem 2: Precipitation Observed During or After Labeling

Precipitation of the protein-dye conjugate is a common issue that can compromise your experiment.

Potential Cause Recommended Solution
High Organic Solvent Concentration The final concentration of DMSO or DMF in the reaction should be kept below 10% (v/v).[11] Add the dye stock solution to the protein solution slowly while gently vortexing to prevent localized high concentrations of solvent.
Excessive Dye-to-Protein Ratio Over-labeling can alter the protein's solubility characteristics, leading to aggregation and precipitation.[11] Reduce the molar excess of the this compound in the reaction.
Inherent Protein Instability The protein itself may be unstable under the required buffer conditions or due to the modification. Ensure the buffer composition is optimal for your specific protein's stability.

Experimental Protocols & Workflows

General Protein Labeling Protocol

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)[2][11]

  • This compound

  • Anhydrous DMSO or DMF[4]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[4][14]

  • Purification column (e.g., size-exclusion chromatography)[4]

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, prepare a 10 mg/mL (~25 mM) stock solution of this compound in anhydrous DMSO or DMF.[4]

  • Prepare Protein Solution: Ensure the protein is dissolved in the reaction buffer at an appropriate concentration. If the buffer contains amines, perform a buffer exchange.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution. A common starting point is a 10-fold molar excess of dye to protein.[4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[4]

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow for protein labeling and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Prepare 10 mM Dye Stock in Anhydrous DMSO/DMF mix Add Dye Stock to Protein (10x Molar Excess) prep_dye->mix prep_protein Prepare 2-10 mg/mL Protein in Amine-Free Buffer (pH 8.3-8.5) prep_protein->mix incubate Incubate 1 hr at RT (Protected from Light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Analyze Degree of Labeling (DOL) purify->analyze

This compound Protein Labeling Workflow.

G start Problem: Low Labeling Efficiency check_buffer Is buffer amine-free and pH 8.3-8.5? start->check_buffer check_dye Was dye stock prepared fresh in anhydrous solvent? check_buffer->check_dye Yes sol_buffer Solution: Perform buffer exchange check_buffer->sol_buffer No check_conc Is protein concentration >2 mg/mL? check_dye->check_conc Yes sol_dye Solution: Use fresh dye & anhydrous solvent check_dye->sol_dye No check_ratio Is dye:protein molar ratio sufficient (e.g., 10-20x)? check_conc->check_ratio Yes sol_conc Solution: Concentrate protein check_conc->sol_conc No sol_ratio Solution: Increase molar ratio check_ratio->sol_ratio No end Labeling Optimized check_ratio->end Yes sol_buffer->start sol_dye->start sol_conc->start sol_ratio->start

Troubleshooting Low Labeling Efficiency.

References

Technical Support Center: Preventing BDP FL NHS Ester Precipitation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BDP FL NHS Ester for bioconjugation, encountering precipitation in aqueous buffers can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome this common issue, ensuring successful and reproducible labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous reaction buffer?

A1: this compound precipitation in aqueous buffers is primarily due to the hydrophobic nature of the BODIPY FL core. While the NHS ester group provides reactivity towards primary amines, the dye itself has limited solubility in water. Precipitation can be exacerbated by several factors including high dye concentration, low temperature, and the composition of the aqueous buffer. It is crucial to first dissolve the dye in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before introducing it to the aqueous reaction mixture.[1][2]

Q2: I observed precipitation immediately after adding the this compound stock solution to my protein. What is the likely cause and how can I fix it?

A2: Immediate precipitation upon adding the dye stock solution is often due to localized high concentrations of the organic solvent and the dye, which can cause the protein to denature and aggregate. To prevent this, add the dye stock solution slowly and dropwise to the protein solution while gently vortexing or stirring. This ensures a more uniform distribution of the dye and minimizes the risk of shocking the protein with a high concentration of organic solvent.[3]

Q3: Can the pH of my buffer contribute to the precipitation of this compound?

A3: While pH is a more critical factor for the hydrolysis of the NHS ester, extreme pH values can affect protein solubility and contribute to precipitation. The recommended pH range for NHS ester conjugation reactions is between 7.2 and 8.5.[4][5] This range provides a good balance between having deprotonated, reactive primary amines on your biomolecule and minimizing the hydrolysis of the NHS ester. A common and effective buffer is 0.1 M sodium bicarbonate at a pH of 8.3.[3][6]

Q4: How does the concentration of organic solvent in the final reaction mixture affect precipitation?

A4: The final concentration of the organic solvent (e.g., DMSO or DMF) in your reaction mixture should be kept to a minimum, ideally below 10% of the total volume.[3][7] Higher concentrations of organic solvents can denature proteins, leading to their precipitation. To achieve this, it is recommended to prepare a concentrated stock solution of the this compound in the organic solvent.

Q5: My conjugated protein seems to precipitate after the labeling reaction. What could be the cause?

A5: Precipitation of the labeled conjugate can occur if the degree of labeling (DOL), or the dye-to-protein ratio, is too high. The hydrophobic nature of the BDP FL dye can increase the overall hydrophobicity of the protein, causing it to aggregate and precipitate when multiple dye molecules are attached.[7] It is advisable to start with a lower dye-to-protein molar ratio and optimize it for your specific protein.

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with this compound precipitation during your experiments.

IssuePotential Cause(s)Suggested Solution(s)
Precipitation of this compound stock solution in organic solvent - The organic solvent (DMSO, DMF) is not anhydrous.- The dye concentration is too high.- Use fresh, high-quality anhydrous DMSO or DMF.- Prepare a less concentrated stock solution (e.g., 1-10 mM).[8][9][10]
Immediate precipitation upon adding dye stock to aqueous buffer - Localized high concentration of organic solvent and dye.- The aqueous buffer is not optimal for the protein's solubility.- Add the dye stock solution slowly and dropwise while gently vortexing.[3]- Ensure the protein is in a buffer where it is highly soluble and stable.
Cloudiness or precipitation during the incubation period - Hydrolysis of the NHS ester leading to the less soluble carboxylic acid form.- High dye-to-protein molar ratio increasing the hydrophobicity of the conjugate.- Suboptimal reaction temperature affecting protein stability.- Ensure the pH of the reaction buffer is between 7.2 and 8.5 to minimize hydrolysis.[4][5]- Start with a lower dye-to-protein molar excess (e.g., 5:1 to 10:1) and optimize as needed.- Perform the reaction at room temperature or 4°C, depending on the stability of your protein.[3]
Precipitation of the final conjugate after purification - High degree of labeling (DOL).- Inefficient removal of unconjugated dye.- Reduce the dye-to-protein molar ratio in the labeling reaction.- Ensure thorough purification of the conjugate using appropriate methods like size-exclusion chromatography or dialysis to remove all free dye.[4]

Quantitative Data

Half-life of NHS Ester Hydrolysis at Different pH Values

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. Hydrolysis of the NHS ester competes with the desired amine reaction. The table below provides the approximate half-life of a typical NHS ester at various pH values.

pHTemperatureApproximate Half-life
7.0Room Temperature~7 hours[11]
8.0Room Temperature210 minutes[11]
8.5Room Temperature180 minutes[11]
8.64°C10 minutes[12]
9.0Room Temperature<10 minutes[11]

Note: These values are general estimates and can vary depending on the specific NHS ester and buffer conditions.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of this compound (MW: 389.16 g/mol ), dissolve 1 mg of the dye in 257 µL of anhydrous DMSO.

  • Vortex the vial until the dye is completely dissolved. This stock solution should be prepared fresh immediately before use.

Protocol 2: General Protein Labeling with this compound
  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • pH Adjustment: Adjust the pH of the protein solution to 8.3 by adding a small volume of 1 M sodium bicarbonate.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a common starting point for protein labeling.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[3]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[4]

Visualizations

Logical Workflow for Troubleshooting Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed q1 When did precipitation occur? start->q1 a1 Immediately after adding dye stock q1->a1 a2 During incubation q1->a2 a3 After purification q1->a3 sol1 Add dye stock slowly while vortexing. Ensure final organic solvent is <10%. a1->sol1 sol2 Check buffer pH (7.2-8.5). Optimize dye:protein ratio. Consider lower reaction temperature. a2->sol2 sol3 Reduce dye:protein ratio. Ensure complete removal of free dye. a3->sol3

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Workflow for EGFR Internalization Study

G Workflow for EGFR Internalization Study using this compound cluster_0 Antibody Labeling cluster_1 Cellular Assay ab Anti-EGFR Antibody buffer_exchange Buffer Exchange (amine-free buffer) ab->buffer_exchange ph_adjust pH Adjustment (pH 8.3) buffer_exchange->ph_adjust add_dye Add this compound ph_adjust->add_dye incubation Incubate (1 hr, RT) add_dye->incubation purification Purify Conjugate incubation->purification labeled_ab BDP FL-labeled Anti-EGFR purification->labeled_ab treat Treat cells with BDP FL-labeled Anti-EGFR labeled_ab->treat cells Culture EGFR-expressing cells cells->treat incubate_cells Incubate (e.g., 30 min, 37°C) treat->incubate_cells wash Wash to remove unbound antibody incubate_cells->wash imaging Analyze by Fluorescence Microscopy / Flow Cytometry wash->imaging

Caption: Workflow for studying EGFR internalization using a BDP FL-labeled antibody.

References

Optimizing BDP FL NHS Ester to Protein Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling of proteins with BDP FL NHS Ester. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

This compound is a bright and photostable green fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores.[1] Its high fluorescence quantum yield and sharp emission spectrum make it an excellent choice for various bioimaging and quantitative fluorescence applications.[1] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) on proteins to form stable covalent amide bonds.[]

Q2: What is the recommended starting molar excess of this compound for protein labeling?

The ideal molar ratio of this compound to protein is dependent on the specific protein's characteristics, including the number of available primary amines.[3] A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1][4] However, it is highly recommended to perform a titration by testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal ratio for your specific protein and desired degree of labeling (DOL).[3]

Q3: How do I calculate the required amount of this compound?

To calculate the mass of this compound needed for a specific molar excess, you can use the following formula:

NHS ester weight (mg) = (Molar excess of NHS ester) × (Protein weight (mg)) × (NHS ester molar weight (Da)) / (Protein molar weight (Da))[5][6]

For example, to label 3 mg of a 66.5 kDa protein with a 10-fold molar excess of this compound (molar weight ~390 Da), you would need:

10 × 3 mg × 390 Da / 66500 Da ≈ 0.176 mg of this compound

Q4: What are the optimal buffer conditions for the labeling reaction?

The reaction between NHS esters and primary amines is highly pH-dependent.[5][6][7] The optimal pH range for this reaction is typically between 7.2 and 8.5, with pH 8.3-8.5 often cited as ideal.[3][4][5][6][7] It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS), carbonate, borate, or HEPES.[3][8] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester and should be avoided.[][3]

Q5: How should I prepare the this compound stock solution?

This compound is sensitive to moisture and should be dissolved in a fresh, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][5] A stock solution of 10-20 mM is typically prepared.[3] It is important to allow the vial of the dye to warm to room temperature before opening to prevent condensation.[3][4]

Q6: How can I remove unconjugated dye after the labeling reaction?

Unreacted dye can be removed using size-based separation techniques. Common methods include:

  • Gel filtration chromatography (desalting columns): This is a widely used and effective method for separating the labeled protein from the smaller, unconjugated dye molecules.

  • Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff that allows the small dye molecules to diffuse out while retaining the larger labeled protein.

Q7: How is the Degree of Labeling (DOL) determined?

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 503 nm for BDP FL). A correction factor is needed to account for the dye's absorbance at 280 nm.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Labeling Efficiency / Low DOL Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.[3][4]Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal results.[4][5][6][7]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for the NHS ester.[][3]Use an amine-free buffer such as PBS, carbonate, or borate.[3]
Hydrolyzed/Inactive NHS Ester: The this compound has been exposed to moisture.[4]Store the dye desiccated at -20°C and allow it to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4]
Low Protein Concentration: The concentration of the protein is too low for efficient labeling.[4]For optimal results, use a protein concentration between 2-10 mg/mL.[3][9]
Insufficient Molar Excess of Dye: The amount of dye is not sufficient to achieve the desired DOL.Increase the molar excess of the this compound in the reaction. Perform a titration to find the optimal ratio.[3]
Protein Precipitation During/After Labeling High Degree of Labeling: BDP FL is a hydrophobic dye, and over-labeling can decrease the solubility of the protein.[3]Reduce the molar excess of the this compound in the reaction to lower the DOL.[3]
High Concentration of Organic Solvent: The final concentration of DMSO or DMF from the dye stock solution is too high, causing protein denaturation.[3]Keep the final concentration of the organic solvent below 10% (v/v). Add the dye stock solution slowly to the protein solution while gently mixing.[3][4]
Protein Instability: The protein may be inherently unstable under the reaction conditions (e.g., pH, temperature).Ensure the buffer conditions are optimal for your specific protein's stability.
Inconsistent Results Variability in Reagent Preparation: Inconsistent preparation of dye stock solutions or protein samples.Prepare fresh dye stock solutions for each experiment. Ensure accurate and consistent measurement of protein concentration.
Fluctuations in Reaction Conditions: Variations in reaction time, temperature, or pH.Standardize all reaction parameters, including incubation time, temperature, and buffer preparation.

Data Presentation

Recommended Reaction Parameters for this compound Labeling
ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 5:1 to 20:1A 10:1 or 15:1 ratio is a good starting point. This should be optimized for each specific protein.[3]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[3][9]
Reaction Buffer PBS, Carbonate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris, Glycine).[3]
Reaction pH 7.2 - 8.5The optimal pH is often cited as 8.3-8.5.[3][4][6][7]
Reaction Time 30 - 60 minutes at room temperatureCan be extended (e.g., overnight on ice) for some proteins.
Organic Solvent Concentration < 10% (v/v)To avoid protein precipitation.[3][4]

Experimental Protocols

Detailed Methodology for Protein Labeling with this compound
  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[3][9]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]

    • Prepare a 10 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.[3] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[3]

  • Labeling Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio.

    • While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Stopping the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.5, can be added to a final concentration of 50-100 mM.[1] This will react with any remaining NHS ester.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a desalting column) or through dialysis.

Methodology for Determining the Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of BDP FL, which is approximately 503 nm (Amax).

  • DOL Calculation:

    • First, calculate the concentration of the protein: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (CF = A280 of dye / Amax of dye). For BDP FL, this is approximately 0.027.[10]

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Next, calculate the concentration of the dye: Dye Concentration (M) = Amax / εdye Where:

      • εdye is the molar extinction coefficient of BDP FL at its Amax (approximately 92,000 M-1cm-1).[10]

    • Finally, calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow prep_protein 1. Protein Preparation (Amine-free buffer, 2-10 mg/mL) reaction 3. Labeling Reaction (Add dye to protein, 1 hr at RT) prep_protein->reaction prep_dye 2. Dye Preparation (10 mM in anhydrous DMSO/DMF) prep_dye->reaction purification 4. Purification (Gel filtration or dialysis) reaction->purification dol_calc 5. DOL Calculation (Spectrophotometry) purification->dol_calc final_product Labeled Protein dol_calc->final_product

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_workflow problem Problem Observed low_dol Low Labeling Efficiency problem->low_dol precipitation Protein Precipitation problem->precipitation cause_ph Suboptimal pH? low_dol->cause_ph Check cause_buffer Amine Buffer? low_dol->cause_buffer Check cause_dye Inactive Dye? low_dol->cause_dye Check cause_dol High DOL? precipitation->cause_dol Check cause_solvent High Solvent %? precipitation->cause_solvent Check solution_ph Adjust pH to 8.3-8.5 cause_ph->solution_ph Yes solution_buffer Use Amine-Free Buffer cause_buffer->solution_buffer Yes solution_dye Use Fresh Dye Stock cause_dye->solution_dye Yes solution_dol Reduce Molar Excess cause_dol->solution_dol Yes solution_solvent Keep Solvent < 10% cause_solvent->solution_solvent Yes

Caption: Troubleshooting logic for common this compound labeling issues.

References

effect of pH on BDP FL NHS Ester hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of BDP FL NHS Ester, with a specific focus on the impact of pH on its hydrolysis and labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (BODIPY FL, Succinimidyl Ester) is a bright, green fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] This amine-reactive dye is widely used for covalently labeling proteins, antibodies, amine-modified oligonucleotides, and other molecules containing primary amines.[1][5] The resulting conjugates are highly fluorescent and can be used in various applications, including fluorescence microscopy, immunoassays, and flow cytometry.[5]

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking the ester bond.[6] This is a significant concern because the hydrolyzed BDP FL is no longer reactive towards primary amines on the target molecule, which reduces the efficiency of the desired labeling reaction.[6] This competing hydrolysis reaction can lead to lower conjugation yields and inconsistent experimental results.[6]

Q3: How does pH affect the rate of this compound hydrolysis?

The rate of NHS ester hydrolysis is highly dependent on the pH of the reaction buffer.[6] As the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) increases. These hydroxide ions are potent nucleophiles that attack the ester, leading to a significant acceleration in the rate of hydrolysis.[6] Therefore, at higher pH values, the half-life of the NHS ester decreases, meaning it gets inactivated more quickly.[7][8][9]

Q4: If higher pH increases hydrolysis, why are labeling reactions with this compound recommended at a slightly alkaline pH?

The recommendation for a slightly alkaline pH (typically 8.3-8.5) is a crucial compromise between two competing factors: amine reactivity and NHS ester stability.[7][10][11]

  • Amine Reactivity: The labeling reaction occurs when a primary amine group (-NH₂) on the target molecule acts as a nucleophile and attacks the NHS ester. For the amine to be nucleophilic, it must be in its deprotonated form. At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive form (-NH₃⁺). As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated amine increases, thus favoring the labeling reaction.[7]

  • NHS Ester Hydrolysis: As explained above, hydrolysis of the NHS ester also increases with pH.[6]

Therefore, a pH range of 8.3-8.5 is considered optimal because it provides a sufficient concentration of reactive primary amines for efficient labeling while keeping the rate of NHS ester hydrolysis manageable.[7][10][11]

Troubleshooting Guide

Q5: My labeling efficiency with this compound is low. Could pH be the issue?

Yes, incorrect pH is a common cause of low labeling efficiency.[12] Here’s how to troubleshoot:

  • pH is too low (e.g., < 7.5): The primary amines on your target molecule may be protonated and therefore non-reactive. This will significantly slow down or prevent the labeling reaction. Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[10]

  • pH is too high (e.g., > 9.0): The hydrolysis of the this compound will be very rapid.[8][9] The dye may be inactivated before it has a chance to react with your target molecule. Stick to the recommended pH range.

Q6: I am using a Tris buffer and getting poor labeling results. Why?

Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are common biological buffers that contain primary amines. These amines will compete with the primary amines on your target molecule for reaction with the this compound, significantly reducing the labeling efficiency.[10][13] It is crucial to use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer at the desired pH.[11][13]

Q7: My this compound has been stored for a while. Could it be inactive?

This compound is sensitive to moisture.[13] Improper storage or handling can lead to hydrolysis of the NHS ester, rendering the dye inactive. It should be stored at -20°C and protected from light.[1][13] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[13] For best results, use freshly prepared stock solutions of the dye in an anhydrous solvent like DMSO or DMF.[13]

Quantitative Data: pH and NHS Ester Stability

pHHalf-life of Hydrolysis (minutes)
8.0~210
8.5~180
9.0~125
Data sourced from a study on porphyrin-NHS esters and is intended to be illustrative of the pH effect on NHS ester stability.[8][9]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[5][13]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13]

  • Purification column (e.g., spin desalting column or size-exclusion chromatography) to remove unreacted dye.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at an appropriate concentration. Ensure the buffer is free of primary amines.[13]

  • Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[13] Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This should be prepared fresh immediately before use.[5]

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a common starting point.[13]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v).[13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Purification: After incubation, purify the labeled protein conjugate from unreacted this compound and the hydrolysis byproduct. For proteins, a spin desalting column or size-exclusion chromatography is typically effective.

Visualizations

hydrolysis_vs_labeling cluster_reactants Reactants cluster_products Products cluster_ph Effect of pH BDP_FL_NHS This compound Labeled_Protein Labeled Protein (Stable Amide Bond) BDP_FL_NHS->Labeled_Protein Labeling Reaction (Favored at pH 8.3-8.5) Hydrolyzed_Dye Hydrolyzed BDP FL (Inactive) BDP_FL_NHS->Hydrolyzed_Dye Hydrolysis (Increases with pH) Protein_NH2 Protein-NH2 (Deprotonated Amine) Protein_NH2->Labeled_Protein H2O Water (H2O) H2O->Hydrolyzed_Dye pH_increase Increasing pH pH_increase->Protein_NH2 Increases Deprotonation (Favors Labeling) pH_increase->H2O Increases OH- (Favors Hydrolysis)

Caption: Competing reactions of this compound at different pH levels.

troubleshooting_workflow start Low Labeling Efficiency check_ph Is the reaction pH between 8.3 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_dye Is the this compound stock solution fresh? check_buffer->check_dye Yes change_buffer Use an amine-free buffer (e.g., PBS, bicarbonate) check_buffer->change_buffer No check_ratio Is the dye-to-protein molar ratio optimal? check_dye->check_ratio Yes prepare_dye Prepare fresh dye stock in anhydrous solvent check_dye->prepare_dye No optimize_ratio Optimize molar ratio (e.g., titrate 5x to 20x) check_ratio->optimize_ratio No success Labeling Efficiency Improved check_ratio->success Yes adjust_ph->check_buffer change_buffer->check_dye prepare_dye->check_ratio optimize_ratio->success

Caption: Troubleshooting workflow for low this compound labeling efficiency.

References

BDP FL NHS Ester Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BDP FL NHS Ester, with a particular focus on mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] It is widely used for labeling proteins, peptides, and other molecules containing primary amines for fluorescence microscopy and other applications.[3][4][5] BDP FL is known for its bright green fluorescence, high photostability, and relative insensitivity to pH and solvent polarity, making it a superior alternative to traditional dyes like fluorescein (B123965) (FITC).[1][6][7][8][9][10]

Q2: What is photobleaching and why is it a problem?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][11] This process leads to a permanent loss of the fluorescent signal.[1] In quantitative imaging studies, photobleaching can lead to inaccurate data, and for long-term experiments like live-cell tracking, the signal may fade before the experiment is complete.[1]

Q3: What are the primary causes of BDP FL photobleaching?

The primary cause of photobleaching for BDP FL and other BODIPY dyes is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[1][11] These highly reactive molecules can chemically modify and destroy the dye.[1] Several factors can accelerate this process:

  • High Illumination Intensity: Intense light from lasers or lamps increases the rate of fluorophore excitation, leading to faster photobleaching.[1]

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.[1]

  • Presence of Oxygen: Molecular oxygen is a key component in the photobleaching pathway for many dyes, including BDP FL.[1]

Q4: How does the photostability of BDP FL compare to fluorescein (FITC)?

BDP FL is significantly more photostable than fluorescein (FITC).[7][8][12] The rigid structure of the BODIPY core is inherently less susceptible to the photochemical reactions that cause fluorescein to fade rapidly under illumination.[12] This makes BDP FL a superior choice for applications requiring long or intense light exposure.[12]

Q5: What are the key advantages of BDP FL over FITC for live-cell imaging?

For live-cell imaging, BDP FL offers two main advantages over FITC:

  • Superior Photostability: BDP FL's resistance to photobleaching allows for longer observation times without significant signal loss, which is crucial for time-lapse experiments.[7][12]

  • pH Insensitivity: The fluorescence of FITC is highly sensitive to pH, decreasing in acidic environments. BDP FL's fluorescence is stable across a broad pH range, ensuring a more reliable signal within different cellular compartments.[7][13]

Troubleshooting Guides

Problem: My BDP FL signal is dim or fading rapidly during image acquisition.

This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the issue.

Step 1: Optimize Imaging Parameters

The most direct way to reduce photobleaching is to minimize the amount of light hitting your sample.

  • Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that still provides a good signal-to-noise ratio.[1][11]

  • Minimize Exposure Time: Keep the camera exposure time as short as possible for each frame.[1][11]

  • Increase Detector Gain: Amplify the detected signal by increasing the detector gain or camera sensitivity. This allows you to use a lower excitation intensity.[11]

  • Use a More Sensitive Detector: For live-cell imaging, consider using imaging modes like spinning disk confocal or light-sheet microscopy, which are generally less damaging to samples.[11]

Step 2: Utilize Antifade Reagents

If optimizing imaging settings is not sufficient, the chemical environment of the dye needs to be addressed.

  • For Fixed Samples: Incorporate a commercial antifade mounting medium into your sample preparation. These reagents work by scavenging the free radicals that cause photobleaching.[1][11] Popular choices include ProLong™ Gold and VECTASHIELD®.[11]

  • For Live-Cell Imaging: Use reagents specifically designed for live cells, such as ProLong™ Live Antifade Reagent, which are non-toxic.[11] For demanding applications, an oxygen scavenging system can be highly effective.[11]

Q: Which antifade reagent should I use with BDP FL?

While many antifade reagents are effective, some reports suggest that those containing p-phenylenediamine (B122844) (PPD) may not be optimal for BODIPY dyes.[1][11] It is recommended to test a few different antifade options to find the best one for your specific experimental conditions.[11]

Q: How can I minimize photobleaching in demanding live-cell imaging?

For experiments like single-molecule tracking that require high-intensity and long-term imaging, an oxygen scavenging system combined with a reducing and oxidizing system (ROXS) can dramatically improve BDP FL stability.[11] This system actively removes molecular oxygen from the imaging medium, thereby inhibiting the primary pathway of photobleaching.[11]

Q: My background fluorescence is high, obscuring my signal. How can I fix this?

High background can arise from several sources. A systematic approach is needed to identify and resolve the issue.

  • Check for Autofluorescence: Image an unstained control sample. If it fluoresces, this is due to endogenous molecules. Consider switching to a red or far-red fluorophore where autofluorescence is typically lower.[14]

  • Ensure Thorough Washing: Increase the number and duration of wash steps after probe incubation to remove all unbound BDP FL-conjugates.[14]

  • Optimize Blocking: For immunofluorescence, increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum or 1-3% BSA) to prevent non-specific antibody binding.[14]

  • Use High-Quality Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.[14]

Quantitative Data Summary

The performance of a fluorophore is defined by its photophysical properties. The tables below summarize key quantitative data for this compound.

Table 1: Photophysical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)502-503 nm[3][6][10][15]
Emission Maximum (λem)509-511 nm[3][4][6][10][15][16]
Molar Extinction Coefficient (ε)~92,000 cm⁻¹M⁻¹[3][4][10]
Fluorescence Quantum Yield (Φ)~0.9 - 0.97[10][15]
SolubilityGood in DMF, DMSO; Limited in water[3][4][10][15]

Table 2: Comparative Overview of BDP FL vs. Fluorescein (FITC)

FeatureBDP FLFluorescein (FITC)Source(s)
Photostability HighLow[7][8][12]
pH Sensitivity Relatively InsensitiveHighly Sensitive (decreased fluorescence in acidic pH)[6][7][13]
Brightness Very HighHigh[3][7]
Emission Spectrum NarrowBroader[3][8][9][10][17]

Table 3: Recommended Imaging Parameter Adjustments to Reduce Photobleaching

ParameterRecommendationRationaleSource(s)
Excitation Light Intensity Use lowest possible settingReduces the rate of photon absorption and subsequent photochemical damage.[11]
Exposure Time Keep as short as possibleMinimizes the duration the sample is illuminated per frame.[11]
Detector Gain/Sensitivity Increase to amplify signalAllows for lower excitation intensity while maintaining signal quality.[11]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[18][19]

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25)[7]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[18][19]

  • Prepare Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[18]

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a 5 to 10-fold molar excess of the dissolved this compound.[18] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[18]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[7]

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol provides a general guideline for immunofluorescence staining of fixed cells using a BDP FL-conjugated secondary antibody.

Materials:

  • Fixed cells on coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[14]

  • Blocking Buffer (e.g., 1% BSA and 5% normal serum in PBS)[14]

  • Primary Antibody

  • BDP FL-conjugated Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[1][14]

  • Washing: Wash cells three times with PBS for 5 minutes each.[1][14]

  • Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.[1][14]

  • Blocking: Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific binding.[1][14]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.[1]

  • Washing: Wash cells three times with PBS for 5 minutes each.[1]

  • Secondary Antibody Incubation: Dilute the BDP FL-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature. From this step on, protect samples from light. [1]

  • Final Washes: Wash cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Protocol 3: Advanced Photostabilization using an Oxygen Scavenging System

This protocol is for demanding live-cell imaging applications and is adapted from methods shown to significantly increase fluorophore stability.[11]

Materials:

  • Imaging Buffer (e.g., 100 mM TRIS HCl, pH 7.5, 250 mM NaCl)

  • Oxygen Scavenger System:

    • Protocatechuic acid (PCA)

    • Protocatechuate-3,4-dioxygenase (PCD)

  • Reducing and Oxidizing System (ROXS):

    • Ascorbic acid

    • Methyl viologen

Procedure:

  • Prepare Stock Solutions: Prepare individual stock solutions of PCA, ascorbic acid, and methyl viologen in the Imaging Buffer. Store the PCD enzyme according to the manufacturer's instructions.

  • Prepare Final Imaging Medium: To your BDP FL-labeled sample in Imaging Buffer, add the components in the following order, mixing gently after each addition:

    • PCA to a final concentration of 2.5 mM.[11]

    • Ascorbic acid to a final concentration of 1 mM.[11]

    • Methyl viologen to a final concentration of 100 µM.[11]

    • PCD to a final concentration of 50 nM.[11]

  • Image Immediately: Use the prepared imaging medium immediately for your experiment.

Visualizations

Diagram 1: this compound Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification p_sol Prepare Protein Solution (pH 8.3-8.5) mix Mix Dye and Protein (5-10x molar excess of dye) p_sol->mix d_sol Prepare Dye Solution (Anhydrous DMSO/DMF) d_sol->mix incubate Incubate 1-2 hours (Room Temp, Dark) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify final BDP FL-Labeled Protein purify->final

Caption: Workflow for covalent labeling of proteins with this compound.

Diagram 2: Simplified Mechanism of BDP FL Photobleaching

G BDP_ground BDP FL (Ground State) BDP_excited BDP FL* (Excited State) BDP_ground->BDP_excited Excitation Light (hν) BDP_bleached Bleached BDP FL (Non-fluorescent) BDP_excited->BDP_ground Fluorescence ROS Reactive Oxygen Species (ROS) BDP_excited->ROS interacts with Oxygen Molecular Oxygen (O₂) ROS->BDP_bleached attacks

Caption: Photobleaching occurs via interaction with oxygen in the excited state.

Diagram 3: Troubleshooting Logic for Rapid Signal Fading

G start Signal Fading Rapidly? q_imaging Optimize Imaging Parameters? (Lower Power, Shorter Exposure) start->q_imaging Yes q_antifade Using Antifade Reagent? q_imaging->q_antifade Yes sol_imaging Adjust laser power, exposure time, and detector gain. q_imaging->sol_imaging No sol_antifade Add antifade mounting medium (fixed) or live-cell antifade reagent (live). q_antifade->sol_antifade No sol_advanced For live-cell, consider Oxygen Scavenging System. q_antifade->sol_advanced Yes

Caption: A decision tree for troubleshooting BDP FL photobleaching.

References

Technical Support Center: BDP FL NHS Ester Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP FL NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the removal of unconjugated this compound post-labeling and to troubleshoot common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful this compound labeling reaction?

A1: The most critical parameter is the pH of the reaction buffer. NHS esters react efficiently with primary amines (like the side chain of lysine (B10760008) residues) in a slightly alkaline environment, with an optimal pH range of 8.3 to 8.5.[1] In this pH range, the primary amines are sufficiently deprotonated and nucleophilic, while the hydrolysis of the NHS ester is minimized.[1][2] At lower pH, the reaction will be slow and inefficient, while at higher pH, the hydrolysis of the dye becomes a significant competing reaction, reducing your labeling efficiency.[2]

Q2: Which buffers should I use for the labeling reaction, and which should I avoid?

A2: It is crucial to use buffers that are free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to a pH of 8.3-8.5.[3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with your target molecule for the this compound, significantly lowering the conjugation yield.[4] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the labeling reaction.[4]

Q3: My protein precipitates after adding the this compound. What can I do?

A3: Protein precipitation can occur for a few reasons. Firstly, a high degree of labeling can alter the protein's charge and solubility. Try reducing the molar excess of the this compound in the reaction. Secondly, this compound is typically dissolved in an organic solvent like DMSO or DMF.[5][6] Adding too much of this solvent can cause your protein to precipitate. Ensure the final concentration of the organic solvent in your reaction mixture does not exceed 10%.[7] Adding the dye solution slowly while gently mixing can also help prevent localized high concentrations of the organic solvent.[7]

Q4: How do I stop the labeling reaction?

A4: The labeling reaction can be stopped by adding a quenching reagent that contains a primary amine. Common quenching agents include Tris or glycine, typically added to a final concentration of 50-100 mM.[8] This will react with any excess this compound, preventing further labeling of your protein or other molecules.[8]

Q5: What are the best methods to remove the unconjugated this compound?

A5: The two most common and effective methods for removing small molecules like unconjugated this compound from larger biomolecules are size exclusion chromatography (SEC) and dialysis.[4] SEC, also known as gel filtration, separates molecules based on size, with the larger labeled protein eluting before the smaller, free dye. Dialysis utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unconjugated dye to diffuse out while retaining the larger, labeled protein.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Hydrolyzed this compound: The dye is sensitive to moisture and can lose its reactivity.Store the dye desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[7]
Incorrect Buffer pH: The pH is outside the optimal 8.3-8.5 range.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary.
Presence of Competing Amines: Your buffer or protein stock contains Tris, glycine, or other primary amines.Perform a buffer exchange into an amine-free buffer like PBS before the labeling reaction.[4]
Low Protein Concentration: Dilute protein solutions favor hydrolysis of the NHS ester over the labeling reaction.If possible, concentrate your protein to at least 1-2 mg/mL.[4][7]
Protein Precipitation High Degree of Labeling: Over-labeling can lead to aggregation.Reduce the molar excess of this compound in the reaction.
High Concentration of Organic Solvent: The solvent used to dissolve the dye can denature the protein.Keep the final concentration of DMSO or DMF below 10%. Add the dye stock solution slowly while gently mixing.[7]
High Background Fluorescence in Final Sample Incomplete Removal of Unconjugated Dye: The purification step was not sufficient.For SEC, ensure you are using a resin with an appropriate fractionation range (e.g., Sephadex G-25).[4] For dialysis, use a membrane with a suitable MWCO (e.g., 10-14 kDa) and perform multiple buffer changes over a sufficient period (e.g., overnight).

Quantitative Data Summary

For successful removal of unconjugated this compound, it is important to consider the physical properties of the dye and the purification tools.

Parameter Value Significance
Molecular Weight of this compound ~389.2 g/mol [5]The small size of the unconjugated dye allows for its efficient separation from much larger biomolecules like antibodies (~150 kDa) using size-based purification methods.
Recommended SEC Resin Sephadex G-25 or equivalent[4]These resins have fractionation ranges suitable for separating small molecules from proteins larger than 5 kDa.[4]
Recommended Dialysis MWCO 10-14 kDaThis molecular weight cut-off is large enough to allow the free dye to pass through but small enough to retain most proteins and other macromolecules.
Optimal pH for Labeling 8.3 - 8.5[1]Maximizes the reactivity of primary amines on the target molecule while minimizing the hydrolysis of the this compound.
Half-life of NHS Ester at pH 8.6 (4°C) ~10 minutes[2]Demonstrates the importance of working within the optimal pH range to avoid rapid inactivation of the dye.

Experimental Protocols

Protocol 1: Removal of Unconjugated this compound using Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for rapid purification of small sample volumes.

Materials:

  • Labeled protein reaction mixture

  • Size exclusion chromatography (SEC) spin column (e.g., with Sephadex G-25 resin)

  • Microcentrifuge tubes for collection

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Methodology:

  • Prepare the Spin Column:

    • Remove the bottom cap of the spin column and loosen the top cap.

    • Place the column in a 2 mL collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[4]

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 300-500 µL of the desired elution buffer (e.g., PBS) to the top of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes. Discard the buffer.

    • Repeat this equilibration step 2-3 times.[4]

  • Load the Sample:

    • Place the spin column into a new, clean collection tube.

    • Slowly apply the entire quenched labeling reaction mixture to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,500 x g for 2-3 minutes.

    • The purified, labeled protein will be in the collection tube. The smaller, unconjugated this compound will be retained in the resin.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Protocol 2: Removal of Unconjugated this compound using Dialysis

This protocol is suitable for larger sample volumes and achieves a high degree of purity.

Materials:

  • Labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa)

  • Dialysis clips (if using tubing)

  • Large beaker (e.g., 1-2 L)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Methodology:

  • Prepare the Dialysis Membrane:

    • Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This often involves rinsing with deionized water to remove any preservatives.

  • Load the Sample:

    • Securely close one end of the tubing with a dialysis clip.

    • Load the quenched labeling reaction mixture into the dialysis tubing.

    • Leave some space in the tubing to allow for potential sample dilution.

    • Secure the other end of the tubing with a second clip, ensuring there are no leaks.

  • Perform Dialysis:

    • Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.

    • Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion.

    • Conduct the dialysis at 4°C to maintain protein stability.

  • Change the Buffer:

    • Dialyze for at least 2-3 hours.

    • Discard the used buffer and replace it with fresh dialysis buffer.

    • Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for the complete removal of the free dye.

  • Recover the Sample:

    • Carefully remove the dialysis bag from the buffer.

    • Gently remove the sample from the tubing using a pipette.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Buffer_Exchange Buffer Exchange (if necessary) Amine-free buffer, pH 8.3-8.5 Labeling Incubate Protein + Dye (1-2 hours, RT) Protect from light Buffer_Exchange->Labeling Prepare_Dye Prepare this compound Stock Solution (Anhydrous DMSO/DMF) Prepare_Dye->Labeling Quench Quench Reaction (e.g., Tris, 50-100 mM) Labeling->Quench Purification_Choice Choose Method Quench->Purification_Choice SEC Size Exclusion Chromatography Purification_Choice->SEC Rapid Dialysis Dialysis Purification_Choice->Dialysis High Purity Final_Product Purified BDP FL Labeled Protein SEC->Final_Product Dialysis->Final_Product

Caption: Experimental workflow for labeling and purification.

troubleshooting_workflow Start Low Labeling Efficiency Check_Buffer Buffer contains primary amines? Start->Check_Buffer Check_pH pH outside 8.3-8.5 range? Check_Buffer->Check_pH No Sol_Buffer Perform buffer exchange to an amine-free buffer. Check_Buffer->Sol_Buffer Yes Check_Dye Dye handled and stored correctly? Check_pH->Check_Dye No Sol_pH Adjust buffer pH to 8.3-8.5. Check_pH->Sol_pH Yes Check_Concentration Protein concentration < 1 mg/mL? Check_Dye->Check_Concentration Yes Sol_Dye Use fresh dye stock, stored desiccated at -20°C. Check_Dye->Sol_Dye No End Labeling Optimized Check_Concentration->End No Sol_Concentration Concentrate protein sample. Check_Concentration->Sol_Concentration Yes Sol_Buffer->Check_pH Sol_pH->Check_Dye Sol_Dye->Check_Concentration Sol_Concentration->End

Caption: Troubleshooting low labeling efficiency.

References

BDP FL NHS Ester signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BDP FL NHS Ester and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, photostable, green-fluorescent dye belonging to the BODIPY™ family of fluorophores.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group makes it an amine-reactive reagent, ideal for covalently labeling primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules.[3][4] Its exceptional photophysical properties, such as a high fluorescence quantum yield and sharp emission spectra, make it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[2][5][6][7]

Primary applications include:

  • Protein and Peptide Labeling: For visualization and tracking in various biological assays.[8][9]

  • Fluorescence Microscopy: Staining and visualizing specific cellular structures.[8]

  • Flow Cytometry: Labeling cells for identification and quantification.[8]

  • Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore in FRET-based assays.[8]

  • Live Cell Imaging: Due to its cell-penetrable nature.[10]

Q2: What are the key spectral properties of this compound?

This compound is compatible with standard 488 nm laser lines and FITC/GFP filter sets.[11] Its key spectral properties are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex)~503 nm[2][6][7]
Emission Maximum (λem)~509 nm[2][6][7]
Molar Extinction Coefficient (ε)~92,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield (Φ)~0.97[2][6]

Q3: What are the optimal reaction conditions for labeling with this compound?

The efficiency of the labeling reaction is critically dependent on several factors, particularly pH. The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester.[12]

ParameterRecommended RangeNotesReference(s)
pH 8.3 - 8.5Balances amine reactivity and NHS ester stability. Lower pH leads to protonated, non-reactive amines, while higher pH increases the rate of NHS ester hydrolysis.[12][13]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to greater labeling efficiency. Concentrations below 2 mg/mL can significantly reduce efficiency.[10][14]
Dye-to-Protein Molar Ratio 5:1 to 20:1This should be empirically optimized for each specific protein to achieve the desired degree of labeling (DOL).[15][16]
Reaction Buffer Amine-free buffers (e.g., PBS, sodium bicarbonate, sodium borate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for the NHS ester.[10][13][16]
Reaction Time 1 - 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can sometimes improve labeling efficiency for sensitive proteins.[10][16]

Q4: How should this compound be stored?

Proper storage is crucial to maintain the reactivity of the NHS ester, which is sensitive to moisture.[14]

FormStorage ConditionNotesReference(s)
Solid -20°C, desiccated, protected from lightAllow the vial to warm to room temperature before opening to prevent moisture condensation.[3][4][14]
Stock Solution (in anhydrous DMSO or DMF) -20°C in small, tightly sealed aliquotsUse immediately or store for up to 1-2 months. Avoid repeated freeze-thaw cycles.[13][14]

Troubleshooting Guides

High background and low signal are common issues that can significantly impact the signal-to-noise ratio. The following guides provide systematic approaches to identify and resolve these problems.

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from your target.[11]

start High Background Observed check_controls Analyze Controls: 1. Unstained Control 2. Secondary Antibody Only Control start->check_controls source Identify Source of Background check_controls->source autofluorescence High Autofluorescence source->autofluorescence Signal in unstained sample? nonspecific Non-Specific Binding source->nonspecific Signal in secondary only control? excess_probe Excess Unbound Probe source->excess_probe Diffuse background in stained sample? solve_auto Solutions for Autofluorescence: - Photobleach sample before staining - Use autofluorescence quencher - Switch to a red-shifted dye autofluorescence->solve_auto solve_nonspecific Solutions for Non-Specific Binding: - Optimize blocking (agent, time, temp) - Titrate primary/secondary antibody - Include isotype controls nonspecific->solve_nonspecific solve_excess Solutions for Excess Probe: - Increase number and duration of wash steps - Use a mild detergent (e.g., Tween-20) in wash buffer excess_probe->solve_excess start Low or No Signal check_labeling Verify Labeling Efficiency (DOL) start->check_labeling low_dol Low Degree of Labeling (DOL) check_labeling->low_dol Low good_dol Acceptable DOL check_labeling->good_dol OK troubleshoot_labeling Troubleshoot Labeling Reaction: - Check pH (8.3-8.5) - Verify protein concentration (>2 mg/mL) - Check for amine-containing buffers - Use fresh, non-hydrolyzed dye - Optimize dye:protein ratio low_dol->troubleshoot_labeling troubleshoot_staining Troubleshoot Staining Protocol: - Confirm target expression - Optimize antibody concentration - Check fixation/permeabilization - Verify imaging settings good_dol->troubleshoot_staining cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis protein_prep 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5, >2 mg/mL) conjugation 3. Conjugation (Add dye to protein, incubate 1-2h at RT, dark) protein_prep->conjugation dye_prep 2. Prepare Dye (10 mM stock in anhydrous DMSO) dye_prep->conjugation purification 4. Purification (Size exclusion chromatography) conjugation->purification analysis 5. Analysis (Optional) (Calculate DOL via spectrophotometry) purification->analysis

References

BDP FL NHS Ester Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of BDP FL NHS Ester in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive fluorescent dye belonging to the BODIPY™ family.[1] It is widely used for covalently labeling proteins, peptides, antibodies, and other biomolecules that contain primary amine groups (-NH₂).[1] The N-hydroxysuccinimide (NHS) ester group reacts with amines to form a stable amide bond.[2] BDP FL is known for its bright green fluorescence, high photostability, and fluorescence that is largely insensitive to solvent polarity and pH.[3][4]

Q2: How should I store this compound?

Proper storage is critical to maintain the reactivity of the dye.

  • Solid Form: Store desiccated at -20°C in the dark.[2] It can be shipped at ambient temperature for short periods (up to 3 weeks).[2]

  • Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5] These stock solutions can be stored at -20°C for 1-2 months.[5] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture contamination.[5] Aqueous solutions of the NHS ester are not stable and should be used immediately.[5]

Q3: What is the optimal pH for labeling reactions with this compound?

The optimal pH for labeling reactions with NHS esters is between 8.3 and 8.5.[5] This pH provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines on the target molecule and minimizing the hydrolysis of the NHS ester.[6] While the functional range is often cited as 7.2 to 9.0, efficiency drops significantly outside the optimal range.[6][7]

Q4: Which buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines.[8][9]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable choices.[7][8]

  • Incompatible Buffers: Buffers containing Tris (e.g., TBS) or glycine (B1666218) must be avoided as they contain primary amines that will compete with your target molecule for reaction with the dye, significantly lowering the labeling efficiency.[8][9] If your protein is in an incompatible buffer, a buffer exchange step is required before labeling.[8]

Q5: How stable is the this compound once dissolved in an aqueous buffer?

The stability of NHS esters in aqueous solutions is highly dependent on the pH. The primary degradation pathway is hydrolysis, which renders the dye inactive for labeling. As the pH increases, the rate of hydrolysis accelerates dramatically.

Quantitative Data on NHS Ester Stability

The following tables summarize key quantitative data regarding the stability of NHS esters in solution and recommended reaction conditions. Note that this data is for NHS esters in general and provides a strong guideline for the behavior of this compound.

Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHApproximate Half-lifeImplication for Labeling Reactions
7.04-5 hoursLow hydrolysis, but the labeling reaction is slow due to protonated amines.[2][10]
8.01 hourA good compromise between amine reactivity and ester stability.[10][11]
8.5~30 minutesOptimal for efficient labeling, balancing fast reaction with moderate hydrolysis.
8.610 minutesThe rate of hydrolysis is significantly increased, reducing labeling efficiency.[2][10][11]
> 9.0MinutesVery rapid hydrolysis makes this pH range unsuitable for efficient labeling.[12]

Table 2: Recommended Buffers for NHS Ester Labeling Reactions

BufferRecommended pH RangeTypical ConcentrationNotes
Sodium Bicarbonate8.0 - 9.00.1 MWidely recommended for optimal reaction efficiency.[5]
Phosphate-Buffered Saline7.2 - 7.51X (0.1 M Phosphate)Good for pH-sensitive proteins; the reaction will be slower.[7]
Sodium Borate8.0 - 8.550 mMAn effective alternative to bicarbonate buffer.[7][9]
HEPES7.2 - 8.550 - 100 mMA non-interfering buffer suitable for many conjugation reactions.[2][7]

Visual Diagrams

cluster_reaction Amine Labeling Reaction (Desired) cluster_hydrolysis Hydrolysis (Competing Reaction) BDP_NHS This compound Stable_Amide BDP-Protein Conjugate (Stable Amide Bond) BDP_NHS->Stable_Amide pH 8.3-8.5 Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Stable_Amide NHS_Leaving_Group NHS (byproduct) Stable_Amide->NHS_Leaving_Group BDP_NHS_H This compound Inactive_Acid BDP-Carboxylic Acid (Inactive) BDP_NHS_H->Inactive_Acid Increases with pH Water H₂O Water->Inactive_Acid NHS_Leaving_Group_H NHS (byproduct) Inactive_Acid->NHS_Leaving_Group_H

This compound Reaction Pathways

Troubleshooting Guides

Problem: Low or No Labeling Efficiency

This is one of the most common issues encountered during labeling experiments. Follow this workflow to diagnose the cause.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_buffer Is the buffer amine-free (e.g., no Tris, no glycine)? start->check_buffer check_ph Is the buffer pH within 8.3-8.5? check_buffer->check_ph Yes solution_buffer Solution: Perform buffer exchange into PBS, Borate, or Bicarbonate. check_buffer->solution_buffer No check_reagent Is the this compound reagent active? check_ph->check_reagent Yes solution_ph Solution: Adjust pH to 8.3-8.5 using a concentrated, amine-free base. check_ph->solution_ph No check_ratio Is the dye:protein molar ratio optimal? check_reagent->check_ratio Yes solution_reagent Solution: Use a fresh vial of dye. Prepare new stock solution in anhydrous DMSO/DMF. check_reagent->solution_reagent No (Hydrolyzed) solution_ratio Solution: Perform a titration with varying molar excess of dye (e.g., 5x to 20x). check_ratio->solution_ratio No / Unsure end Problem Solved check_ratio->end Yes solution_buffer->check_ph solution_ph->check_reagent solution_reagent->check_ratio solution_ratio->end

Troubleshooting Low Labeling Efficiency

Problem: Protein Precipitates During or After Labeling

  • Cause: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[13] The BDP FL dye core is hydrophobic.

  • Solution:

    • Reduce Molar Ratio: This is the most critical factor. Perform a titration with a lower molar excess of this compound.[13]

    • Control Solvent Concentration: The final concentration of DMSO or DMF from the dye stock solution should ideally be kept below 10% (v/v) in the final reaction mixture. Add the dye stock solution slowly to the protein solution while gently stirring to avoid localized high concentrations of organic solvent.

    • Protein Concentration: While a higher protein concentration favors the labeling reaction over hydrolysis, very high concentrations can sometimes promote aggregation. If precipitation occurs, try the reaction at a slightly lower protein concentration (e.g., 1-2 mg/mL).

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein, such as an antibody.

LabelingWorkflow prep_protein 1. Prepare Protein - Buffer exchange to amine-free buffer (pH 8.3-8.5) - Adjust concentration to 2-10 mg/mL prep_dye 2. Prepare Dye Solution - Equilibrate solid dye to room temp - Dissolve in anhydrous DMSO/DMF (e.g., 10 mM) - Prepare immediately before use prep_protein->prep_dye reaction 3. Labeling Reaction - Add calculated molar excess of dye to protein - Incubate 1-4 hours at RT (or overnight at 4°C) - Protect from light prep_dye->reaction quench 4. Quench Reaction - Add amine-containing buffer (e.g., 1M Tris, pH 8.0) - Incubate for 30 minutes reaction->quench purify 5. Purify Conjugate - Remove unreacted dye via gel filtration, desalting column, or dialysis quench->purify characterize 6. Characterize Conjugate - Determine Degree of Labeling (DOL) via spectrophotometry purify->characterize

Experimental Workflow for Protein Labeling

Methodology:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[8]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL.[3]

  • Prepare the this compound Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[3] Do not store aqueous solutions of the dye.[5]

  • Perform the Labeling Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[3]

    • While gently stirring the protein solution, add the dye stock solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.[5]

  • Quench the Reaction:

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[13]

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column, gel filtration, or dialysis.[5][13]

Protocol 2: Spectrophotometric Assay to Assess NHS Ester Activity

This is a rapid, qualitative method to determine if a vial of this compound is still active or has been hydrolyzed.[14] The principle is that the N-hydroxysuccinimide (NHS) leaving group, released upon hydrolysis, absorbs light around 260 nm.[14][15]

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5-1.0 N Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If the dye is not water-soluble, first dissolve it in a small amount of anhydrous DMSO and then dilute with the buffer.[12]

  • Prepare a Blank: Use 2 mL of the same buffer (with the same amount of DMSO, if used) as a blank.

  • Initial Measurement: Zero the spectrophotometer at 260 nm using the blank. Measure the absorbance of the dye solution (A_initial).[16]

  • Forced Hydrolysis: To 1 mL of the measured dye solution, add 100 µL of 0.5-1.0 N NaOH.[16] Vortex for 30 seconds.

  • Final Measurement: Immediately (within one minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[16]

Interpretation of Results:

  • Active Reagent: If A_final is significantly greater than A_initial, the NHS ester was active and has been successfully hydrolyzed by the base, releasing NHS.[12][16]

  • Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial, the NHS ester was likely already hydrolyzed in the vial due to moisture contamination. The reagent is inactive and should be discarded.[12][16]

References

BDP FL NHS Ester Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for B.D.P. FL NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during labeling experiments, with a particular focus on preventing and resolving aggregation problems.

Frequently Asked Questions (FAQs)

Q1: What is BDP FL NHS Ester and what is it used for?

This compound is a bright, photostable green fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1][2][3] It is an amine-reactive reagent used for the covalent labeling of proteins, peptides, amine-modified oligonucleotides, and other molecules containing primary amines.[1][2][4][5][6][7] The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3][8] It serves as an excellent replacement for other green fluorescent dyes like fluorescein (B123965) (FITC), Alexa Fluor 488, and Cy2, offering superior photostability and a narrower emission spectrum.[1][4][9][10]

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the reactivity of the dye. Improper handling can lead to hydrolysis of the NHS ester, rendering it inactive.

  • Solid Form: Store the lyophilized powder at -20°C in a dark, desiccated environment.[1][4][11] It can be shipped at ambient temperature for short periods (up to 3 weeks).[1][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation.[11][12][13]

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][4][5][6][9] Stock solutions should be used immediately.[13] If storage is necessary, aliquot into single-use volumes and store at -20°C, protected from light and moisture.[11][13]

Q3: I am observing precipitates or aggregates in my reaction mixture. What could be the cause?

The appearance of precipitates or aggregates during the labeling reaction can stem from several factors:

  • Poor Dye Solubility: While this compound is soluble in DMSO and DMF, adding a large volume of the stock solution to an aqueous buffer can cause the dye to precipitate.[6][9] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v).[13]

  • High Dye-to-Protein Ratio: Using a large molar excess of the dye can lead to protein precipitation due to alterations in the protein's solubility characteristics.[13]

  • Protein Instability: The protein itself may be unstable under the labeling conditions (e.g., pH, buffer composition).

  • Dye Aggregation: BODIPY dyes, in general, can be prone to aggregation, which is influenced by factors like concentration and solvent polarity.[14] While not extensively documented specifically for this compound, it's a possibility, especially at high concentrations.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Low labeling efficiency is a common problem that can be systematically addressed by examining the reaction components and conditions.

Possible Causes & Solutions:

CauseRecommended Action
Inactive this compound The NHS ester is moisture-sensitive and can hydrolyze. Ensure proper storage and handling.[11][13] Always prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[13]
Presence of Primary Amines in Buffer Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the dye, significantly reducing labeling efficiency.[13][] Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer at a pH of 8.3-8.5.[8][16]
Suboptimal pH The reaction of an NHS ester with a primary amine is highly pH-dependent. At a pH below 8, the reaction can be slow, while at a pH above 9, hydrolysis of the NHS ester is rapid.[8][16] The optimal pH range is 8.3-8.5.[8][16]
Low Protein Concentration Labeling efficiency is dependent on reactant concentrations. A protein concentration below 2 mg/mL can result in poor labeling.[13] For optimal results, a concentration of 5-10 mg/mL is often recommended.[13]
Inappropriate Dye-to-Protein Molar Ratio An insufficient amount of dye will lead to a low degree of labeling (DOL). Conversely, a large excess does not guarantee a higher DOL and can cause other issues.[13] A 10- to 20-fold molar excess of the dye is a good starting point for optimization.[13]

Troubleshooting Workflow for Low Labeling Efficiency:

G cluster_reagent Reagent Integrity cluster_buffer Reaction Buffer cluster_concentrations Concentrations cluster_ratio Molar Ratio start Low Labeling Efficiency Observed check_reagent 1. Verify Reagent Quality start->check_reagent reagent_storage Properly stored? (-20°C, desiccated) check_reagent->reagent_storage check_buffer 2. Check Buffer Composition & pH buffer_amine Amine-free buffer? (e.g., PBS, Bicarbonate) check_buffer->buffer_amine check_concentrations 3. Assess Reactant Concentrations protein_conc Protein concentration > 2 mg/mL? check_concentrations->protein_conc check_ratio 4. Evaluate Dye:Protein Ratio ratio_range Is molar excess sufficient? (Start with 10-20x) check_ratio->ratio_range optimize Systematically Optimize Conditions reagent_fresh Fresh stock solution used? reagent_storage->reagent_fresh reagent_fresh->check_buffer buffer_ph pH within 8.3-8.5? buffer_amine->buffer_ph buffer_ph->check_concentrations protein_conc->check_ratio ratio_range->optimize

Caption: Troubleshooting workflow for low labeling efficiency.

Issue 2: Protein Precipitation or Dye Aggregation During Labeling

The formation of visible precipitates is a clear indicator of a problem within the reaction.

Possible Causes & Solutions:

CauseRecommended Action
High Organic Solvent Concentration The concentration of DMSO or DMF from the dye stock solution should be minimized. Keep the final concentration below 10% (v/v). Add the dye stock solution slowly to the protein solution while gently vortexing to avoid localized high concentrations.[13]
Excessive Dye-to-Protein Ratio A high degree of labeling can alter the physicochemical properties of the protein, leading to reduced solubility and precipitation. Reduce the molar excess of the this compound.
Protein Instability The protein may not be stable at the required pH or in the chosen buffer. Confirm the stability of your protein under the labeling conditions in a control experiment without the dye.
Dye Aggregation At high concentrations, the dye itself may aggregate and precipitate. Ensure the dye is fully dissolved in the organic solvent before adding it to the reaction buffer.[12]

Experimental Workflow to Minimize Precipitation:

G start Prepare Protein Solution buffer_exchange Buffer exchange to amine-free buffer (pH 8.3-8.5) start->buffer_exchange adjust_conc Adjust protein to 5-10 mg/mL buffer_exchange->adjust_conc reaction Initiate Labeling Reaction adjust_conc->reaction prepare_dye Prepare Fresh Dye Stock dissolve_dye Dissolve this compound in anhydrous DMSO/DMF (e.g., 10 mg/mL) prepare_dye->dissolve_dye dissolve_dye->reaction add_dye Slowly add dye stock to protein (while gently vortexing) reaction->add_dye incubate Incubate for 1-4 hours at RT (protected from light) add_dye->incubate purify Purify Conjugate incubate->purify gel_filtration Separate conjugate from unreacted dye (e.g., Sephadex G-25) purify->gel_filtration

Caption: Recommended experimental workflow for protein labeling.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a starting point for the labeling of proteins with this compound.

  • Protein Preparation:

    • If your protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer. This can be done by dialysis, diafiltration, or with a desalting column against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3] Vortex thoroughly to ensure it is completely dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10-fold molar excess of dye to protein is a common starting point.

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye stock solution.

    • Incubate the reaction for 1 to 4 hours at room temperature, protected from light.[16] Alternatively, the reaction can be carried out overnight at 4°C.[12]

  • Purification:

    • Separate the labeled protein from the unreacted dye and hydrolysis products. This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[3]

    • The first colored band to elute from the column is the fluorescently labeled protein.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight~389.16 g/mol [2][4][5][9]
Excitation Maximum (Ex)~502-504 nm[2][5][9][17]
Emission Maximum (Em)~510-514 nm[2][5][9]
Extinction Coefficient~85,000 - 92,000 M⁻¹cm⁻¹[5][9]
Quantum Yield~0.97[9]
SolubilityGood in DMSO, DMF; Limited in water[4][5][6][9]

Table 2: Recommended Reaction Conditions

ParameterRecommendationRationaleSource(s)
pH 8.3 - 8.5Optimal balance between amine reactivity and NHS ester stability.[8][16]
Buffer System Amine-free (e.g., PBS, Bicarbonate, Borate)Prevents competitive reaction with buffer components.[13][]
Temperature Room Temperature or 4°CRoom temperature for faster reaction; 4°C to minimize hydrolysis.
Incubation Time 1 - 4 hours (RT) or Overnight (4°C)Allows for sufficient reaction completion.[16]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)Provides a good balance for achieving sufficient labeling without causing precipitation.[13]

References

how to handle anhydrous solvents for BDP FL NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using BDP FL NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended anhydrous solvents for dissolving this compound?

A1: this compound is readily soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to use high-quality, anhydrous, and amine-free solvents to prevent the degradation of the NHS ester through hydrolysis.[1]

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the reactivity of this compound. Both solid and stock solutions have specific storage requirements.

  • Solid Form: Store the lyophilized powder at -20°C in a desiccated environment, protected from light.[1][5][6] Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][7]

  • Stock Solutions: It is recommended to prepare stock solutions immediately before use.[1] If storage is necessary, prepare aliquots in an anhydrous solvent (e.g., DMSO or DMF) and store at -20°C for up to one month or -80°C for up to six months, sealed and protected from moisture and light.[8] Avoid repeated freeze-thaw cycles.[1][3]

Q3: Why is it so important to use anhydrous solvents?

A3: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in the presence of water.[9] This reaction, where the NHS ester reacts with water, cleaves the ester bond and renders the dye incapable of reacting with the primary amine on your target molecule. This leads to a significant reduction in labeling efficiency.[9] Using anhydrous solvents minimizes this competing hydrolysis reaction.

Q4: What is the optimal pH for the labeling reaction with this compound?

A4: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the labeling reaction is between 8.3 and 8.5.[9][10][11] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which reduces the labeling efficiency.[9][10][11]

Q5: Which buffers should I avoid in my labeling reaction?

A5: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8][12] These buffers will compete with your target molecule for reaction with the this compound, leading to lower labeling efficiency.[8][12] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[10]

Troubleshooting Guide

Problem 1: Low or no fluorescence signal after labeling.

Potential Cause Recommended Solution
Hydrolysis of this compound Ensure you are using high-quality, anhydrous solvents (DMSO or DMF).[1] Allow the solid dye vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][7] Prepare stock solutions fresh for each experiment if possible.
Incorrect Reaction pH The optimal pH for the labeling reaction is 8.3-8.5.[9][10][11] Verify the pH of your reaction buffer. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[8]
Presence of Amine-Containing Buffers Ensure your protein or biomolecule is in an amine-free buffer (e.g., PBS, sodium bicarbonate, or borate).[10] Dialyze your sample against the appropriate labeling buffer if it is stored in a buffer containing primary amines like Tris or glycine.[12]
Low Protein Concentration For optimal labeling, the recommended protein concentration is 2 mg/mL or higher.[8] Labeling efficiency can be significantly reduced at lower concentrations.
Insufficient Molar Excess of Dye The optimal molar ratio of this compound to the protein is typically around 10:1.[8] However, this may need to be optimized for your specific protein and application, with a common range being 5:1 to 20:1.[10]

Problem 2: High background fluorescence.

Potential Cause Recommended Solution
Unreacted, Hydrolyzed Dye Unconjugated dye must be removed after the labeling reaction.[12] Use a purification method such as gel permeation chromatography (e.g., Sephadex G-25), dialysis, or spin columns to separate the labeled protein from the free dye.[8][12]
Non-specific Binding If you observe non-specific binding in your application (e.g., cell staining), ensure all unbound dye is removed through thorough washing steps. Consider including a blocking step in your protocol.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure. The optimal conditions may need to be adjusted based on the specific protein being labeled.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[8]

    • Ensure the buffer is free of primary amines.[8][12]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[1][13]

    • Add anhydrous DMSO or DMF to make a 10 mM stock solution.[8][10] Vortex briefly to ensure complete dissolution. This solution should be used immediately.[10]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio (typically 10:1 dye-to-protein).[8]

    • Slowly add the this compound stock solution to the protein solution while gently mixing.

    • Incubate the reaction for 60 minutes at room temperature in the dark.[8]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer can be added.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or another suitable purification method.[8][12] The first colored band to elute will be the desired conjugate.[12]

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Reaction pH 8.3 - 8.5[9][10][11]Critical for optimal reactivity and minimizing hydrolysis.
Molar Excess of NHS Ester 5:1 to 20:1 (Dye:Protein)[10]A 10:1 ratio is a good starting point.[8] Should be optimized for each specific protein.
Protein Concentration 2 - 10 mg/mL[8]Lower concentrations can significantly reduce labeling efficiency.
Reaction Time 60 minutes[8]Can range from 1 to 3 hours at room temperature.[12]
Storage of Solid Dye -20°C, desiccated, protected from light[1][5][6]
Storage of Stock Solution -20°C for 1 month; -80°C for 6 months[8]Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) labeling Labeling Reaction (Add dye to protein, incubate 1 hr at RT, dark) prep_protein->labeling prep_dye Prepare this compound (10 mM in anhydrous DMSO/DMF) prep_dye->labeling purify Purify Conjugate (e.g., Size-Exclusion Chromatography) labeling->purify store Store Labeled Protein purify->store

Caption: Experimental workflow for protein labeling with this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction (Hydrolysis) bdp_nhs This compound (Reactive Dye) labeled_protein BDP FL-Protein Conjugate (Stable Amide Bond) bdp_nhs->labeled_protein pH 8.3-8.5 hydrolyzed_dye Inactive BDP FL Acid bdp_nhs->hydrolyzed_dye Undesired Pathway protein_amine Protein-NH2 (Primary Amine on Target) protein_amine->labeled_protein nhs N-hydroxysuccinimide (Byproduct) water H2O (Moisture) water->hydrolyzed_dye

Caption: Reaction pathway for labeling a primary amine with this compound.

References

BDP FL NHS Ester Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals using BDP FL NHS Ester for fluorescent labeling. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound labeling reaction and quenching steps.

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2]- Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[1][2]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][3][4]- Store the solid dye and stock solutions desiccated at -20°C and protected from light.[1][5][6]
Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal range is typically 7.2-8.5.[3][7][8][9][10][11]- Ensure the reaction buffer is within the optimal pH range. Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) are recommended.[7][8][12]- Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the target molecule.[1][7][8]
Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency as the competing hydrolysis reaction is favored.[8][9]- For optimal results, use a protein concentration of 2-10 mg/mL.[1][13]
Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of this compound will result in a low degree of labeling (DOL).- Empirically determine the optimal molar ratio for your specific protein. A common starting point is a 10- to 20-fold molar excess of the dye.[1]
Protein Precipitation During Labeling High Dye-to-Protein Ratio: Excessive labeling can alter the protein's solubility.- Reduce the molar excess of the this compound in the reaction.[1]
High Concentration of Organic Solvent: this compound is typically dissolved in DMSO or DMF. A high final concentration of these solvents can cause protein precipitation.[8]- Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[1]- Add the dye stock solution to the protein solution slowly while gently mixing.[1]
Low Fluorescence Signal of Labeled Conjugate Over-labeling: Too many dye molecules in close proximity can lead to self-quenching.- Reduce the molar ratio of this compound to the target molecule in the labeling reaction.
Precipitation of Conjugate: The labeled protein may have precipitated out of solution.- Centrifuge the sample and check for a fluorescent pellet. If precipitation occurred, troubleshoot the labeling conditions (see "Protein Precipitation During Labeling").
Ineffective Quenching Insufficient Quenching Reagent: The concentration of the quenching agent may not be high enough to stop the reaction completely.- Use a final concentration of 20-50 mM of the quenching agent (e.g., Tris or glycine).[3][14]
Inadequate Incubation Time: The quenching reaction may not have had enough time to go to completion.- Incubate the reaction with the quenching agent for 15-30 minutes at room temperature.[3][14]

Frequently Asked Questions (FAQs)

1. What is the role of a quenching agent in a this compound reaction?

A quenching agent is a small molecule containing a primary amine, such as Tris or glycine (B1666218), that is added to the reaction mixture after the desired conjugation time. Its purpose is to react with and inactivate any remaining unreacted this compound, thereby stopping the labeling reaction and preventing non-specific labeling of other molecules in subsequent steps.[3][14]

2. Which quenching agent should I choose?

The choice of quenching agent depends on your specific application and downstream processing requirements.

Quenching AgentAdvantagesConsiderations
Tris Widely used and highly reactive with NHS esters.[3]Can potentially interfere with downstream applications involving amine-specific chemistry if not completely removed.[3]
Glycine Simple, effective, and easy to remove during purification due to its small size.[3]
Ethanolamine Efficient quenching agent and easy to remove.[3]
Hydroxylamine Can be used for quenching and may reverse O-acyl esters, which can be a side product.[14]For simple quenching of amine-reactive NHS esters, Tris or glycine are generally sufficient.[14]

3. What is the optimal pH for the this compound labeling reaction?

The optimal pH range for the reaction is between 7.2 and 8.5.[3][7][8][9][10][11] At a lower pH, the primary amines on the target molecule are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[7][8][9]

4. How should I store this compound?

This compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated environment and protected from light.[1][2][5][6]

5. Can I use Tris buffer for my labeling reaction?

No, you should not use buffers containing primary amines, such as Tris or glycine, for the labeling reaction itself, as they will compete with your target molecule for reaction with the this compound, significantly reducing your labeling efficiency.[1][7][8] These reagents should only be used for quenching the reaction.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[1]

    • Slowly add the this compound stock solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and quenching reagent using a suitable purification method, such as size-exclusion chromatography.

Protocol 2: Quenching the this compound Reaction

This protocol details the standard quenching procedure.

Materials:

  • Reaction mixture containing the BDP FL-labeled conjugate and unreacted this compound.

  • Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0).

Procedure:

  • At the end of the desired labeling reaction time, add the quenching buffer stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Gently mix the solution.

  • Incubate for 15-30 minutes at room temperature.[3]

  • Proceed with the purification of your conjugate.

Visualizations

BDP_FL_NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification Protein_Solution Protein in Amine-Free Buffer Labeling Labeling Reaction (pH 7.2-8.5, RT, 1-2h) Protein_Solution->Labeling BDP_Stock This compound in Anhydrous DMSO/DMF BDP_Stock->Labeling Quenching Add Quenching Reagent (e.g., Tris, 20-50 mM) Labeling->Quenching Incubation Incubate (RT, 15-30 min) Quenching->Incubation Purification Purification (e.g., Size-Exclusion Chromatography) Incubation->Purification Final_Product Purified BDP FL Labeled Conjugate Purification->Final_Product

Caption: Workflow for this compound Labeling and Quenching.

Troubleshooting_Logic Start Low Labeling Efficiency Check_Reagent Check this compound (Storage, Handling, Age) Start->Check_Reagent Check_Buffer Check Reaction Buffer (pH, Presence of Amines) Check_Reagent->Check_Buffer [Reagent OK] Solution_Reagent Use fresh, properly handled reagent. Check_Reagent->Solution_Reagent [Reagent Issue] Check_Concentration Check Protein Concentration Check_Buffer->Check_Concentration [Buffer OK] Solution_Buffer Use amine-free buffer at optimal pH (7.2-8.5). Check_Buffer->Solution_Buffer [Buffer Issue] Check_Ratio Check Dye:Protein Molar Ratio Check_Concentration->Check_Ratio [Concentration OK] Solution_Concentration Increase protein concentration. Check_Concentration->Solution_Concentration [Concentration Low] Solution_Ratio Optimize molar ratio. Check_Ratio->Solution_Ratio [Ratio Suboptimal]

Caption: Troubleshooting logic for low labeling efficiency.

References

Validation & Comparative

BDP FL NHS Ester vs. Fluorescein (FITC): A Comparative Guide for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of the appropriate fluorescent label is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used green-emitting fluorescent dyes for labeling biomolecules: BDP FL NHS Ester and fluorescein (B123965) isothiocyanate (FITC). This comparison is supported by experimental data to facilitate an informed decision for your specific research needs.

Executive Summary

This compound consistently demonstrates superior performance over FITC in key photophysical properties crucial for demanding applications such as live-cell imaging and quantitative fluorescence microscopy. The primary advantages of BDP FL include its exceptional photostability and relative insensitivity to environmental pH. While FITC has been a foundational fluorophore in biological research, its susceptibility to photobleaching and pH-dependent fluorescence can be significant limitations. The N-hydroxysuccinimide (NHS) ester reactive group of BDP FL also offers high reactivity and specificity towards primary amines, forming a stable amide bond. In contrast, the isothiocyanate group of FITC, which also reacts with primary amines, forms a less stable thiourea (B124793) linkage.

Performance Comparison at a Glance

A summary of the key quantitative performance characteristics of BDP FL and FITC is presented below.

PropertyBDP FLFluorescein (FITC)Advantage
Excitation Maximum (nm) ~503~495Similar
Emission Maximum (nm) ~509~519-525Similar
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000[1]~75,000[1]BDP FL
Fluorescence Quantum Yield (Φ) ~0.90 - 0.97[1]~0.92[1]BDP FL
Photostability High[1][2]Low[1][2]BDP FL
pH Sensitivity Relatively Insensitive[1]Sensitive (fluorescence decreases in acidic pH)[1][3][4]BDP FL

Key Performance Differences

Photostability

The superior photostability of BDP FL is a significant advantage, particularly in experiments requiring long-term observation or intense illumination, such as time-lapse live-cell imaging.[1][2] FITC is notoriously prone to rapid photobleaching, which leads to signal loss and can limit the duration of imaging experiments.[1][2] The rigid bicyclic structure of the BODIPY core in BDP FL makes it inherently less susceptible to the photochemical reactions that cause fading.[2]

pH Sensitivity

The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in quantum yield under acidic conditions.[1][3][4] This can be a major drawback in applications where the pH of intracellular compartments may vary. BDP FL, on the other hand, exhibits fluorescence that is relatively insensitive to pH changes, ensuring a more stable and reliable signal across different cellular microenvironments.[1]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for labeling proteins with this compound and FITC, along with a conceptual workflow for comparing their performance.

Antibody Labeling Workflow

The general workflow for labeling an antibody with either this compound or FITC is depicted below. This process involves the covalent conjugation of the dye to primary amines on the antibody, followed by purification to remove unconjugated dye.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Antibody Antibody in Amine-Free Buffer Reaction Incubate Antibody and Dye (1-2 hours, RT, dark) Antibody->Reaction Dye This compound or FITC in Anhydrous DMSO Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification LabeledAntibody Labeled Antibody Conjugate Purification->LabeledAntibody

Caption: General workflow for antibody labeling with an amine-reactive fluorescent dye.

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for the covalent labeling of proteins with this compound or FITC. The optimal conditions may need to be adjusted based on the specific protein being labeled.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or FITC

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis)

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester or isothiocyanate.[5]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound or FITC in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.[1]

  • Labeling Reaction:

    • While gently stirring, slowly add the dissolved dye to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.[1] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[1]

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

    • Assess the functionality of the labeled protein using a relevant bioassay.

Visualizing Performance Differences

The distinct properties of BDP FL and FITC have significant implications for their performance in fluorescence-based experiments.

PerformanceComparison cluster_BDP BDP FL cluster_FITC FITC cluster_application Application BDP_props High Photostability pH Insensitive BDP_result Bright, Stable Signal Reliable Quantification BDP_props->BDP_result leads to Application Fluorescence Microscopy (e.g., Live-Cell Imaging) BDP_result->Application FITC_props Low Photostability pH Sensitive FITC_result Signal Fades Quickly Potential for Artifacts FITC_props->FITC_result leads to FITC_result->Application

Caption: Impact of dye properties on experimental outcomes in fluorescence microscopy.

Conclusion

For most fluorescence labeling applications, particularly those requiring high sensitivity, prolonged imaging, and quantitative accuracy, this compound is the superior choice over FITC. Its enhanced photostability and resistance to pH-induced fluorescence changes result in more robust and reproducible data.[1] While FITC remains a cost-effective option for some applications, researchers should be aware of its limitations, especially its propensity for photobleaching and the pH sensitivity of its fluorescence. The initial investment in BDP FL-based reagents is often justified by the higher quality and reliability of the resulting experimental data.[1]

References

A Head-to-Head Comparison: BDP FL NHS Ester vs. Alexa Fluor 488 for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two popular green-fluorescent amine-reactive dyes: BDP FL NHS Ester and Alexa Fluor 488 NHS Ester.

Both dyes are widely used for labeling proteins, antibodies, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and immunoassays. This comparison will delve into their performance characteristics, supported by quantitative data and detailed experimental protocols, to empower researchers in making an informed choice for their specific needs.

Quantitative Performance Data

The selection of a fluorescent dye is often guided by its photophysical properties. The following table summarizes the key quantitative metrics for this compound and Alexa Fluor 488 NHS Ester.

PropertyThis compoundAlexa Fluor 488 NHS Ester
Excitation Maximum (λex) ~503 nm[1]~496 nm[2]
Emission Maximum (λem) ~509 nm[1]~519 nm[2]
Molar Extinction Coeff. (ε) ~92,000 cm⁻¹M⁻¹[1]~71,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.97[1]~0.92[3]
Brightness (ε x Φ) ~89,240~65,320
Molecular Weight 389.16 g/mol [1]643.41 g/mol [4]
Solubility Good in organic solvents (DMSO, DMF)[5][6]Water-soluble; stock solutions in DMSO/DMF[4][7]
pH Sensitivity Relatively insensitive[8]Insensitive (pH 4-10)[2][9]
Photostability High[][11][12]High[2][3][9]

Performance Characteristics

Beyond the quantitative data, several qualitative characteristics influence the suitability of a dye for specific applications.

This compound , a boron-dipyrromethene (BODIPY) based dye, is characterized by its high molar extinction coefficient and quantum yield, contributing to its exceptional brightness.[1] BODIPY dyes are known for their narrow excitation and emission peaks, which can be advantageous in multiplexing experiments to minimize spectral overlap.[1][8] They are also relatively insensitive to solvent polarity and pH.[8] this compound is hydrophobic and readily soluble in organic solvents like DMSO and DMF.[5][6]

Alexa Fluor 488 NHS Ester is a sulfonated rhodamine derivative, a member of the widely recognized Alexa Fluor family of dyes.[2] Its key advantages include high photostability, remarkable brightness, and low pH sensitivity over a wide range (pH 4-10).[2][9] The sulfonation of the dye enhances its water solubility, which can be beneficial for labeling sensitive proteins that may be prone to precipitation.[7]

Experimental Protocols

Accurate and reproducible labeling is crucial for generating reliable experimental data. Below are detailed protocols for protein labeling with both dyes and for comparing their photostability.

Protein Labeling with NHS Esters

This protocol provides a general guideline for conjugating this compound or Alexa Fluor 488 NHS Ester to a protein, such as an antibody. Optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • This compound or Alexa Fluor 488 NHS Ester

  • Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1.5 M hydroxylamine (B1172632) or 1 M Tris, pH 8.5

  • Purification column (e.g., size-exclusion chromatography, Sephadex G-25)

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. Lower concentrations can decrease labeling efficiency.

  • Labeling Reaction:

    • Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.

    • Slowly add a 5- to 10-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_dye Prepare Dye Stock (10 mg/mL in DMSO/DMF) add_dye Add NHS Ester to Protein (5-10x molar excess) prep_dye->add_dye prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) adjust_ph Adjust pH to 8.3-8.5 prep_protein->adjust_ph adjust_ph->add_dye incubate Incubate 1-2h at RT (Protected from light) add_dye->incubate quench Quench Reaction (Optional) incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify labeled_protein Labeled Protein Conjugate purify->labeled_protein

A general workflow for protein labeling with NHS esters.
Comparative Photostability Assessment

This protocol outlines a method for comparing the photostability of protein conjugates of BDP FL and Alexa Fluor 488 using fluorescence microscopy.

Materials:

  • Labeled protein conjugates of BDP FL and Alexa Fluor 488

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable 488 nm laser source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare microscope slides with the labeled protein conjugates.

  • Image Acquisition:

    • Identify a region of interest (ROI) for each sample.

    • Using the same laser power and camera settings for both samples, acquire an initial image (time = 0).

    • Continuously illuminate the ROI with the 488 nm laser.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay rate indicates higher photostability.

G Photostability Comparison Workflow start Start prep_samples Prepare Labeled Protein Samples (BDP FL & Alexa Fluor 488) start->prep_samples acquire_initial Acquire Initial Image (t=0) prep_samples->acquire_initial continuous_illumination Continuous Illumination (488 nm laser) acquire_initial->continuous_illumination time_lapse Acquire Time-Lapse Images continuous_illumination->time_lapse analyze_intensity Measure Mean Fluorescence Intensity of ROI time_lapse->analyze_intensity correct_background Background Correction analyze_intensity->correct_background normalize_intensity Normalize to Initial Intensity correct_background->normalize_intensity plot_decay Plot Normalized Intensity vs. Time normalize_intensity->plot_decay compare Compare Photostability plot_decay->compare

Workflow for comparing the photostability of fluorescent dyes.

Conclusion

Both this compound and Alexa Fluor 488 NHS Ester are high-performance green fluorescent dyes suitable for a wide range of biological applications.

  • This compound offers exceptional brightness due to its high molar extinction coefficient and quantum yield, making it an excellent choice for detecting low-abundance targets. Its narrow spectral profile is also beneficial for multicolor imaging.

  • Alexa Fluor 488 NHS Ester is a well-established and reliable dye known for its high photostability and pH insensitivity, ensuring robust performance in demanding and long-term imaging experiments. Its hydrophilicity can be advantageous for maintaining the solubility of labeled proteins.

The choice between these two dyes will ultimately depend on the specific requirements of the experiment. For applications where maximizing brightness is the primary concern, this compound may be the preferred option. For experiments requiring extended imaging times and robust performance across varying pH conditions, Alexa Fluor 488 NHS Ester remains a top contender. Researchers are encouraged to consider the data presented in this guide and, if necessary, perform their own side-by-side comparisons to determine the optimal dye for their research.

References

BDP FL NHS Ester vs. Cy2 Dye: A Photostability Comparison for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with optimal photostability is critical for generating reliable and reproducible data, particularly in demanding applications such as time-lapse imaging and single-molecule studies. This guide provides an objective comparison of the photostability and photophysical properties of BDP FL NHS Ester against the commonly used cyanine (B1664457) dye, Cy2.

BDP FL (boron-dipyrromethene) dyes have emerged as a superior alternative to traditional cyanine dyes in applications requiring high photostability.[1] While cyanine dyes like Cy2 have been staples in fluorescence microscopy, their susceptibility to photobleaching under prolonged or intense illumination can be a significant limitation.[1] In contrast, BDP FL dyes exhibit remarkable resistance to photodegradation, enabling longer exposure times and more robust imaging experiments.[1]

Quantitative Photophysical and Photostability Comparison

The following table summarizes the key photophysical properties of BDP FL and Cy2. It is important to note that photostability can be influenced by experimental conditions, including excitation light intensity, buffer composition, and the local molecular environment.[1]

PropertyBDP FLCy2
Excitation Maximum (λex) ~503 nm[1]~492 nm[2]
Emission Maximum (λem) ~509 nm[1]~510 nm[2]
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹[3]~150,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.9 - 1.0[4]~0.12[2]
Fluorescence Lifetime (τ) ~5.7 ns (in Methanol)[5][6]Not explicitly found
Relative Photostability High[1][7]Moderate to Low[1][7][8]

Observations on Photostability:

  • BDP FL: Generally regarded as significantly more photostable than cyanine dyes.[1] It exhibits a higher total number of photons emitted before photobleaching.[1] The high quantum yield of BDP FL is also relatively insensitive to solvent polarity and pH.[4][9] The primary cause of photobleaching for BDP FL is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[10]

  • Cy2: While considered more photostable than fluorescein (B123965) (FITC), it is typically outperformed by dyes like the Alexa Fluor series, which share structural similarities with BDP dyes.[7] The photostability of cyanine dyes can be influenced by their molecular structure and the surrounding microenvironment.[11] Some sources indicate that Cy2 is outperformed in aqueous media.[8]

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes, a common method is to measure the rate of fluorescence decay under continuous illumination.

Protocol for Measuring Photobleaching Rate:

Objective: To determine the rate of photobleaching for this compound and Cy2 dye under controlled conditions.

Materials:

  • This compound and Cy2 dye solutions of known concentrations in a suitable buffer (e.g., PBS).

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, for comparison).

  • Fluorescence microscope equipped with a suitable light source (e.g., laser or mercury lamp), filter sets for each dye, and a sensitive camera.

  • Image analysis software.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and Cy2 at the same concentration in the same buffer.

    • Mount a small volume of each dye solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Set the illumination intensity to a constant and reproducible level.

    • Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturating the detector.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire images at regular time intervals (e.g., every 5 or 10 seconds) for a set duration or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of photobleaching can be determined by fitting the decay curve to an exponential function. The time it takes for the fluorescence to decrease to half its initial value (t₁/₂) is a common metric for photostability.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the photostability of a fluorescent dye.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Dye_Solution Prepare Dye Solutions (BDP FL & Cy2) Mount_Sample Mount on Slide Dye_Solution->Mount_Sample Initial_Image Acquire Initial Image (t=0) Mount_Sample->Initial_Image To Microscope Continuous_Illumination Continuous Illumination Initial_Image->Continuous_Illumination Time_Lapse Acquire Time-Lapse Images Continuous_Illumination->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Normalize_Data Normalize Intensity (I/I₀) Measure_Intensity->Normalize_Data Plot_Decay Plot Intensity vs. Time Normalize_Data->Plot_Decay Calculate_Halflife Calculate Photobleaching Half-life (t₁/₂) Plot_Decay->Calculate_Halflife Compare_Dyes Compare Photostability Plot_Decay->Compare_Dyes Calculate_Halflife->Compare_Dyes

Workflow for assessing fluorophore photostability.

References

A Researcher's Guide to Alternatives for BDP FL NHS Ester in the 488 nm Channel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is critical for generating high-quality, reproducible data. BDP FL NHS Ester is a well-regarded green fluorescent dye, notable for its high quantum yield and photostability.[1][2] However, a variety of alternative amine-reactive dyes are available for the 488 nm channel, each possessing a unique combination of properties that may offer advantages for specific applications.

This guide provides an objective comparison of this compound with its primary alternatives, including Alexa Fluor™ 488, DyLight™ 488, and the traditional fluorescein (B123965) isothiocyanate (FITC). We will compare their quantitative performance, provide a detailed experimental protocol for protein labeling, and present diagrams to clarify experimental workflows and dye characteristics.

Quantitative Performance Comparison

The effectiveness of a fluorescent dye is determined by several key photophysical properties. Brightness, a crucial factor for sensitivity, is a product of the molar extinction coefficient (how strongly the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3] Photostability is vital for applications requiring prolonged or intense light exposure, such as confocal microscopy.[4]

The table below summarizes the key performance indicators for BDP FL and its common alternatives.

PropertyBDP FLAlexa Fluor™ 488DyLight™ 488FITC (Fluorescein)
Excitation Max (nm) ~502[5][6]~495[3]~493[7]~495[3]
Emission Max (nm) ~510[5][6]~519[3]~518[7]~519-525[3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~82,000[5]~73,000[3]~70,000~75,000[3]
Quantum Yield (Φ) High (~0.9-1.0)[8]~0.92[3]High~0.5-0.92[3]
Relative Brightness Very HighHigh[3]High[7]Lower[3]
Photostability High[1][2]High[3][4]High[7]Lower[3][4]
pH Sensitivity Low[5][6]Low (stable pH 4-10)[3]Low (stable pH 4-9)[7]High (sensitive to acidic pH)[3]

Key Observations:

  • BDP FL stands out for its high molar extinction coefficient and quantum yield, resulting in exceptional brightness.[1][2][5] Its fluorescence is also notably stable and insensitive to pH.[5][6]

  • Alexa Fluor™ 488 is a widely used alternative renowned for its superior photostability and brightness compared to traditional dyes like FITC.[3][4] It maintains strong fluorescence over a broad pH range.[3]

  • DyLight™ 488 offers performance characteristics comparable to Alexa Fluor™ 488, with high fluorescence, good photostability, and broad pH stability.[7][9]

  • FITC is a cost-effective and traditional option, but it suffers from lower photostability and its fluorescence is sensitive to environmental pH, which can be a significant drawback in certain experimental contexts.[3]

Experimental Protocols

Protein Labeling with NHS Ester Dyes

This protocol outlines the general procedure for covalently labeling proteins with amine-reactive NHS ester dyes. The chemistry involves the reaction of the N-hydroxysuccinimidyl (NHS) ester with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of the protein) to form a stable amide bond.[10][11]

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[12][13]

  • Amine-reactive dye (BDP FL, Alexa Fluor™ 488, or DyLight™ 488 NHS ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12]

  • Purification column (e.g., gel filtration, such as Sephadex G-25) for separating the labeled protein from free dye.[11]

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2.5-10 mg/mL.[11][12] Protein solutions must be free of amine-containing buffers (like Tris) or stabilizers (like bovine serum albumin).

  • Prepare Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[11]

  • Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling (DOL), but a starting point of an 8- to 10-fold molar excess of dye is common.[12]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification: Separate the fluorescently labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[11]

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye.

  • Storage: Store the labeled protein conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[10]

Visualizing Workflows and Relationships

Diagrams created using Graphviz can help illustrate complex processes and relationships, providing a clear visual summary for researchers.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & QC Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Add Dye Stock to Protein Solution Protein->Mix Dye Prepare 10 mM Dye (NHS Ester) Stock in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Purify Separate Conjugate (Gel Filtration) Incubate->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

Caption: Workflow for Protein Labeling with NHS Ester Dyes.

G BDP BDP FL Brightness Brightness BDP->Brightness Very High Photostability Photostability BDP->Photostability High pH_Sensitivity pH Sensitivity BDP->pH_Sensitivity Low AF488 Alexa Fluor™ 488 AF488->Brightness High AF488->Photostability High AF488->pH_Sensitivity Low DL488 DyLight™ 488 DL488->Brightness High DL488->Photostability High DL488->pH_Sensitivity Low FITC FITC FITC->Brightness Lower FITC->Photostability Lower FITC->pH_Sensitivity High

References

Validating the Activity of BDP FL NHS Ester Labeled Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable tool for a myriad of applications, from cellular imaging to in vitro biochemical assays. BDP FL NHS Ester is a popular green-fluorescent dye known for its brightness and photostability. However, successful experimentation hinges on ensuring that the labeling process does not compromise the biological activity of the protein of interest. This guide provides an objective comparison of this compound with common alternatives and presents detailed experimental protocols for labeling and, crucially, for validating the post-labeling activity of the protein.

Performance Comparison of Green-Fluorescent Amine-Reactive Dyes

The selection of a fluorescent dye is a critical step in experimental design. The ideal dye should not only provide a strong and stable signal but also have minimal impact on the protein's structure and function. Below is a comparison of the key photophysical properties of this compound and several common alternatives for labeling primary amines.

PropertyThis compoundAlexa Fluor™ 488 NHS EsterDyLight™ 488 NHS EsterFluorescein (FITC) NHS EsterCy2™ NHS Ester
Excitation Max (nm) ~503[1]~494[2]~493[3][4]~494[5][6]~490
Emission Max (nm) ~509[1]~517[2]~518[3][4]~518[5][6]~510
Molar Extinction Coeff. ~92,000[1]~73,000[2]~70,000[4]~70,000[5][7]~150,000
Quantum Yield (Φ) High[8]~0.92[9]High[3]~0.925[5]Moderate
Brightness (ε x Φ) Very HighHighHighHighVery High
Photostability High[1][8]High[9]High[3]ModerateModerate
pH Sensitivity Low[10]Low (pH 4-10)[9]Low (pH 4-9)[3]HighLow
Solubility Good in organic solvents[1]High in water[9]High in water[3]Moderate in waterHigh in water

Experimental Protocols

Rigorous experimental protocols are essential for reproducible results. The following sections detail the procedures for protein labeling, determination of the degree of labeling, and subsequent validation of protein activity.

Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for the covalent labeling of primary amines (e.g., lysine (B10760008) residues, N-terminus) on a protein with an amine-reactive fluorescent dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound (or alternative amine-reactive dye)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye from the labeled protein using a suitable purification method such as size-exclusion chromatography or dialysis.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of the dye (A_max).

  • Calculate Protein Concentration:

    • Correct the A280 reading for the dye's absorbance at 280 nm: A_prot = A280 - (A_max * CF280) where CF280 is the correction factor for the dye at 280 nm.

    • Calculate the molar concentration of the protein: [Protein] = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • [Dye] = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Validation of Labeled Protein Activity

It is crucial to verify that the labeling process has not impaired the protein's biological function. The choice of activity assay will depend on the protein's function.

This assay is suitable for enzymes and measures the catalytic activity of the labeled protein.

Materials:

  • Labeled enzyme

  • Unlabeled enzyme (as a control)

  • Enzyme-specific substrate (ideally one that produces a fluorescent or colorimetric signal)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for both the labeled and unlabeled enzyme in the assay buffer.

  • Add the substrate to the wells of a microplate.

  • Initiate the reaction by adding the enzyme dilutions to the wells.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the reaction rates for both the labeled and unlabeled enzyme.

  • Compare the specific activity of the labeled enzyme to the unlabeled enzyme. A significant decrease in activity indicates that the labeling may have interfered with the enzyme's function.

This assay is used to determine if a labeled receptor protein can still bind its specific ligand.

Materials:

  • Labeled receptor protein

  • Unlabeled receptor protein (as a control)

  • Fluorescently labeled ligand

  • Assay buffer

  • Filter plates or other method to separate bound and free ligand

Procedure:

  • Incubate a fixed concentration of the labeled receptor (or unlabeled control) with increasing concentrations of the fluorescently labeled ligand.

  • Separate the bound from the free ligand.

  • Quantify the amount of bound ligand.

  • Plot the amount of bound ligand as a function of the free ligand concentration and determine the binding affinity (e.g., Kd).

  • Compare the binding affinity of the labeled receptor to the unlabeled receptor.

FP is a versatile technique to measure molecular interactions in solution and can be used to assess the binding activity of a labeled protein.[11][12][13]

Principle: A small fluorescent molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.

Procedure:

  • Direct Binding Assay:

    • A fluorescently labeled ligand (tracer) is incubated with increasing concentrations of the labeled protein of interest.

    • Measure the fluorescence polarization at each concentration.

    • An increase in polarization indicates binding. The data can be used to calculate the binding affinity.

  • Competitive Binding Assay:

    • A fixed concentration of the labeled protein and a fluorescently labeled ligand are pre-incubated.

    • Increasing concentrations of an unlabeled competitor ligand are added.

    • A decrease in fluorescence polarization indicates that the unlabeled ligand is competing with the fluorescent ligand for binding to the protein.

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and signaling pathways are invaluable for understanding complex processes.

Experimental_Workflow General Workflow for Protein Labeling and Activity Validation cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Characterization cluster_validation Activity Validation Protein Protein Solution in Amine-Free Buffer Reaction Labeling Reaction (1 hr, RT, dark) Protein->Reaction Dye This compound Stock Solution (DMSO/DMF) Dye->Reaction Quench Quench Reaction (e.g., Tris-HCl) Reaction->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify DOL Determine DOL (Spectrophotometry) Purify->DOL ActivityAssay Perform Activity Assay (e.g., Enzymatic, Binding) Purify->ActivityAssay Compare Compare Activity to Unlabeled Control ActivityAssay->Compare

Caption: Workflow for labeling a protein with this compound and subsequent validation of its activity.

Signaling_Pathway_Example Example: Validating a Labeled Kinase cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection Detection LabeledKinase BDP FL-Labeled Kinase Phosphorylation Phosphorylation LabeledKinase->Phosphorylation UnlabeledKinase Unlabeled Kinase (Control) UnlabeledKinase->Phosphorylation Substrate Peptide Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation DetectionMethod Detection of Phosphorylated Substrate (e.g., Antibody-based, MS) Phosphorylation->DetectionMethod ActivityComparison Compare Phosphorylation Levels DetectionMethod->ActivityComparison

References

Measuring the Degree of Labeling for BDP FL NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is critical for the reliability and reproducibility of experimental results. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein or other biomolecule, is a key quality control parameter. This guide provides a comprehensive comparison of methodologies to determine the DOL for BDP FL NHS Ester and other commonly used fluorescent dyes.

Performance Comparison of Amine-Reactive Dyes

The choice of a fluorescent label depends on various factors, including its photophysical properties and labeling efficiency. Below is a comparison of this compound with several alternatives. Brightness is a crucial parameter, calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

ParameterBDP FLAlexa Fluor™ 488DyLight™ 488Fluorescein (FITC)
Excitation Maximum (λex) ~503 nm[1][2]~495 nm[3]~493 nm[3]494 nm[4]
Emission Maximum (λem) ~509 nm[1][2]~519 nm[3]~518 nm[3]521 nm
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~92,000[1]~71,000 - 73,000[3]~70,000[3]68,000[4]
Fluorescence Quantum Yield (Φ) ~0.97[1]~0.92[3]High[3]Not specified
Correction Factor (CF₂₈₀) 0.027[1]0.110.100.300[4]
Brightness (ε x Φ) ~89,240~65,320 - 67,160[3]HighNot specified

Note: The data for alternative dyes are based on publicly available information and may vary between suppliers.

Experimental Protocols

Accurate determination of the DOL is achieved through spectrophotometric analysis. The following protocols outline the necessary steps for protein labeling and subsequent DOL calculation.

Protein Labeling with NHS Ester Dyes

This protocol describes a general procedure for conjugating NHS ester fluorescent dyes to proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[3][5]

  • This compound or alternative amine-reactive dye[5]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[5][6]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[5][7][8]

  • Purification column (e.g., gel filtration, dialysis cassette) to remove unreacted dye[5][9]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5][10]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.[5][6]

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-15 fold of dye to protein is a good starting point for optimization.[5]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[5][6]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or by dialysis.[5][9][11] This step is crucial as the presence of free dye will lead to an overestimation of the DOL.[12]

Determining the Degree of Labeling (DOL)

The DOL is calculated from the absorbance measurements of the purified protein-dye conjugate.[11][12]

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm (for the protein) and the specific absorbance maximum (λmax) of the dye.[4][12]

  • Blank Measurement: Use the buffer in which the protein is dissolved to zero the spectrophotometer at both wavelengths.[12]

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λmax (A_max).[4][11] Ensure the readings are within the linear range of the instrument (typically < 2.0).[4][13] If necessary, dilute the sample and record the dilution factor.[4][13]

  • Calculations:

    • Calculate the molar concentration of the dye: [Dye] (M) = A_max / (ε_dye × path length)[12]

      • A_max: Absorbance of the labeled protein at the dye's λmax.

      • ε_dye: Molar extinction coefficient of the dye at its λmax.

      • path length: Cuvette path length in cm (typically 1 cm).

    • Calculate the corrected absorbance of the protein at 280 nm: A_protein = A₂₈₀ - (A_max × CF₂₈₀)[11][12]

      • A₂₈₀: Absorbance of the labeled protein at 280 nm.

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).[4]

    • Calculate the molar concentration of the protein: [Protein] (M) = A_protein / (ε_protein × path length)[12]

      • A_protein: Corrected absorbance of the protein at 280 nm.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm.

    • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein][12]

An ideal DOL is typically between 0.5 and 1.0.[14] A DOL greater than 1 may indicate over-labeling, which can lead to fluorescence quenching and potential loss of protein activity, while a DOL below 0.5 suggests under-labeling.[9][14]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the degree of labeling.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prepare Protein Solution Prepare Protein Solution Mix Protein and Dye Mix Protein and Dye Prepare Protein Solution->Mix Protein and Dye Prepare Dye Stock Solution Prepare Dye Stock Solution Prepare Dye Stock Solution->Mix Protein and Dye Incubate Incubate Mix Protein and Dye->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate

Caption: Protein labeling experimental workflow.

G Measure A280 and Amax Measure A280 and Amax Calculate Dye Concentration Calculate Dye Concentration Measure A280 and Amax->Calculate Dye Concentration Calculate Corrected Protein Absorbance Calculate Corrected Protein Absorbance Measure A280 and Amax->Calculate Corrected Protein Absorbance Calculate DOL Calculate DOL Calculate Dye Concentration->Calculate DOL Calculate Protein Concentration Calculate Protein Concentration Calculate Corrected Protein Absorbance->Calculate Protein Concentration Calculate Protein Concentration->Calculate DOL

Caption: Logical workflow for DOL calculation.

References

BDP FL NHS Ester: A Comparative Guide to Spectral Overlap with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, careful selection of fluorophores is paramount to generating reliable and unambiguous data. This guide provides a detailed comparison of BDP FL NHS Ester with other commonly used fluorophores, focusing on spectral overlap to help minimize crosstalk and improve multiplexing capabilities.

This compound is a bright and photostable green fluorescent dye that serves as an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC).[1][2][3][4][5][6][7][8] It is characterized by a high fluorescence quantum yield and sharp emission spectra, making it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[1] The NHS ester reactive group allows for the convenient labeling of primary amines on proteins, peptides, and other biomolecules.[2][3][4][9][10]

Quantitative Performance Comparison

The degree of spectral overlap is determined by the excitation and emission profiles of the fluorophores in a given experiment. The table below summarizes the key spectral properties of this compound and several other commonly used fluorophores with which it may exhibit spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound ~502 - 504[2][11][12][13]~510 - 514[2][11][13]~82,000 - 92,000[4][9][14]~0.97[9]
FITC (Fluorescein) ~494[15]~518[15]~75,000~0.92
Alexa Fluor 488 ~495[15]~519[15]~71,000~0.92
Cy2 ~489~506~150,000~0.12
Cy3 ~550~570~150,000~0.15
Cy3B ~560[16][17]~571[16][17]~120,000[16][17]~0.67

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, leading to unwanted signal (crosstalk) in a multicolor experiment. Additionally, significant overlap between the emission spectra of two fluorophores can make them difficult to distinguish using standard filter sets.

The diagram below illustrates the concept of spectral overlap between BDP FL and a hypothetical fluorophore with a longer emission wavelength. The emission of BDP FL could potentially excite the second fluorophore if their spectra overlap significantly.

Spectral_Overlap cluster_BDP_FL BDP FL cluster_Fluorophore_X Fluorophore X BDP_FL_Excitation Excitation BDP_FL_Emission Emission BDP_FL_Excitation->BDP_FL_Emission Results in Fluorophore_X_Excitation Excitation BDP_FL_Emission->Fluorophore_X_Excitation Potential Crosstalk Fluorophore_X_Emission Emission Fluorophore_X_Excitation->Fluorophore_X_Emission Results in 488nm_Laser 488 nm Laser 488nm_Laser->BDP_FL_Excitation Excites

Caption: Conceptual diagram of spectral overlap between BDP FL and another fluorophore.

Experimental Protocols

Accurate assessment of spectral properties and potential overlap requires precise experimental techniques. Below are generalized protocols for protein labeling and fluorescence spectroscopy.

Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. This should be done immediately before use.

  • Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and application. A common starting point is a 10-fold molar excess of dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis. The appropriate method will depend on the volume of the reaction and the properties of the protein.

Protein_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mixing Mix Protein and Dye Protein->Mixing Dye This compound in DMSO/DMF Dye->Mixing Incubation Incubate (1-2h, RT, dark) Mixing->Incubation Purification Size-Exclusion Chromatography or Dialysis Incubation->Purification Analysis Spectroscopy & Functional Assays Purification->Analysis

Caption: General workflow for labeling a protein with this compound.

Measurement of Excitation and Emission Spectra

This protocol describes how to determine the spectral characteristics of a fluorescently labeled protein.

  • Sample Preparation: Dilute the labeled protein in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance of 0.05-0.1 at the excitation maximum in a 1 cm pathlength cuvette.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum.

    • Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum.

    • Scan a range of emission wavelengths (e.g., 500 nm to 650 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum.

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

By comparing the excitation and emission spectra of different fluorophores, researchers can make informed decisions to minimize spectral overlap and ensure the integrity of their fluorescence data. This compound, with its narrow emission bandwidth, can be a favorable choice for multiplexing experiments when paired with spectrally well-separated dyes.[2][3][9][15]

References

BDP FL NHS Ester: A Comparative Guide to Performance in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a critical step in a multitude of applications, from cellular imaging to immunoassays. BDP FL NHS Ester has emerged as a popular green fluorescent dye for labeling primary amines on proteins, peptides, and other biomolecules due to its exceptional brightness and photostability.[1][2] However, the performance of any NHS ester, including this compound, is critically dependent on the reaction conditions, particularly the choice of buffer. This guide provides an objective comparison of this compound's performance in different buffers, supported by experimental data and protocols, to aid in the selection of optimal conditions for your labeling reactions.

Impact of Buffer Composition on Labeling Efficiency

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly pH-dependent.[3][4][5] The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester.[6] However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH, leading to the inactivation of the dye.[7][8][9] Therefore, a careful balance must be struck to maximize the labeling efficiency.

Recommended Buffers: Amine-free buffers are essential for successful NHS ester conjugation to avoid competition for the dye.[7][9]

  • Phosphate-Buffered Saline (PBS): A commonly used buffer that provides a stable pH environment.

  • Sodium Bicarbonate Buffer: Often recommended for NHS ester reactions due to its buffering capacity in the optimal pH range.[3]

  • Sodium Borate Buffer: Another suitable option for maintaining a basic pH.[9]

  • HEPES Buffer: A zwitterionic buffer that can be used in some applications.[9]

Incompatible Buffers and Substances:

  • Tris (tris(hydroxymethyl)aminomethane): Contains primary amines that will compete with the target molecule for the NHS ester.[7][9]

  • Glycine (B1666218): Also contains a primary amine and should be avoided.[7][9]

  • High Concentrations of Sodium Azide: Can interfere with the reaction.[9]

  • High Concentrations of Glycerol: May decrease labeling efficiency.[9]

Quantitative Performance Comparison

The selection of a buffer system directly impacts the stability of the this compound and the rate of the labeling reaction. The following table summarizes the key parameters for consideration.

Buffer ComponentOptimal pH RangeKey ConsiderationsImpact on this compound Performance
Phosphate-Buffered Saline (PBS) 7.2 - 8.0Widely available and compatible with many biological samples.Good performance, but may require pH adjustment to the higher end of the optimal range for efficient labeling.
Sodium Bicarbonate 8.0 - 8.5Provides excellent buffering capacity in the optimal pH range for NHS ester reactions.[3]Excellent performance. The pH range of 8.3-8.5 is often cited as ideal for balancing amine reactivity and NHS ester stability.[3][4][7]
Sodium Borate 8.0 - 9.0Can be used to maintain a more alkaline pH.Good to excellent performance. Care must be taken to avoid excessively high pH which can accelerate hydrolysis of the NHS ester.[7]
HEPES 7.2 - 8.2A non-amine containing zwitterionic buffer.Good performance. A suitable alternative to phosphate (B84403) and bicarbonate buffers.
Tris 7.0 - 9.0Incompatible. Poor performance. The primary amines in Tris will react with the this compound, significantly reducing the labeling efficiency of the target molecule.[7][9]
Glycine -Incompatible. Poor performance. The primary amine in glycine will compete with the target molecule for the dye.[7][9]

Photophysical Properties of BDP FL and Alternatives

BDP FL is known for its excellent photophysical properties, making it a robust choice for fluorescence-based applications.[10][11][12][13]

PropertyBDP FLFluorescein (FITC)Alexa Fluor™ 488
Excitation Maximum (λex) ~503 nm[2][13][14]~494 nm~495 nm
Emission Maximum (λem) ~509 nm[2][13][14]~518 nm~519 nm
Molar Extinction Coefficient (ε) ~92,000 M⁻¹cm⁻¹[2][13][14]~75,000 M⁻¹cm⁻¹~71,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.97[2][13]~0.92~0.92
pH Sensitivity Relatively insensitive to pH change[11][12][15]Fluorescence is pH-dependentFluorescence is pH-insensitive over a wide range
Photostability High[1][2]ModerateHigh

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][11]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3]

  • Purification column (e.g., gel filtration or dialysis) to remove unreacted dye.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[3][15] Ensure the buffer is free of primary amines.[7][9] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[16]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of 10-20 fold of the dye to the protein is a common starting point.[15] The optimal ratio should be determined experimentally.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or other suitable purification method.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP FL (~503 nm).

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye (1-2 hours, RT, dark) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Purify Purify Conjugate (e.g., Gel Filtration) Mix->Purify Analyze Characterize Labeled Protein (Degree of Labeling) Purify->Analyze

Caption: Workflow for protein labeling with this compound.

Signaling Pathway Example: Kinase Activity Assay

BDP FL can be used as a FRET (Förster Resonance Energy Transfer) acceptor in assays to monitor enzyme activity.

FRET_Kinase_Assay cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection Detection Substrate Kinase Substrate (FRET Donor Labeled) Phosphorylation Phosphorylation of Substrate Substrate->Phosphorylation Antibody Phospho-Specific Antibody (BDP FL Labeled - FRET Acceptor) Binding Antibody Binds to Phosphorylated Substrate Antibody->Binding Kinase Active Kinase Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Phosphorylation->Binding Phosphorylated Substrate FRET FRET Signal Generation Binding->FRET

Caption: Principle of a FRET-based kinase activity assay.

References

A Comparative Analysis of the Quantum Yield of BDP FL NHS Ester and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of an appropriate fluorophore is a critical determinant of experimental success. The fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted photons, is a key parameter influencing the brightness and sensitivity of a fluorescent probe. This guide provides an objective comparison of the quantum yield of BDP FL NHS Ester against other widely used fluorescent dyes, supported by experimental data.

Quantitative Performance Comparison

This compound, a member of the BODIPY family of dyes, is renowned for its exceptional photophysical properties, including a high fluorescence quantum yield that is largely insensitive to solvent polarity and pH.[1][] The following table summarizes the quantum yields of this compound and other popular fluorescent dyes. It is important to note that quantum yield values can be influenced by the experimental conditions, such as the solvent, pH, and conjugation to biomolecules.[3][4]

DyeQuantum Yield (Φf)Solvent / Conditions
This compound 0.97 [5]Not specified
~1.0 [6]Water
0.95 [7]Not specified
Fluorescein (B123965) (FITC) 0.92[8][9]Aqueous Buffer / Not specified
0.925 ± 0.015[10]0.1 N NaOH
0.79[3]Ethanol
Alexa Fluor 488 0.92[11][12][13]Aqueous Solution / H2O
Rhodamine B 0.70[14]Ethanol
0.43[14]PBS
0.31[15]Water
0.92 (relative to fluorescein)[16]Ethanol
Rhodamine 6G 0.950 ± 0.015[10]Ethanol
Cyanine (B1664457) Dyes (Cy3) 0.15[17]Not specified
0.04[18][19]Non-viscous aqueous solutions
0.24[20]In absence of silver particles
Cyanine Dyes (Cy5) 0.27[17]Not specified
0.3[18]Non-viscous aqueous solutions
0.20[20]In absence of silver particles

Key Observations:

  • This compound consistently exhibits a very high quantum yield, often approaching unity, making it one of the brightest green fluorescent dyes available.[5][6] Its performance is comparable to or exceeds that of the popular Alexa Fluor 488.

  • Fluorescein (FITC) , a traditional green fluorophore, has a high quantum yield in alkaline conditions but is known to be sensitive to pH changes.[4][8]

  • Alexa Fluor 488 is a high-performance dye with a quantum yield comparable to that of fluorescein and is known for its improved photostability and pH insensitivity.[13][21]

  • Rhodamine dyes show more variability in their quantum yields depending on the specific derivative and the solvent environment.[10][14][15]

  • Cyanine dyes (Cy3 and Cy5) generally have lower quantum yields in aqueous solutions, which can be influenced by environmental factors such as viscosity and conjugation to biomolecules.[17][18][19]

Experimental Protocols

The determination of fluorescence quantum yield is crucial for characterizing and comparing fluorescent dyes. The most common approach is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[22][23]

Relative Method for Determining Fluorescence Quantum Yield

Principle:

The relative method is based on the principle that for optically dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields.[23] The following equation is used for calculation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Procedure:

  • Selection of a Standard: Choose a standard with a well-documented quantum yield and with absorption and emission spectra that are in a similar range as the sample to be tested. For this compound, fluorescein or quinine (B1679958) sulfate (B86663) are common standards.

  • Solution Preparation:

    • Prepare stock solutions of both the test sample and the standard in the same high-purity solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[22][23]

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength must be the same for all measurements.

    • It is crucial to record the emission spectra over the entire emission range of the fluorophore.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope (gradient) of the resulting linear plot is proportional to the quantum yield.

  • Calculation:

    • Calculate the quantum yield of the unknown sample using the gradients from the plots and the known quantum yield of the standard. If the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) becomes 1.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

G cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Solutions (Known Φf) abs_measure Measure Absorbance (A) at Excitation Wavelength prep_standard->abs_measure fluor_measure Measure Fluorescence Emission Spectra (I) prep_standard->fluor_measure prep_sample Prepare Sample Solutions (Unknown Φf) prep_sample->abs_measure prep_sample->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield (Φf) using the comparative method plot->calculate

Caption: Workflow for determining fluorescence quantum yield.

References

BDP FL NHS Ester vs. FAM: A Comparative Guide to Fluorescence Brightness

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and drug development, the precise visualization and quantification of molecular interactions are paramount. Fluorescent labeling has emerged as an indispensable tool, with the brightness of the chosen fluorophore directly impacting the sensitivity and clarity of experimental results. This guide provides an objective comparison of two widely used green fluorescent dyes, BDP FL NHS Ester and FAM (Carboxyfluorescein) NHS Ester, with a focus on their relative brightness and performance in labeling applications.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient dictates how efficiently the molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.

A summary of the key photophysical properties of this compound and FAM NHS Ester is presented below.

PropertyThis compound6-FAM NHS EsterReference
Excitation Maximum (λex) ~503 nm~492 nm[1][2]
Emission Maximum (λem) ~509 nm~517 nm[1][2]
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹~74,000 cm⁻¹M⁻¹[1][3]
Fluorescence Quantum Yield (Φ) ~0.9 - 1.0~0.93[3][4]
Calculated Relative Brightness (ε x Φ) ~82,800 - 92,000 ~68,820

Based on the available data, This compound exhibits a higher calculated relative brightness compared to FAM NHS Ester. This is primarily attributed to its significantly higher molar extinction coefficient. In addition to its superior brightness, BDP FL dyes are known for their exceptional photostability and fluorescence that is relatively insensitive to changes in solvent polarity and pH, offering a more robust and reliable signal in various experimental conditions.[4][5][6] In contrast, the fluorescence of fluorescein (B123965) derivatives like FAM can be pH-sensitive.

Experimental Protocols

To empirically validate the brightness comparison, a standardized protein labeling experiment followed by fluorescence intensity measurement is recommended.

Representative Experimental Protocol: Comparison of Protein Conjugate Brightness

Objective: To compare the fluorescence brightness of a target protein labeled with this compound and 6-FAM NHS Ester.

Materials:

  • Target protein (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound, dissolved in anhydrous DMSO

  • 6-FAM NHS Ester, dissolved in anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Prepare a 2 mg/mL solution of the target protein in the labeling buffer.

  • Dye Preparation: Prepare 10 mM stock solutions of this compound and 6-FAM NHS Ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the reactive dye (from the DMSO stock) to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the protein-dye conjugate.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate solution at 280 nm and at the respective absorption maximum for each dye (A_max).

    • Calculate the protein concentration and the dye concentration to determine the DOL.

  • Fluorescence Measurement:

    • Prepare serial dilutions of the purified conjugates with the same degree of labeling in PBS.

    • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with excitation at the respective λex for each dye.

    • Integrate the area under the emission curve to determine the total fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the protein concentration for both conjugates.

    • The slope of the resulting line for each conjugate is proportional to its brightness. A steeper slope indicates a brighter conjugate.

Visualizing the Workflow and Concepts

To further elucidate the processes and principles discussed, the following diagrams are provided.

G cluster_workflow Protein Labeling Workflow protein Target Protein (with primary amines, e.g., Lysine) reaction Conjugation Reaction (pH 8.0-9.0) protein->reaction nhs_ester BDP FL or FAM NHS Ester (dissolved in DMSO) nhs_ester->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification conjugate Fluorescently Labeled Protein purification->conjugate

Caption: Workflow for covalent labeling of a protein with an NHS ester dye.

G cluster_brightness Concept of Fluorescence Brightness cluster_properties Photophysical Properties excitation Excitation Light (Absorbed Photon) fluorophore Fluorophore (BDP FL or FAM) excitation->fluorophore Absorption emission Emitted Fluorescence (Emitted Photon) fluorophore->emission Emission brightness Brightness ext_coeff Extinction Coefficient (ε) (Light Absorption Efficiency) ext_coeff->brightness quantum_yield Quantum Yield (Φ) (Emission Efficiency) quantum_yield->brightness

Caption: Factors determining the brightness of a fluorescent molecule.

Conclusion

For researchers, scientists, and drug development professionals seeking a high-performance green fluorescent dye for labeling applications, this compound presents a compelling alternative to FAM NHS Ester. The quantitative data on its photophysical properties indicate superior brightness, which, combined with its enhanced photostability and environmental insensitivity, can lead to more robust and sensitive experimental outcomes. While FAM remains a widely used and effective fluorophore, the advantages offered by this compound warrant its consideration for demanding applications where signal intensity and stability are critical.

References

A Researcher's Guide to Assessing BDP FL NHS Ester Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent labeling of biomolecules is paramount. BDP FL NHS Ester, a bright and photostable fluorescent dye, is a popular choice for labeling primary amines on proteins, peptides, and other molecules.[1][2][3] However, the purity of the dye conjugate is a critical factor that directly impacts the reliability and reproducibility of downstream applications. This guide provides an objective comparison of methods to assess this compound conjugate purity, compares the dye to common alternatives, and offers detailed experimental protocols.

I. Core Purity Assessment Techniques

The purity of an N-hydroxysuccinimide (NHS) ester conjugate is essential, as contaminants such as unreacted dye or hydrolyzed ester can interfere with labeling efficiency and subsequent analysis.[4] The primary methods for assessing purity involve chromatographic and spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the desired conjugate from unreacted dye and other impurities.[5] By using a hydrophobic stationary phase (like C18) and a gradient of aqueous and organic mobile phases, components are separated based on their hydrophobicity. The unreacted, more hydrophobic dye will be retained longer on the column than the more polar protein conjugate.[5] Purity is determined by integrating the peak areas in the chromatogram.[5]

  • Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the identity and purity of a conjugate.[6][7] Techniques like Electrospray Ionization (ESI-MS) can precisely measure the molecular weight of the conjugate, confirming that the dye has been successfully attached to the biomolecule.[6] The presence of species with the mass of the unreacted dye or the hydrolyzed ester indicates impurities.[8] Tandem MS (MS/MS) can further provide structural confirmation through fragmentation analysis.[6]

  • UV-Visible Spectrophotometry: While not a separative technique, spectrophotometry is crucial for determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. By measuring the absorbance at the protein's maximum (typically 280 nm) and the dye's maximum absorbance (~503 nm for BDP FL), one can calculate the respective concentrations and their molar ratio.[9]

II. Comparative Analysis: BDP FL vs. Alternatives

The selection of a fluorescent dye depends on the specific application, considering factors like brightness, photostability, and pH sensitivity. BDP FL is a borondipyrromethene (BODIPY) dye known for its high quantum yield, sharp emission spectra, and resistance to photobleaching.[1][2][10]

Here is a comparison with other common amine-reactive green fluorescent dyes:

FeatureThis compoundAlexa Fluor™ 488 NHS EsterFluorescein Isothiocyanate (FITC)
Dye Class Borondipyrromethene (BODIPY)Sulfonated RhodamineXanthene
Excitation Max (λex) ~503 nm[1][2]~495 nm~494 nm[5]
Emission Max (λem) ~509 nm[1][2]~519 nm~518 nm[5]
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹[1][2]~73,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹
Quantum Yield (Φ) High (~0.97)[1]Very High (~0.92)High (~0.85)
Photostability High[10][11]Very High[10]Low (prone to photobleaching)[5][10]
pH Sensitivity LowLowHigh (fluorescence decreases in acidic pH)[5]
Key Advantages High photostability, narrow emission, insensitive to environment.[1][12]Very bright and photostable, good water solubility.[10]Historically widely used, economical.[5]
Key Disadvantages Higher cost.Poor photostability, pH sensitivity.[5][10]

Data compiled from multiple sources and should be considered representative.[1][2][5][10][11][12]

III. Experimental Protocols & Workflows

Detailed and optimized protocols are essential for achieving reliable results.

The following diagram illustrates a typical workflow for assessing the purity of a freshly synthesized this compound conjugate.

G Diagram 1: BDP FL Conjugate Purity Assessment Workflow cluster_prep Preparation & Conjugation cluster_purify Purification p1 Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) p2 Prepare Dye Stock (Anhydrous DMSO/DMF) p1->p2 p3 Labeling Reaction (Incubate 1-4h at RT, dark) p2->p3 u1 Initial Purification (Size-Exclusion Chromatography) p3->u1 a1 RP-HPLC Analysis u1->a1 a2 Mass Spectrometry (LC-MS) u1->a2 a3 Spectrophotometry (Calculate DOL) u1->a3

Caption: Experimental workflow for conjugation and purity analysis.

Purpose: To separate the conjugate from unreacted, hydrophobic dye and assess purity.[5]

Instrumentation:

  • HPLC system with a UV-Vis or fluorescence detector.

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Sample Injection: Inject 20 µL of the purified conjugate solution.

  • Gradient Elution: Elute the sample using a linear gradient, for example:

    • 5-60% Mobile Phase B over 20 minutes.

    • 60-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate.

  • Detection: Monitor the elution profile with the detector set to the absorbance maxima of the protein (e.g., 280 nm) and BDP FL (~503 nm).

  • Analysis: The protein conjugate will elute earlier than the more hydrophobic free dye. Calculate purity by integrating the peak area of the conjugate relative to the total peak area at 503 nm. A purity of >95% is often desired.[13]

Purpose: To confirm the covalent modification and verify the molecular weight of the conjugate.[6]

Instrumentation:

  • Liquid Chromatography system coupled to an Electrospray Ionization Mass Spectrometer (LC-ESI-MS).

Procedure:

  • Sample Preparation: Dilute the conjugate sample in a suitable solvent (e.g., water with 0.1% formic acid) to a concentration of approximately 1-10 µM.[6]

  • LC Separation: Use a short C4 or C18 column to desalt the sample before infusion into the mass spectrometer.

  • MS Acquisition: Acquire mass spectra in positive ion mode. The expected mass will be the mass of the biomolecule plus the mass of the BDP FL moiety (mass shift of 274.1 Da after conjugation).[1]

  • Data Analysis: Deconvolute the resulting spectrum (if multiple charge states are observed) to determine the final molecular weight. The presence of a peak corresponding to the unmodified biomolecule or free dye indicates incomplete reaction or purification.

IV. Application Context: Signaling Pathway Analysis

Fluorescently labeled biomolecules, such as antibodies, are critical tools for visualizing cellular processes. For instance, a BDP FL-labeled antibody against the Epidermal Growth Factor Receptor (EGFR) can be used in immunofluorescence microscopy to study the EGFR signaling pathway, which is crucial in cell proliferation and cancer.[14][15]

The diagram below illustrates the initial steps of the EGFR signaling cascade, a common pathway studied using fluorescent probes.

G Diagram 2: EGFR Signaling Pathway Initiation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egf EGF Ligand egfr EGFR (Receptor) egf->egfr Binding dimer Receptor Dimerization & Autophosphorylation egfr->dimer grb2 Grb2/SOS (Adaptor Proteins) dimer->grb2 ras RAS Activation grb2->ras raf RAF -> MEK -> ERK (MAPK Cascade) ras->raf nuc Gene Expression (Proliferation, Survival) raf->nuc Signal to Nucleus

Caption: Ligand binding and initiation of the EGFR pathway.

The purity of the BDP FL-antibody conjugate is critical here; unreacted free dye would lead to high, non-specific background fluorescence, obscuring the true localization of the EGFR protein and compromising the experimental results.

References

A Comparative Guide to the Long-Term Stability of BDP FL NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of fluorescently labeled biomolecules is paramount for reproducible and reliable results in a wide array of applications, from cellular imaging to in vivo studies. This guide provides an objective comparison of the long-term stability of bioconjugates prepared with BDP FL NHS Ester and its commonly used alternatives. The information herein is supported by available experimental data and detailed protocols to assist in the selection of the most appropriate fluorescent label for your research needs.

Executive Summary

BDP FL (BODIPY FL) is a fluorescent dye known for its high quantum yield, sharp emission spectrum, and relative insensitivity to environmental factors such as pH.[1][2] When conjugated to biomolecules via an N-hydroxysuccinimide (NHS) ester, it forms a stable amide bond. This guide evaluates the long-term stability of BDP FL conjugates by considering two key aspects: photostability , the resistance to light-induced degradation, and chemical stability , the integrity of the conjugate during storage.

We compare BDP FL with other popular green fluorescent dyes, including Alexa Fluor 488, Cyanine2 (Cy2), and DyLight 488. While extensive, direct long-term storage data is limited across all dyes under identical conditions, this guide synthesizes available information to provide a comprehensive overview of their performance. In general, modern dyes like BDP FL and Alexa Fluor 488 exhibit superior photostability compared to older dyes like FITC.[3][4] The chemical stability of the conjugate is largely dependent on the covalent bond and the stability of the biomolecule itself.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a balance between brightness, photostability, and chemical stability. The following tables summarize key performance characteristics of BDP FL and its alternatives.

Table 1: Photophysical Properties of Common Green Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
BDP FL ~503~509~80,000~0.97
Alexa Fluor 488 ~495~519~71,000~0.92
Cy2 ~492~510~150,000~0.12
DyLight 488 ~493~518~70,000High

Data compiled from various sources. Exact values may vary depending on the specific conjugate and measurement conditions.

Table 2: Comparative Stability of Fluorescent Dye Conjugates

Stability ParameterBDP FLAlexa Fluor 488Cy2DyLight 488
Photostability High[3]Very High[3][4]Moderate[3]High[2]
pH Sensitivity Low[1]Very Low (pH 4-10)[5]ModerateLow
Chemical Stability (Amide Bond) Very High[6]Very High[6]Very High[6]Very High[6]
Tendency for Aggregation Moderate (hydrophobic)Low (hydrophilic)[5]ModerateLow

Factors Influencing Long-Term Stability

The long-term stability of a fluorescent conjugate is not solely dependent on the dye but is a multifactorial issue. Key considerations include:

  • The Amide Bond: The covalent bond formed between an NHS ester and a primary amine on a biomolecule is generally very stable under physiological and common storage conditions.[6]

  • Photobleaching: Upon exposure to excitation light, all fluorophores will eventually degrade. The rate of this degradation is a measure of the dye's photostability. BDP FL and Alexa Fluor 488 are known for their high resistance to photobleaching.[3][4]

  • Hydrolysis of the Conjugate: While the amide bond is robust, extreme pH or enzymatic activity can lead to its cleavage.

  • Protein Denaturation and Aggregation: The conjugation process itself or the properties of the dye can affect the stability of the labeled protein. Hydrophobic dyes can increase the propensity for protein aggregation, especially at high degrees of labeling.[7][8] Proper storage conditions are crucial to prevent denaturation.

  • Storage Conditions: Temperature, buffer composition, and exposure to light are critical factors. For long-term storage, it is generally recommended to store conjugates at -20°C or -80°C in a suitable buffer, often with cryoprotectants like glycerol.

Experimental Protocols

To quantitatively assess the long-term stability of fluorescent conjugates, a series of experiments can be performed.

Protocol 1: Assessment of Photostability

This protocol outlines a method to compare the photobleaching rates of different fluorescent conjugates.

Materials:

  • Fluorescently labeled protein conjugates (e.g., BDP FL-IgG, Alexa Fluor 488-IgG) at the same concentration.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope with a stable light source and appropriate filter sets.

  • Digital camera and image analysis software (e.g., ImageJ).

Procedure:

  • Prepare slides with a droplet of each fluorescent conjugate solution.

  • Focus on a region of the sample and acquire an initial image (t=0) using a defined illumination intensity.

  • Continuously illuminate the sample with the same intensity.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Measure the mean fluorescence intensity of a defined region of interest for each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity.

  • Plot the normalized intensity versus time. The rate of decay indicates the photostability.

Protocol 2: Long-Term Storage Stability Assessment

This protocol is designed to evaluate the chemical stability of fluorescent conjugates over an extended period.

Materials:

  • Fluorescently labeled protein conjugates.

  • Storage buffers (e.g., PBS with and without 50% glycerol).

  • Incubators/freezers set to desired storage temperatures (e.g., 4°C, -20°C, -80°C).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Size-exclusion chromatography (SEC-HPLC) system.

Procedure:

  • Prepare aliquots of each conjugate in the different storage buffers.

  • Measure the initial absorbance and fluorescence of each sample (t=0).

  • Analyze an initial sample by SEC-HPLC to assess the initial percentage of monomer and aggregates.

  • Store the aliquots at the different temperatures, protected from light.

  • At designated time points (e.g., 1, 3, 6, 12 months), thaw an aliquot from each condition.

  • Measure the absorbance and fluorescence of the thawed samples.

  • Analyze the samples by SEC-HPLC to determine the percentage of monomer and the formation of aggregates or fragments.

  • Plot the percentage of initial fluorescence and the percentage of monomeric protein over time for each storage condition.

Visualizing Workflows and Concepts

To better illustrate the processes involved in assessing the stability of this compound conjugates, the following diagrams are provided.

G cluster_0 Protein Labeling with this compound A Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) C Mix Protein and Dye Solutions A->C B Dissolve this compound (anhydrous DMSO or DMF) B->C D Incubate (1-2 hours at room temperature) C->D E Purify Conjugate (e.g., size-exclusion chromatography) D->E F Characterize Conjugate (Degree of Labeling) E->F

Caption: Workflow for protein conjugation with this compound.

G cluster_1 Long-Term Stability Assessment Workflow P1 Prepare Conjugate Aliquots (different buffers and temperatures) P2 Initial Analysis (t=0) (Fluorescence, Absorbance, SEC-HPLC) P1->P2 P3 Store Samples (Protected from light) P2->P3 P4 Time-Point Analysis (e.g., 1, 3, 6, 12 months) P3->P4 P4->P3 Continue Storage P5 Data Analysis (Plot % initial fluorescence and % monomer vs. time) P4->P5

Caption: Experimental workflow for long-term stability testing.

G cluster_2 Factors Affecting Conjugate Stability Stability Conjugate Stability Dye Dye Properties (Photostability, Hydrophobicity) Dye->Stability Biomolecule Biomolecule Stability Biomolecule->Stability Linkage Linkage Chemistry (Amide Bond Stability) Linkage->Stability Storage Storage Conditions (Temperature, Buffer, Light) Storage->Stability DoL Degree of Labeling DoL->Stability

Caption: Key factors influencing the long-term stability of fluorescent conjugates.

Conclusion

The long-term stability of this compound conjugates is generally high, primarily due to the formation of a stable amide bond and the intrinsic photostability of the BDP FL dye. For applications requiring high photostability, both BDP FL and Alexa Fluor 488 are excellent choices, often outperforming older dyes like Cy2 and FITC.[3] However, the overall stability of the conjugate is also critically dependent on the stability of the biomolecule to which it is attached and the storage conditions. When selecting a fluorescent dye, researchers should consider not only its photophysical properties but also its potential to influence protein stability, for instance, through increased hydrophobicity. By following best practices for conjugation and storage, and by performing appropriate stability studies, researchers can ensure the reliability and reproducibility of their fluorescence-based experiments.

References

BDP FL NHS Ester: A Comparative Guide for F-RET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount for achieving sensitive and reliable results. This guide provides an in-depth comparison of BDP FL NHS Ester's performance in FRET applications against other common fluorescent dyes.

This compound, a BODIPY-based dye, has emerged as a superior alternative to traditional green fluorophores like fluorescein (B123965) (FITC).[1] It is characterized by its high fluorescence quantum yield, exceptional photostability, and fluorescence that is largely insensitive to pH and solvent polarity.[1][2] Its NHS ester functional group allows for efficient covalent labeling of primary amines on proteins and other biomolecules.[3]

Quantitative Performance Comparison

The brightness and photostability of a fluorophore are critical for the sensitivity and duration of FRET experiments. The following table summarizes the key photophysical properties of BDP FL and its common alternatives.

PropertyBDP FLFluorescein (FITC)Alexa Fluor 488Cy2
Excitation Maximum (nm) ~503[4]~495~495[5]Not explicitly found
Emission Maximum (nm) ~509[4]~519~519[4][5]Not explicitly found
Molar Extinction Coeff. (cm⁻¹M⁻¹) ~80,000[4]~75,000~71,000[4]Not explicitly found
Quantum Yield (Φ) ~0.9 - 1.0[1]0.92 (in 0.01 M NaOH)[1]0.92[1][4]Not explicitly found
Brightness (EC x Φ) ~72,000 - 80,000~69,000~65,320Not explicitly found
Photostability High[1]LowHigh[4]Not explicitly found
pH Sensitivity Low[2]High[2]Low[4]Not explicitly found

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. The values presented are for the free dye and can be influenced by conjugation to a biomolecule.

BDP FL in FRET Applications

The efficiency of FRET is critically dependent on the distance between the donor and acceptor fluorophores, a parameter characterized by the Förster distance (R₀), the distance at which FRET efficiency is 50%. A larger R₀ value is indicative of more efficient energy transfer over a longer distance.

DonorAcceptorFörster Distance (R₀) in Å
BODIPY FL BODIPY FL 57 [7]
FluoresceinTetramethylrhodamine49 - 55[7]
Alexa Fluor 488Alexa Fluor 55570[8]
Alexa Fluor 488Alexa Fluor 59460[8]
Cy3Cy5>50[7][9]

The selection of a suitable acceptor for BDP FL requires significant spectral overlap between the emission spectrum of BDP FL (peak ~509 nm) and the excitation spectrum of the acceptor. Suitable acceptors would typically be in the orange to red region of the spectrum, such as Cy3, Alexa Fluor 546, or BDP TR.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to a protein via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be 2-10 mg/mL.[10]

  • Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, add a 5- to 10-fold molar excess of the dissolved this compound.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column or dialysis.

FRET Measurement by Acceptor Photobleaching

This method quantifies FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.[11]

Procedure:

  • Sample Preparation: Prepare cells or protein complexes co-labeled with the BDP FL (donor) and a suitable acceptor.

  • Pre-Bleach Imaging: Acquire images of both the donor and acceptor fluorescence using a confocal microscope.

  • Acceptor Photobleaching: Select a region of interest and specifically photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.

  • Post-Bleach Imaging: Acquire another image of the donor fluorescence.

  • Data Analysis: An increase in the donor's fluorescence intensity in the bleached region compared to the pre-bleach intensity is indicative of FRET. The FRET efficiency can be calculated from the difference in donor intensity.

Visualizing Workflows and Principles

FRET_Principle cluster_donor Donor (BDP FL) cluster_acceptor Acceptor D_ground Ground State D_excited Excited State D_ground->D_excited Excitation (488 nm) D_excited->D_ground Donor Emission (~509 nm) A_excited Excited State D_excited->A_excited FRET (Non-radiative) A_ground Ground State A_excited->A_ground Acceptor Emission

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Protein_Labeling_Workflow Protein Protein in Amine-Free Buffer Reaction Incubate 1-2h at RT (dark) Protein->Reaction BDP_FL This compound in DMSO BDP_FL->Reaction Purification Purification (e.g., Gel Filtration) Reaction->Purification Labeled_Protein BDP FL-Labeled Protein Purification->Labeled_Protein

Caption: Workflow for labeling a protein with this compound.

References

BDP FL NHS Ester: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of biological imaging and quantitative analysis, the selection of the optimal fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of BDP FL NHS Ester with its common alternatives, supported by quantitative performance data and detailed experimental protocols.

This compound is a bright, photostable, green-fluorescent dye that has emerged as a superior alternative to traditional fluorophores for a variety of applications.[1][2][3] Its core structure, a boron-dipyrromethene (BODIPY) dye, imparts exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and a relative insensitivity to environmental factors such as pH and solvent polarity.[1][4][5] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[4][6][7]

Performance Comparison of this compound and Alternatives

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and spectral properties. This compound and its alternatives are frequently used for applications in the 488 nm channel.[2][3] The following tables summarize the key photophysical parameters for BDP FL and its common competitors.

Table 1: Photophysical Properties of Green Fluorescent Dyes

PropertyBDP FLFluorescein (FITC)Alexa Fluor™ 488DyLight™ 488Cy2™
Excitation Max (nm)502-503[1][3][8]~494~495[9]~493[9]~489
Emission Max (nm)509-511[3][10][11]~518~519[9]~518[9]~506
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)82,000-92,000[3][8][12]~75,000~71,000-73,000[9]~70,000[9]~150,000
Fluorescence Quantum Yield (Φ)0.97[8][13]~0.92~0.92[9]High[9]~0.12
Brightness (ε * Φ) ~79,540 - 89,240 ~69,000 ~65,320 - 67,160 High ~18,000

Table 2: Photostability Comparison

DyePhotostability
BDP FLHigh[2][4][14]
Fluorescein (FITC)Low (prone to photobleaching)[4]
Alexa Fluor™ 488High[9]
DyLight™ 488High
Cy2™Moderate

Key Applications of this compound

The advantageous properties of this compound make it a versatile tool for a wide range of applications in biological research, including:

  • Protein and Antibody Labeling: The NHS ester chemistry allows for robust and reliable covalent labeling of proteins and antibodies for use in various downstream applications.[10][15][16]

  • Fluorescence Microscopy: Its high brightness and photostability are ideal for high-resolution cellular imaging and time-lapse experiments with minimal signal loss.[4][10]

  • Flow Cytometry: The sharp emission spectrum of BDP FL reduces spectral overlap in multicolor experiments, enabling more accurate cell population analysis.[4][10]

  • Immunoassays: BDP FL-labeled antibodies are widely used for sensitive detection in techniques like ELISA and Western blotting.[17]

  • Live-Cell Imaging: The dye is suitable for tracking dynamic biological processes in real-time due to its resistance to photobleaching.[10]

Experimental Protocols

Protein Labeling with this compound

This protocol describes a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.[18]

  • Labeling Reaction:

    • Slowly add the desired molar excess of the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye is a common starting point.[17]

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[17]

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a gel filtration column.[6]

    • Collect the fractions containing the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm).[15]

Immunofluorescence Staining of Cultured Cells

This protocol outlines a typical workflow for indirect immunofluorescence staining using a BDP FL-labeled secondary antibody.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • BDP FL-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Culture cells to the desired confluency, wash with PBS, and fix with fixation buffer for 10-20 minutes at room temperature.[18]

  • Permeabilization and Blocking: Wash the cells with PBS, permeabilize if necessary, and then block with blocking buffer for 30-60 minutes.[18]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the BDP FL-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI if desired, and then mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for BDP FL.

Visualizations

ProteinLabelingWorkflow Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Reaction Labeling Reaction (Incubate at RT or 4°C) Protein->Reaction Dye This compound (Dissolved in DMSO/DMF) Dye->Reaction Purification Purification (Gel Filtration) Reaction->Purification LabeledProtein Labeled Protein Conjugate Purification->LabeledProtein ImmunofluorescenceWorkflow cluster_CellPrep Cell Preparation cluster_Staining Staining cluster_FinalSteps Final Steps Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb BDP FL-labeled Secondary Antibody Incubation PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging Fluorescence Microscopy

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of BDP FL NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this commitment. This guide provides essential safety and logistical information for the proper disposal of BDP FL NHS Ester, a fluorescent dye commonly used in bioconjugation and cellular imaging. Following these procedures is vital for minimizing environmental impact and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible eye wash station and safety shower are essential.

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure solid, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated solid materials such as pipette tips, weighing paper, and gloves, in a dedicated hazardous solid waste container.[2]

  • Liquid Waste (Concentrated): Stock solutions, typically in organic solvents like DMSO or DMF, should be collected in a sealed, labeled hazardous waste container.[2] The initial rinses of glassware that contained the concentrated solution should also be collected as hazardous waste.[3]

  • Liquid Waste (Dilute Aqueous): For dilute aqueous solutions, such as those from reaction mixtures or buffers, the reactive NHS ester should be deactivated via hydrolysis before collection.[2]

2. Deactivation of Reactive NHS Ester (for dilute aqueous solutions):

The N-hydroxysuccinimidyl (NHS) ester group is moisture-sensitive and can be rendered non-reactive through hydrolysis.[2][4] This procedure should be performed in a chemical fume hood.[2]

  • Preparation: Prepare a weak basic solution, such as 1M sodium bicarbonate or a phosphate (B84403) buffer with a pH of 8.5.

  • Neutralization: Slowly add the basic solution to the aqueous waste containing this compound while stirring. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.[5]

  • Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.[5]

  • pH Check: After the reaction, verify that the pH of the solution is neutral or slightly basic (pH 7-8).[5]

  • Collection: Transfer the deactivated solution to a designated and clearly labeled aqueous hazardous waste container.[2]

3. Container Labeling:

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound Waste".

  • Associated hazards (e.g., "Irritant").[6]

  • The composition of the waste (e.g., "Hydrolyzed this compound in aqueous buffer" or "this compound in DMSO").

4. Storage and Final Disposal:

  • Securely seal the waste container and store it in a designated satellite accumulation area.[1][7] This area should be away from incompatible materials and have secondary containment.[7]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7]

Quantitative Safety and Hazard Information

The following table summarizes key hazard information for this compound, compiled from safety data sheets of the compound and its analogues.

Hazard ClassificationGHS PictogramHazard Statement
Skin Corrosion/IrritationWarningH315: Causes skin irritation
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation

Data sourced from PubChem CID 15410442.[6]

Experimental Protocol: Hydrolysis of this compound

Objective: To deactivate the reactive NHS ester in dilute aqueous waste streams prior to collection for disposal.[2]

Materials:

  • Aqueous waste containing this compound.

  • 1M Sodium Bicarbonate solution.

  • pH indicator strips or a pH meter.

  • A designated hazardous waste container.

  • Appropriate PPE (lab coat, gloves, safety glasses).

Procedure:

  • Perform all steps within a certified chemical fume hood.

  • Estimate the molar quantity of this compound in the aqueous waste solution.

  • Slowly add a 10-fold molar excess of 1M sodium bicarbonate solution to the waste while stirring.[5]

  • Allow the mixture to incubate at room temperature for a minimum of one hour to ensure complete hydrolysis.[5]

  • After incubation, check the pH of the solution to confirm it is between 7 and 8.[5]

  • Transfer the neutralized solution to a hazardous waste container.

  • Label the container "Hazardous Waste: Hydrolyzed this compound in aqueous solution" and include the date.

  • Store the container in a designated satellite accumulation area for pickup by EHS.[1]

BDP_FL_NHS_Ester_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid concentrated_liquid Concentrated Liquid (e.g., in DMSO/DMF) liquid_waste->concentrated_liquid Concentrated dilute_aqueous Dilute Aqueous Solution liquid_waste->dilute_aqueous Dilute Aqueous collect_liquid Collect in Labeled Liquid Hazardous Waste Container concentrated_liquid->collect_liquid deactivate Deactivate NHS Ester (Hydrolyze with weak base) dilute_aqueous->deactivate collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container deactivate->collect_aqueous store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_aqueous->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling BDP FL NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of fluorescent labeling reagents like BDP FL NHS Ester is paramount for both personnel safety and experimental integrity. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to ensure the safe and effective use of this compound. This compound is an amine-reactive fluorescent probe that is widely used for labeling proteins, peptides, and other biomolecules.[1][2] While specific toxicity data for this compound is not extensively available, its components—a BODIPY dye and an N-hydroxysuccinimide (NHS) ester—necessitate careful handling due to potential hazards such as skin, eye, and respiratory irritation.[3][4][5][6][7]

Personal Protective Equipment (PPE)

Stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.

Protection Type Solid Compound Solutions (in DMSO, DMF, etc.) Specifications and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving with chemical-resistant glovesNitrile gloves are a common choice for splash protection.[4][8] For prolonged handling or when using solvents like DMF, consider thicker gloves and consult the manufacturer's chemical resistance chart. Change gloves immediately if contaminated.[4]
Eye Protection Safety glasses with side shields or safety gogglesSafety goggles or a face shieldTo protect against dust, aerosols, and splashes, ensure a complete seal around the eyes, especially when handling solutions.[3][4][5][8]
Body Protection Laboratory coatChemical-resistant laboratory coat or apronA standard lab coat is sufficient for handling the solid form. When working with solutions, a chemical-resistant apron provides an additional layer of protection against splashes.[3][4][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Work in a certified chemical fume hoodA respirator is crucial when handling the powder to prevent inhalation of fine particles.[3][5][8] All handling of the compound, especially when preparing solutions, should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety. The NHS ester group is particularly sensitive to moisture and can hydrolyze.[8]

1. Storage and Preparation:

  • Storage: Store the solid ester at -20°C in a tightly sealed container, protected from light and moisture.[9][4][8] A desiccant can be used to prevent moisture contamination.[8]

  • Equilibration: Before use, allow the vial to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.[3][10]

2. Weighing and Dissolving:

  • Environment: Conduct all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Dissolution: this compound is not readily soluble in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[11][8][10] Use high-quality, anhydrous, and amine-free solvents to prevent degradation.[10]

3. Reaction and Quenching:

  • Reaction: For labeling, the NHS ester is typically reacted with a primary amine at a pH of 7.0-7.5.[4]

  • Quenching: After the reaction is complete, any unreacted NHS ester should be quenched. This can be achieved by adding an excess of a primary amine-containing buffer, such as Tris or glycine.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Collect all materials that have come into contact with this compound, including pipette tips, tubes, gloves, and any unused solutions, into a designated hazardous waste container.[5]

2. Decontamination and Neutralization:

  • Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or sand.[3] Decontaminate the surface by scrubbing with a suitable solvent like ethanol.[3]

  • Aqueous Waste: Before disposal, aqueous waste containing this compound should be neutralized. The reactive NHS ester can be hydrolyzed by adjusting the pH to the basic range (e.g., with a mild base like sodium bicarbonate) for a sufficient period.[5]

3. Final Disposal:

  • All waste, including the absorbed spill material and neutralized aqueous waste, should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.[7][12]

Visual Workflows

The following diagrams illustrate the key procedures for handling and disposing of this compound safely.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive Receive & Store (-20°C, Dark, Dry) Equilibrate Equilibrate to Room Temperature Receive->Equilibrate PPE Don Appropriate PPE Equilibrate->PPE Weigh Weigh Solid PPE->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Quench Quench Unreacted Ester React->Quench Segregate Segregate Waste Quench->Segregate Decontaminate Decontaminate Spills Segregate->Decontaminate Neutralize Neutralize Aqueous Waste Segregate->Neutralize Dispose Dispose as Hazardous Waste Decontaminate->Dispose Neutralize->Dispose

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree cluster_form Chemical Form cluster_ppe Required PPE start Handling This compound? solid Solid Powder start->solid solution Solution start->solution ppe_solid Gloves Lab Coat Safety Glasses N95 Respirator solid->ppe_solid ppe_solution Double Gloves Chem-Resistant Coat Safety Goggles/Face Shield Work in Fume Hood solution->ppe_solution

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP FL NHS Ester
Reactant of Route 2
Reactant of Route 2
BDP FL NHS Ester

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